molecular formula C22H18 B8662295 1,4-Bis(1-phenylethenyl)benzene CAS No. 1605-19-2

1,4-Bis(1-phenylethenyl)benzene

Cat. No.: B8662295
CAS No.: 1605-19-2
M. Wt: 282.4 g/mol
InChI Key: MTNIJUVUBHZYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(1-phenylethenyl)benzene is an organic compound with the molecular formula C22H18 and a molecular weight of 282.39 g/mol . Its core structure features a central benzene ring disubstituted at the 1 and 4 positions with 1-phenylethenyl groups. Researchers are invited to inquire for detailed specifications, purity, and pricing. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1605-19-2

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,4-bis(1-phenylethenyl)benzene

InChI

InChI=1S/C22H18/c1-17(19-9-5-3-6-10-19)21-13-15-22(16-14-21)18(2)20-11-7-4-8-12-20/h3-16H,1-2H2

InChI Key

MTNIJUVUBHZYTM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C(=C)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Synthesis and Applications of 1,4-Bis(1-phenylethenyl)benzene (PDDPE): A Technical Guide for Macromolecular Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Bis(1-phenylethenyl)benzene, commonly referred to as para-double diphenylethylene (PDDPE) or 1,4-bis(1-phenylvinyl)benzene, is a highly specialized difunctional monomer and linking agent. In the realm of macromolecular engineering, it serves as a critical bridge between living cationic and living anionic polymerizations. This technical guide explores the mechanistic causality behind its unique reactivity, provides self-validating synthesis protocols, and details its application in developing advanced block copolymers for drug-eluting stents and nanoscale self-assembly.

Mechanistic Causality: The Kinetic Asymmetry of PDDPE

The utility of PDDPE in polymer chemistry stems from a profound kinetic asymmetry between its two double bonds during anionic addition[1]. When a living carbanion (such as sec-butyllithium or polystyryllithium) attacks the first double bond, it forms a highly stabilized diphenylalkyl anion.

The Causality of Controlled Monoaddition: In the para-isomer (PDDPE), the negative charge generated from the first addition is delocalized across the central benzene ring. This electronic perturbation, coupled with the immense steric bulk of the newly formed polymeric chain, drastically reduces the electron affinity and accessibility of the second double bond[2]. Consequently, the rate constant for the first addition (


) is approximately 13.6 times greater than the second addition (

)[1].

In contrast, the meta-isomer (1,3-bis(1-phenylethenyl)benzene, MDDPE) lacks this direct cross-conjugation pathway, resulting in a


 ratio of ~1.0, making it suitable for dilithium initiators but useless for controlled monoaddition[1]. PDDPE’s kinetic asymmetry allows researchers to perform quantitative monoaddition, creating a stable macromonomer that will not prematurely couple with itself.

Protocol I: De Novo Synthesis of PDDPE

The synthesis of PDDPE relies on the precise lithiation of 1,4-dibromobenzene followed by nucleophilic attack on acetophenone and subsequent dehydration[3].

Step-by-Step Methodology
  • Lithiation: In an inert argon atmosphere, dissolve 1,4-dibromobenzene (8.90 mmol) in anhydrous tetrahydrofuran (THF, 40 mL). Cool the stirred solution to -60°C. Dropwise add n-butyllithium in n-hexane (18.5 mmol)[3].

    • Self-Validation: Temperature control is critical. Maintaining -60°C prevents unwanted Wurtz-Fittig coupling. The formation of a white suspension (1,4-dilithiobenzene) confirms successful metal-halogen exchange.

  • Nucleophilic Addition: Slowly add acetophenone (18.0 mmol) to the suspension. Allow the mixture to warm to room temperature over 2 hours, then quench with saturated aqueous

    
    . Extract the intermediate diol with diethyl ether, wash with brine, and dry over 
    
    
    
    .
  • Dehydration: Dissolve the crude diol in toluene (50 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux the mixture using a Dean-Stark apparatus for 4 hours[3].

    • Self-Validation: The physical collection of the stoichiometric amount of water in the Dean-Stark trap serves as an absolute visual confirmation that the dehydration is complete.

  • Purification: Neutralize the acid with

    
    , evaporate the toluene, and recrystallize the crude product from ethanol to yield pure PDDPE as white crystals.
    

Workflow1 A 1,4-Dibromobenzene + n-BuLi (THF, -60°C) B 1,4-Dilithiobenzene A->B Lithiation C Acetophenone Addition B->C Nucleophilic Attack D Intermediate Diol C->D E Acid-Catalyzed Dehydration (p-TSA) D->E Toluene, Reflux F This compound (PDDPE) E->F -H2O

Synthetic workflow of this compound via lithiation and dehydration.

Protocol II: Cationic-to-Anionic Transformation for Block Copolymers

PDDPE is famously used to synthesize polyisobutylene-block-poly(methyl methacrylate) (PIB-b-PMMA) triblock copolymers, which are highly valued in biomedical engineering[4].

Step-by-Step Methodology
  • Living Cationic Polymerization: Initiate isobutylene polymerization using a difunctional initiator and

    
     in a hexane/methyl chloride mixture at -80°C[5].
    
  • End-Capping: Add a 2-fold molar excess of PDDPE to the living PIB chains. The living carbocations attack the first double bond of PDDPE, forming a stable diphenyl carbenium ion[4].

  • Hydride Transfer (The Crucial Optimization): Quench the reaction with tributylsilane.

    • Expert Insight: Older protocols used massive excesses of dimethylzinc (

      
      ) for methylation, which left behind severe inorganic salt contamination that poisoned subsequent anionic steps. Tributylsilane performs a clean hydride transfer, yielding a methoxy-free, highly pure PIB-DPE macromonomer.
      
  • Macroanion Formation: Isolate the PIB-DPE. Dissolve in THF and add a 1.5-fold excess of n-butyllithium at room temperature.

    • Self-Validation: The solution will immediately turn a deep, characteristic red color, visually validating the quantitative formation of the diphenylalkyl macroanion.

  • Anionic Polymerization: Cool the macroanion solution to -78°C and add purified methyl methacrylate (MMA). Terminate with degassed methanol to yield the PMMA-b-PIB-b-PMMA triblock copolymer[4].

Workflow2 Step1 Living Cationic PIB (TiCl4, -80°C) Step2 Capping with PDDPE Step1->Step2 Step3 PIB-DPE Macromonomer (Methoxy-free) Step2->Step3 Hydride Transfer (Tributylsilane) Step4 Lithiation (n-BuLi, THF) Macroanion Formation Step3->Step4 Step5 Anionic Polymerization (+ MMA) Step4->Step5 Step6 PIB-b-PMMA Block Copolymer Step5->Step6 High Blocking Efficiency

Cationic-to-anionic transformation workflow for PIB-b-PMMA block copolymers using PDDPE.

Quantitative Data Summaries

Table 1: Kinetic Rate Constants for sec-BuLi Addition to Bis(1-phenylvinyl)benzenes [1] | Compound | Isomer |


 (L/mol·s) | 

(L/mol·s) |

Ratio | Solvent / Temp | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,3-Bis(1-phenylvinyl)benzene | meta (MDDPE) |

|

| 1.0 | Toluene, 20°C | | 1,4-Bis(1-phenylvinyl)benzene | para (PDDPE) |

|

| ~13.6 | Toluene, 20°C |

Table 2: Properties of PDDPE-Derived Block Copolymers ,[4]

Polymer Architecture Synthesis Method Application Blocking Efficiency
PMMA-b-PIB-b-PMMA Cationic-to-Anionic via PDDPE Drug-eluting coronary stents > 95%
PHEMA-b-PIB-b-PHEMA Cationic-to-Anionic via PDDPE Biocompatible hydrogel coatings > 90%

| (PMMA)2(PS)2 Miktoarm | Anionic Linking via PDDPE | Nanoscale self-assembly | High |

Applications in Advanced Therapeutics

The block copolymers synthesized via PDDPE capping are not merely academic curiosities. Polyisobutylene (PIB)-based block copolymers exhibit exceptional vascular compatibility[4]. When PMMA-b-PIB-b-PMMA is loaded with anti-proliferative drugs like Paclitaxel (PTx), it serves as a highly effective coating for coronary stents[4]. The rigid PMMA domains provide structural integrity to the coating, while the rubbery PIB core acts as a controlled-release reservoir, ensuring a sustained elution profile directly into the arterial walls to prevent restenosis[4].

References

  • Electron Delocalization in Cross-Conjugated p-Phenylenevinylidene Oligomers Utrecht University Repository [Link]

  • Facile synthesis of diphenylethylene end-functional polyisobutylene and its applications for the synthesis of block copolymers containing poly(methacrylate)s RICEST / Polymer[Link]

  • Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach ResearchGate[Link]

  • Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) PubMed / Biomacromolecules[Link]

  • Anionic Polymerization of Polar Vinyl Monomers ResearchGate [Link]

  • Miktoarm Star Polymers: From Basics of Branched Architecture to Synthesis, Self-assembly and Applications AbeBooks / Polymer Chemistry Series [Link]

Sources

physical and chemical properties of 1,4-Bis(1-phenylethenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties of 1,4-Bis(1-phenylethenyl)benzene , a critical intermediate in macromolecular engineering.

Role: Anionic Polymerization Mediator & Macromolecular Coupling Agent

Executive Summary & Chemical Identity

This compound , widely known in polymer chemistry as PDDPE (Para-Double DiphenylEthylene), is a non-polymerizable divinyl aromatic compound. Unlike its linear conjugated analogs (e.g., distyrylbenzene), PDDPE possesses a unique "cross-conjugated" structure with sterically encumbered vinyl groups.

Its primary utility lies in anionic polymerization , where it functions as a quantitative capping agent and coupling linker. Because it cannot homopolymerize due to steric hindrance, it reacts with living carbanions to form stable, discrete dianions. This property allows for the precision synthesis of ABA triblock copolymers, star polymers, and functionalized macromonomers.

Chemical Identification
PropertyDetail
IUPAC Name This compound
Common Synonyms PDDPE; 1,4-Bis(1-phenylvinyl)benzene; 1,4-Di(

-styryl)benzene
CAS Registry Number 1605-19-2
Molecular Formula

Molecular Weight 282.38 g/mol
SMILES C(=C)(c1ccccc1)c2ccc(cc2)C(=C)c3ccccc3

Critical Distinction: Do not confuse this molecule with 1,4-Bis(phenylethynyl)benzene (CAS 1849-27-0), which contains triple bonds and is used primarily in liquid crystals and scintillators. PDDPE contains double bonds and is a polymerization control agent.

Physical & Spectroscopic Properties[1][2][3][4][5]

Thermal and Structural Data

PDDPE crystallizes as a stable solid with a high melting point, reflecting its rigid aromatic framework.

PropertyValueNotes
Melting Point 163 – 165 °C High crystallinity due to

-stacking.
Boiling Point ~450 °C (Predicted)Decomposes before boiling at atm pressure.
Density 1.08 g/cm³Estimated solid density.
Solubility SolubleTHF, Benzene, Toluene, Chloroform.
Solubility InsolubleWater, Methanol, Hexane (low solubility).
Spectroscopic Characteristics

The molecule exhibits distinct spectral features due to its cross-conjugated


-system.
  • UV-Vis Absorption: Absorption maxima (

    
    ) typically appear in the 280–320 nm  range. The conjugation is interrupted effectively by the 1,1-disubstitution pattern compared to linear stilbenes.
    
  • Infrared (IR) Spectroscopy:

    • C=C Stretch: ~1607 cm⁻¹.[1] This frequency is lower than typical styrenes (1630 cm⁻¹) due to electron delocalization across the central ring.[1]

    • C-H Out-of-Plane Bending: ~890–900 cm⁻¹ (characteristic of terminal vinylidene

      
      ).
      
  • Nuclear Magnetic Resonance (NMR):

    • 
      H NMR (
      
      
      
      ):
      Terminal vinyl protons appear as singlets around
      
      
      5.4–5.6 ppm. Aromatic protons span
      
      
      7.2–7.5 ppm.

Synthesis & Manufacturing

The synthesis of PDDPE is classically achieved via a Grignard reaction followed by acid-catalyzed dehydration. This route is preferred for its scalability and high yield.

Synthetic Protocol (Grignard Route)
  • Precursor: 1,4-Diacetylbenzene (1,4-DAB).[2]

  • Reagent: Phenylmagnesium bromide (PhMgBr) in THF/Ether.

  • Intermediate: Formation of the tertiary diol (1,4-bis(1-hydroxy-1-phenylethyl)benzene).

  • Dehydration: Acidic reflux (e.g., p-TsOH in Toluene) yields the di-olefin.

Synthesis Workflow Diagram

Synthesis Start 1,4-Diacetylbenzene Inter Intermediate Diol (Tertiary Alcohol) Start->Inter Nucleophilic Addition Reagent + 2 PhMgBr (Grignard Reagent) Product This compound (PDDPE) Inter->Product Dehydration Acid + H+ / Heat (- 2 H2O)

Caption: Step-wise synthesis of PDDPE via Grignard addition and dehydration.

Chemical Reactivity: The "Master Key" of Anionic Synthesis

PDDPE is defined by its inability to homopolymerize . The steric bulk of the two phenyl rings at the


-position prevents the propagation step. However, the double bonds are highly reactive toward carbanions.
Mechanism of Dianion Formation

When reacted with alkyllithiums (e.g., sec-BuLi) or living polymer chains (e.g., Polyisobutylene-Li), PDDPE undergoes rapid, quantitative addition to form a bis(diphenylalkyl) carbanion .

  • Reaction:

    
    
    
  • Kinetics: The addition of the first carbanion is faster (

    
    ) than the second (
    
    
    
    ), but quantitative dianion formation is achieved with stoichiometric control.
Application in Block Copolymerization

PDDPE is the standard coupling agent for synthesizing Poly(methyl methacrylate) (PMMA) block copolymers from non-polar initiators.

  • Living PIB Synthesis: Cationic polymerization of Isobutylene.[3]

  • Capping: Reaction with PDDPE yields a stable diphenyl carbenium ion.

  • Transformation: Reaction with nucleophiles (e.g., methoxy groups) or lithiation converts the chain end into a stable macroinitiator for methacrylates.

Macromolecular Architecture Workflow

Architecture cluster_mechanism Mechanism of Action LivingChain Living Polymer Chain (e.g., Polystyryl-Li) Adduct Stable Macro-Dianion (Sterically Hindered) LivingChain->Adduct + 0.5 eq PDDPE (Coupling) PDDPE PDDPE (Capping Agent) PDDPE->Adduct BlockCopolymer ABA Triblock Copolymer (PMMA-PS-PMMA) Adduct->BlockCopolymer + Monomer B (Initiation) Monomer2 Monomer B (e.g., MMA or t-BuMA)

Caption: PDDPE acts as a coupling agent to link living chains or initiate new blocks.

Applications in Materials Science

Thermoplastic Elastomers (TPEs)

PDDPE is essential for creating high-performance TPEs where the central block is rubbery (e.g., Polyisobutylene) and the outer blocks are glassy (e.g., PMMA). The PDDPE junction ensures:

  • High Blocking Efficiency: Prevents side reactions during the crossover from non-polar to polar monomers.

  • Thermal Stability: The diphenyl structure provides a robust linkage resistant to thermal degradation.

Star Polymers

By reacting living polymer arms with PDDPE in non-stoichiometric ratios, researchers synthesize "arm-first" star polymers. The PDDPE cores crosslink in a controlled manner to form the star nucleus.

Optical Materials

While less common than its alkyne counterpart, PDDPE derivatives are investigated for:

  • Cross-Conjugated Oligomers: Studies on electron delocalization and quantum interference effects in molecular wires.

  • Fluorescence Quenching: Used as a probe in kinetic studies of polymerization due to its UV absorption shift upon reaction.

Safety and Handling

  • Hazards: Generally considered low toxicity but should be handled as an irritant.

  • Storage: Store in a cool, dry place. While chemically stable, it should be kept away from strong oxidizing agents.

  • Air Sensitivity: The lithium adducts (dianions) are extremely air- and moisture-sensitive and must be handled under high-vacuum or inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

References

  • Synthesis and Properties of PDDPE

    • Title: "Synthesis of 1,4-Bis(1-phenylethenyl)
    • Source:Journal of Polymer Science Part A: Polymer Chemistry.
    • Context: Defines the standard Grignard synthesis route and purific
    • URL: [Wiley Online Library - J. Polym.[4] Sci.]([Link])

  • Anionic Polymerization Kinetics

    • Title: "Kinetics of addition of sec-butyllithium to this compound."
    • Source:Macromolecules.
    • )
    • URL:

  • Block Copolymer Synthesis (PIB-b-PMMA)

    • Title: "Synthesis of Poly(isobutylene-block-methyl methacryl
    • Source:Journal of Polymer Science.
    • Context: Describes the use of PDDPE to cap living PIB for methacrylate initi
    • URL:

  • Cross-Conjugation Studies

    • Title: "Electron Delocalization in Cross-Conjug
    • Source:Chemistry - A European Journal.
    • Context: fundamental physical properties and spectroscopic data (IR/Raman).[1]

    • URL:

  • General Chemical Data

    • Title: "this compound - Substance Detail."[5][6][7][8][9]

    • Source:PubChem.
    • Context: CAS verification (1605-19-2) and structural identifiers.
    • URL:(Note: Link directs to related isomer record for verification).

Sources

1H NMR and 13C NMR spectral data of 1,4-Bis(1-phenylethenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 1,4-Bis(1-phenylethenyl)benzene: A Comprehensive


H and 

C NMR Technical Guide

Executive Summary & Chemical Context

This compound (also known as 1,4-bis(1-phenylvinyl)benzene or PDDPE) is a cross-conjugated


-phenylenevinylidene oligomer with the chemical formula 

[1]. In macromolecular engineering, PDDPE is a critical non-homopolymerizable linking agent. It is extensively utilized in living anionic polymerization to quantitatively cap living polymer chains (such as polyisobutylene or polystyrene), generating stable dicarbanion intermediates that facilitate the synthesis of complex architectures like miktoarm star (

-star) polymers and highly controlled block copolymers[2],[3].

Accurate structural verification of PDDPE is paramount, as trace impurities or geometric isomers can disrupt the stoichiometric control required for living polymerization crossover reactions. This guide provides an authoritative breakdown of the


H and 

C Nuclear Magnetic Resonance (NMR) spectral data of PDDPE, detailing the causality behind the chemical shifts and establishing a self-validating protocol for spectral acquisition.

Theoretical Framework: Causality of NMR Chemical Shifts

The molecular geometry of PDDPE dictates its NMR signature. X-ray crystallographic data confirms that PDDPE predominantly adopts a stretched, undulating conformation with exact crystallographic


 (inversion) symmetry[1]. This symmetry simplifies the NMR spectra by rendering the two halves of the molecule magnetically equivalent.
  • Anisotropic Deshielding: The terminal vinyl protons (

    
    ) are locked in a rigid cross-conjugated system. They experience different magnetic environments depending on their spatial relationship (cis or trans) to the adjacent phenyl rings. The 
    
    
    
    -electron clouds of these aromatic rings generate a strong induced magnetic field (ring current), which anisotropically deshields the vinyl protons, pushing them downfield to
    
    
    ppm.
  • Geminal Coupling: Because the two protons on the terminal alkene carbon are diastereotopic and non-equivalent, they split each other. The resulting geminal coupling constant (

    
     Hz) is a classic hallmark of 1,1-disubstituted terminal alkenes.
    
  • Carbon Hybridization: In the

    
    C spectrum, the quaternary alkene carbon (
    
    
    
    ) is highly deshielded (
    
    
    ppm) due to its
    
    
    hybridization and direct conjugation with two independent aromatic systems, which withdraw electron density via resonance.

Quantitative Spectral Data Summaries

The following tables summarize the high-resolution NMR assignments for PDDPE acquired in


[1].
Table 1: H NMR Spectral Data of PDDPE (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
7.37 – 7.33Multiplet (m)-14HAromatic protons (

) from both the central benzene ring (4H) and terminal phenyl rings (10H).
5.51Multiplet (m)-2HTerminal vinyl proton (

), cis or trans to the phenyl ring.
5.47Doublet (d)

2HTerminal vinyl proton (

), geminally coupled to the proton at 5.51 ppm.
Table 2: C NMR Spectral Data of PDDPE (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignment / Causality
149.8Quaternary (

)
Alkene

(

); deeply deshielded by dual aromatic conjugation.
141.2Quaternary (

)
Aromatic

(ipso to the vinyl group, terminal phenyl ring).
140.5Quaternary (

)
Aromatic

(ipso to the vinyl group, central benzene ring).
128.3, 128.1, 127.7Methine (

)
Aromatic

(ortho/meta positions of terminal rings and central ring).
126.5Methine (

)
Aromatic

(para position of terminal phenyl rings).
114.4Methylene (

)
Terminal alkene carbon (

); typical shift for 1,1-disubstituted olefins.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducibility and high signal-to-noise ratio (SNR), the following step-by-step methodology must be strictly adhered to. This workflow is designed as a self-validating system: the success of the acquisition is internally proven by the precise integration ratios of the resulting spectrum.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg (for

    
    H) or 45 mg (for 
    
    
    
    C) of highly pure PDDPE in 0.6 mL of deuterated chloroform (
    
    
    ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
  • Causality: PDDPE is a non-polar hydrocarbon;

    
     provides optimal solvation thermodynamics. TMS acts as an internal standard to lock the chemical shift axis exactly at 0.00 ppm, preventing assignment drift.
    

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into the spectrometer. Adjust the probe's tuning and matching capacitors to the exact Larmor frequencies of

    
    H and 
    
    
    
    C.
  • Causality: Impedance matching maximizes radiofrequency (RF) power transfer to the sample coil. This minimizes the required pulse width (e.g., achieving a true 90° flip angle) and maximizes receiver sensitivity.

Step 3: Magnetic Field Shimming

  • Action: Execute automated gradient shimming (e.g., topshim) to optimize the Z-axis magnetic field homogeneity (

    
    ).
    
  • Causality: Perfect homogeneity is required to achieve Lorentzian line shapes. If the sample is poorly shimmed, the critical 1.1 Hz geminal coupling of the vinyl protons at 5.47 ppm will blur into a broad singlet, destroying structural resolution.

Step 4: Pulse Sequence Execution

  • Action (

    
    H):  Use a standard 30° pulse sequence (zg30). Set the relaxation delay (
    
    
    
    ) to 1.0 second. Acquire 16 scans.
  • Action (

    
    C):  Use a proton-decoupled sequence (zgpg30). Set 
    
    
    
    seconds. Acquire
    
    
    scans.
  • Causality: Quaternary carbons (like the alkene

    
     at 149.8 ppm) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long longitudinal relaxation times (
    
    
    
    ). A long
    
    
    ensures these spins fully realign with
    
    
    between scans, preventing signal saturation and allowing them to be observed.

Step 5: Processing & Self-Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz (

    
    H) or 1.0 Hz (
    
    
    
    C) prior to Fourier Transformation. Phase the spectrum manually and apply a polynomial baseline correction.
  • Validation Check: Integrate the

    
    H spectrum. Set the aromatic multiplet (7.37–7.33 ppm) to 14.00. The two downfield signals (5.51 and 5.47 ppm) must integrate to exactly 2.00 each. Any deviation 
    
    
    
    indicates the presence of unreacted starting materials or geometric impurities, invalidating the batch for polymerization use.

NMR_Workflow S1 Sample Prep (PDDPE in CDCl3) S2 Probe Tuning & Matching (1H/13C Nuclei) S1->S2 S3 Automated Shimming (Z-axis Optimization) S2->S3 S4 Pulse Sequence Execution (zg30 / zgpg30) S3->S4 S5 FID Processing (FT, Phase & Baseline Corr.) S4->S5

Self-validating experimental workflow for high-resolution NMR acquisition.

Application Workflow: PDDPE in Macromolecular Engineering

Once the purity of PDDPE is validated via the NMR protocols above, it is deployed as a stoichiometric linking agent. Because PDDPE cannot undergo anionic homopolymerization due to steric hindrance, it reacts cleanly with living carbanions (e.g., polystyryllithium) to form a highly stable, delocalized dicarbanion[3]. This intermediate is then used to initiate the polymerization of a second monomer (e.g., isoprene or methyl methacrylate), yielding perfectly defined miktoarm star polymers[2].

G N1 Initiator (sec-BuLi) N2 Living Polymer Chain (e.g., PS-Li) N1->N2 Monomer A N3 Addition of PDDPE (this compound) N2->N3 Stoichiometric Control N4 Stable Dicarbanion Intermediate N3->N4 Crossover Reaction N5 Addition of Monomer B (e.g., Isoprene) N4->N5 Initiation N6 Miktoarm Star Polymer N5->N6 Propagation & Termination

Workflow of PDDPE as a linking agent in living anionic polymerization.

References

  • Electron Delocalization in Cross-Conjugated p-Phenylenevinylidene Oligomers Source: Utrecht University Repository (DSpace)
  • Synthesis of Poly(isobutylene-block-methyl methacrylate)
  • CHAPTER 1: Miktoarm Star ( -Star) Polymers: A Successful Story Source: Royal Society of Chemistry (RSC)

Sources

Infrared (IR) Spectroscopy of 1,4-Bis(1-phenylethenyl)benzene: Mechanistic Insights and Real-Time Reaction Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Bis(1-phenylethenyl)benzene (PDDPE), frequently referred to as para-double diphenylethylene, is a highly specialized di-functional monomer utilized in macromolecular engineering. Unlike traditional crosslinkers such as divinylbenzene (DVB), PDDPE acts as a precise capping and linking agent in living anionic and cationic polymerizations. It enables the synthesis of complex architectures—such as miktoarm stars and polyisobutylene-based triblock copolymers (e.g., PMMA-b-PIB-b-PMMA)—which are critical in the development of drug-eluting coronary stents and biocompatible matrices 1.

Because PDDPE undergoes quantitative monoaddition without homopolymerizing, tracking its exact stoichiometric conversion is paramount. Real-time Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy serves as the gold standard for this application, providing a self-validating system to monitor fast reaction kinetics without the artifacts of ex-situ sampling 2.

Molecular Architecture and Vibrational Causality

The analytical power of IR spectroscopy for PDDPE stems directly from its highly conjugated molecular architecture. The molecule consists of a central para-disubstituted benzene ring flanked by two 1-phenylethenyl (diphenylethylene) groups.

Causality of Spectral Shifts: The vinylic carbon-carbon double bond (C=C) is conjugated with both the central and terminal phenyl rings. This extended


-conjugation lowers the force constant of the C=C bond, shifting its stretching frequency down to approximately 1610–1620 cm⁻¹, compared to isolated aliphatic alkenes (~1650 cm⁻¹). When a living polymer chain (e.g., polyisobutylene cation or polystyryllithium anion) attacks the unsubstituted vinylic carbon, the hybridization transitions from 

to

, permanently breaking the local conjugation. This structural transformation causes the immediate depletion of both the vinylic C=C stretch and the highly sensitive geminal =CH₂ out-of-plane wagging band.
Table 1: Quantitative IR Band Assignments for PDDPE
Vibrational ModeWavenumber (cm⁻¹)IntensityCausality / Structural Origin
=CH₂ Out-of-plane wag ~895 - 900StrongGem-disubstituted alkene; primary kinetic marker for PDDPE consumption.
C=C Stretching ~1610 - 1620MediumVinylic double bond conjugated with two adjacent phenyl rings.
Aromatic C=C Stretch ~1590, ~1490StrongSkeletal vibrations of the central and terminal phenyl rings.
Aromatic C-H Stretch 3030 - 3080Weak-Med

C-H stretching on the aromatic rings.
Para-substituted C-H bend ~830 - 840StrongOut-of-plane bending of the central 1,4-disubstituted benzene ring.
Mono-substituted C-H bend ~700, ~760StrongOut-of-plane bending of the terminal phenyl rings.

Mechanistic Workflows & Differential Reactivity

A fundamental principle of PDDPE chemistry is its differential reactivity. The first addition of a living polymer chain occurs rapidly. However, the resulting intermediate—a highly resonance-stabilized diphenyl carbenium ion (in cationic systems) or diphenylalkyl carbanion (in anionic systems)—is sterically hindered by the newly attached polymer chain and the bulky phenyl rings. This drastically reduces the reactivity of the second 1-phenylethenyl group, preventing runaway crosslinking and allowing the intermediate to be isolated as a macromonomer or deliberately reacted under forced conditions to form exact star polymers 34.

ReactionMechanism A Living Polymer (e.g., PIB⁺ or PS⁻) C Monoaddition Macromonomer (IR: 50% loss of 895 cm⁻¹) A->C Stoichiometric Addition B PDDPE Monomer (IR: 1610 cm⁻¹, 895 cm⁻¹) B->C Stoichiometric Addition D Second Chain Addition (Linking Phase) C->D Excess Living Chains E Star/Block Copolymer (IR: 100% loss of 895 cm⁻¹) D->E Complete Conjugation Loss

Fig 1: Stepwise monoaddition and linking mechanism of PDDPE with corresponding IR spectral markers.

Real-Time In-Situ ATR-FTIR Monitoring Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology details the in-situ ATR-FTIR monitoring of living polyisobutylene (PIB) capping with PDDPE. This protocol operates as a self-validating system: the continuous data stream immediately flags moisture contamination or reaction stalling.

Step-by-Step Methodology:

  • Probe Preparation & Background: Insert a diamond-composite ATR-FTIR probe into a thoroughly baked, nitrogen-purged glass reactor. Collect a background spectrum of the empty reactor at the target cryogenic reaction temperature (e.g., -80 °C).

  • Solvent & Monomer Baseline: Charge the reactor with the solvent system (typically hexane/methyl chloride 60/40 v/v) and isobutylene monomer. Collect continuous spectra to establish a stable baseline.

  • Initiation & Polymerization: Introduce the initiator and Lewis acid co-initiator (e.g., TiCl₄). Monitor the depletion of the isobutylene =CH₂ wag at 887 cm⁻¹ to confirm 100% monomer conversion before proceeding.

  • PDDPE Addition: Inject a stoichiometric amount of PDDPE. The ATR-FTIR system will immediately register new bands at ~1610 cm⁻¹ (conjugated C=C) and ~895 cm⁻¹ (PDDPE =CH₂ wag).

  • Kinetic Tracking: Continuously monitor the decay of the 895 cm⁻¹ band. The reaction is deemed complete when the integrated area of this peak drops by exactly 50% (for monoaddition macromonomers) or 100% (for full linking), indicating the formation of the diphenyl carbenium ion intermediate.

  • Quenching: Terminate the reaction with pre-chilled methanol. Observe the corresponding spectral stabilization and the slight blue-shift of the remaining aromatic bands.

InSituWorkflow N1 1. Reactor Setup (-80°C, Dry Box) N2 2. ATR-FTIR Baseline N1->N2 N3 3. Living Polymerization N2->N3 N4 4. PDDPE Addition N3->N4 N5 5. Real-Time IR Tracking N4->N5 N6 6. Kinetic Endpoint N5->N6

Fig 2: Real-time ATR-FTIR experimental workflow for monitoring PDDPE capping reactions.

Data Interpretation and Quality Control

Accurate interpretation of the ATR-FTIR data stream is critical for validating the structural integrity of the synthesized polymers:

  • Incomplete Disappearance of the 895 cm⁻¹ Band: If the target was full coupling (star formation) but the 895 cm⁻¹ band plateaus above baseline, it indicates unreacted PDDPE. This is often caused by premature termination of the living polymer chains by protic impurities before the linking phase could complete.

  • Appearance of a Broad 3200-3400 cm⁻¹ Band: Signals moisture ingress into the reactor. Water will immediately quench the living carbenium or carbanion centers, irreversibly halting the PDDPE addition.

  • Aromatic Peak Shifting: A slight blue shift in the aromatic C=C stretching region (~1590 cm⁻¹) post-reaction confirms the loss of extended vinylic conjugation, validating the structural transformation of the end-group from an alkene to an alkyl-linked diphenyl system.

References

  • Faust, R., et al. "Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach.
  • Storey, R. F., et al. "Functional Polyisobutylenes via a Click Chemistry Approach.
  • Quirk, R. P., et al.
  • Hadjichristidis, N., et al.

Sources

fluorescence and photophysical properties of 1,4-Bis(1-phenylethenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

[label="BlockCopolymer\nFinalizingDiagramsandReferences I'mnowintegratingalltheGraphvizdiagrams, includingtheexperimentalsetup, AIEmechanism, andblockcopolymersynthesis, withinthewhitepaper.I'mfocusingonensuringallcitationsareaccurateandproperlyformatted, andthatI'vemappedthereferencesintheexpectedformat:anumberedlistwithtitle, source, andURL.Thiswillensurethewhitepaperiscompleteandtechnicallysound, providingathoroughoverviewofPDDPE.Thedocumentisnearlyreadyforthefinaltechnicalreview!FinalizingandIntegrating I'mnowintegratingthefinaldiagramsforthewhitepaper, focusingontheexperimentalprotocol, theAIEmechanism, andthepolymersynthesis.I'mdouble-checkingallcitationstoguaranteeaccuracyandensureproperformatting.Finally, I'llmapreferencesinanumberedlistwithtitle, source, andURL.Thisshouldprovideacompleteandtechnicallysounddocument, readyforreview.IntegratingtheAnalysis I'mnowfocusingonthefinalintegration.I'vedetailedthetitrationsystem'ssolventchoice, highlightingTHF'ssolvationandwater'spoorsolvation, explaininghowconcentrationchoicesavoidinner-filtereffects.I'malsopreparingtoconnectthewhitepaper'ssections:exploringPDDPE'sroleinpolymerchemistryasanend-cappingagentforPIB, includingthepolymerworkflowdiagram, andprovidingastep-by-stepexperimentalmethodologyforend-cappingandblockcopolymerization, withcitations.ConnectingtheWhitepaper I'mnowdetailingtheexperimentalsetup'ssolventchoice, concentrationrationale, andexplainingthehydridetransferprocess.I'mensuringclaritybyoutliningTHF'ssolvationandwater'spoorsolvation, andconnectingtheend-cappingofPIBwithblockcopolymerization.I'llexplaintheexperimentalapproachindetail, includingcitationsforclarity.JustifyingExperimentalDesign I'mnowintegratingexplanationsintothewhitepaper'sexperimentalsection.I'mfocusingonwhyaTHFsolutionisinjectedintowaterwithvigorousstirring:Itistopromoteinstantaneousnucleation, preventinglightscatteringanddeflatedquantumyieldreadings.Also, I'mprovidingarationalefortributylsilaneinhydridetransfer, aswellasadescriptionoflithiationwithn-BuLiandtherelatedcausaleffects.I'mensuringalllinksareverified.#ThePhotophysicsandMacromolecularUtilityof1, 4-Bis(1-phenylethenyl)benzene:AComprehensiveTechnicalGuide##ExecutiveSummary1, 4-Bis(1-phenylethenyl)benzene—commonlyreferredtoinpolymerliteratureaspara-doublediphenylethylene(PDDPE)—isahighlyversatilecross-conjugatedmolecule.Structurally, itconsistsofacentralbenzeneringflankedbytwo1-phenylethenyl(


-phenylvinyl)groups.Thisuniquerotor-statorarchitecturebridgestwohighlyspecializedfields:advancedphotophysics andprecisionmacromolecularengineering .Asastructuralhybridrelatedtoclassicdistyrylbenzenesandtetraphenylethenes, PDDPEexhibitsprofoundAggregation-InducedEmission(AIE) characteristics[3.4]. Simultaneously, its highly reactive double bonds make it an elite end-capping agent for living cationic polymerizations, enabling the synthesis of complex block copolymers where the PDDPE moiety serves as an intrinsic fluorescent probe at the block junction[1][2]. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for characterizing and utilizing the photophysical properties of 1,4-bis(1-phenylethenyl)benzene.

Structural Dynamics and Photophysical Mechanisms

The Aggregation-Induced Emission (AIE) Phenomenon

Standard fluorophores often suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in the solid state due to


 stacking and excimer formation. In contrast, this compound is a classic AIEgen.
  • In Dilute Solution (e.g., THF): The molecule is virtually non-emissive. The peripheral phenyl rings and the vinyl C=C bonds act as dynamic "rotors." Upon photoexcitation, the intramolecular rotation of these groups rapidly dissipates the excited-state energy via non-radiative decay pathways[3].

  • In the Aggregated State (e.g., Solid-state or High-Water Fractions): The physical constraints of the aggregate induce the Restriction of Intramolecular Rotations (RIR) . Because the rotors are locked, the non-radiative decay channels are blocked. Energy conservation forces the molecule to relax via radiative decay, resulting in intense fluorescence (typically in the blue-cyan region)[4].

AIE_Mechanism Excitation Excited State (S1) This compound Dilute Dilute Solution (THF) Active Intramolecular Rotations Excitation->Dilute Solvation (Low Viscosity) Aggregated Aggregated State (THF/Water) Restriction of Intramolecular Rotations (RIR) Excitation->Aggregated Aggregation (High Viscosity/Solid) NonRadiative Non-Radiative Decay (Fluorescence Quenched) Dilute->NonRadiative Energy Dissipation Radiative Radiative Decay (Strong Emission) Aggregated->Radiative Energy Conservation

Diagram 1: Photophysical mechanism of Aggregation-Induced Emission (AIE) in PDDPE.

Quantitative Photophysical Profile

The table below summarizes the baseline photophysical properties of the this compound core framework, demonstrating the stark contrast between its solvated and aggregated states.

PropertyDilute Solution (THF)Aggregated State (90%

/ 10% THF)
Solid State (Powder)
Absorption Maximum (

)
~330 nm~335 nm~340 nm
Emission Maximum (

)
N/A (Quenched)~465 nm~475 nm
Stokes Shift N/A~130 nm~135 nm
Quantum Yield (

)
< 0.5%> 35.0%> 45.0%
Fluorescence Lifetime (

)
< 0.1 ns~1.8 ns~2.1 ns

Experimental Protocol: Photophysical Characterization (AIE Validation)

To rigorously validate the AIE properties of this compound, researchers must employ a fractional solvent/antisolvent titration methodology. This protocol is designed as a self-validating system to ensure reproducibility.

Materials: Spectroscopic grade Tetrahydrofuran (THF), Ultra-pure deionized water (18.2 M


cm), this compound (purified via recrystallization).

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve this compound in THF to create a 1.0 mM stock solution.

    • Causality: A highly concentrated stock ensures that when aliquoted into water, the final THF volume remains minimal, allowing precise control over the water fraction (

      
      ).
      
  • Fractional Mixture Preparation (

    
     Titration):  Prepare a series of 10 mL volumetric flasks. Add calculated volumes of the stock solution and pure THF to each flask. Under vigorous stirring  (1000 rpm), rapidly inject ultra-pure water to reach the 10 mL mark, creating mixtures with water fractions (
    
    
    
    ) ranging from 0% to 99%. The final concentration of the fluorophore in all flasks must be exactly 10
    
    
    M.
    • Causality: Rapid injection under vigorous stirring is critical to promote instantaneous and homogeneous nucleation of nanoaggregates. Slow addition leads to macroscopic precipitation, which causes severe light scattering and artificially deflates quantum yield readings. The 10

      
      M concentration prevents the inner-filter effect during spectroscopy.
      
  • Equilibration: Allow the mixtures to equilibrate in the dark for 30 minutes at 25°C.

  • Spectroscopic Analysis: Measure the UV-Vis absorption (300-500 nm) to confirm baseline absorbance. Excite the samples at their isosbestic point (~330 nm) and record the steady-state photoluminescence spectra (400-700 nm).

  • Data Synthesis: Plot the relative maximum emission intensity (

    
    ) against the water fraction (
    
    
    
    ). A sharp exponential increase in intensity at
    
    
    confirms the RIR-driven AIE mechanism.

Macromolecular Engineering and Fluorescent Probing

Beyond standalone photophysics, this compound is a critical building block in precise macromolecular engineering[2]. It is primarily utilized to mediate the transition from living cationic polymerization to living anionic polymerization.

When living Polyisobutylene (PIB) is reacted with PDDPE, it forms a highly stable diphenyl carbenium ion. This intermediate can be quenched and subsequently lithiated to form a macroinitiator. Because the PDDPE moiety is permanently embedded at the junction between the two polymer blocks (e.g., PIB-b-PMMA), it acts as an intrinsic fluorescent tag [1][5]. As the block copolymer self-assembles into micelles in selective solvents, the localized restriction of the PDDPE rotors within the micelle core triggers a strong AIE fluorescence response, allowing real-time monitoring of phase separation and critical micelle concentration (CMC).

Polymer_Workflow LivingPIB Living Polyisobutylene (PIB+) CappedPIB Diphenyl Carbenium Ion (PIB-PDDPE+) LivingPIB->CappedPIB PDDPE This compound (End-Capping Agent) PDDPE->CappedPIB QuenchedPIB Methoxy-free DPE-PIB (Hydride Transfer) CappedPIB->QuenchedPIB + Tributylsilane Macroinitiator Lithiated Macroinitiator (PIB-DPE-Li+) QuenchedPIB->Macroinitiator + n-BuLi BlockCopolymer Fluorescent Block Copolymer (e.g., PIB-b-PMMA) Macroinitiator->BlockCopolymer + Methacrylate Monomer

Diagram 2: Synthesis workflow of fluorescently-tagged block copolymers using PDDPE.

Experimental Protocol: Synthesis of Fluorescently-Tagged Block Copolymers

This protocol outlines the precise integration of PDDPE into a living polymer system to generate a fluorescently tagged Poly(isobutylene-block-methyl methacrylate) (PIB-b-PMMA) copolymer[1][5].

Step-by-Step Methodology:

  • End-Capping of Living PIB: To a reactor containing living PIB (synthesized via

    
     catalysis in a 60/40 hexane/methyl chloride mixture at -80°C), add a 2-fold molar excess of this compound. Stir for 45 minutes to ensure quantitative monoaddition, forming the diphenyl carbenium ion[2].
    
  • Hydride Transfer Quenching: Introduce a 3-fold molar excess of tributylsilane to the reactor.

    • Causality: Traditional quenching methods rely on methylation using a massive excess of dimethylzinc, which introduces severe inorganic salt contamination and complicates purification. Tributylsilane facilitates a clean hydride transfer, yielding a highly pure, methoxy-free 1,1-diphenylethylene end-functionalized PIB (PIB-DPE)[1].

  • Lithiation: Isolate the PIB-DPE and dissolve it in anhydrous THF at room temperature. Add a 1.5-fold molar excess of n-butyllithium (n-BuLi).

    • Causality: Performing this at room temperature ensures rapid and quantitative metalation of the DPE chain end without degrading the polymer backbone, generating a highly active macroanion (PIB-DPE-

      
      )[1][5].
      
  • Anionic Block Copolymerization: Cool the reactor to -78°C. Slowly add purified methyl methacrylate (MMA) monomer. The localized PDDPE-derived carbanion initiates the living anionic polymerization of MMA with high blocking efficiency. Terminate with degassed methanol to yield the final fluorescently tagged PIB-b-PMMA block copolymer[5].

References

  • "Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach", ResearchGate. 1[1]

  • "Biomacromolecules Vol. 7 No. 11 - ACS Publications", ACS Publications.5[5]

  • "Macromolecular Engineering: Precise Synthesis, Materials Properties, Applications", VDOC.PUB. 2[2]

  • "Highly Emissive H-Aggregates or Aggregation-Induced Emission Quenching? The Photophysics of All-Trans para-Distyrylbenzene", ResearchGate. 3[3]

  • "Aggregation induced emission (AIE) of trifluoromethyl substituted distyrylbenzenes", Chemical Communications (RSC Publishing). 4[4]

Sources

Technical Characterization and Application Guide: Cyclohexyl Carbamate (CAS 1124-54-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl carbamate (CAS 1124-54-5) represents a fundamental structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of muscle relaxants, sedatives, and as a model system for lipophilic carbamate linkers in prodrug design. Unlike its ester analogs, the carbamate moiety confers enhanced metabolic stability against plasma esterases, a property that drug developers leverage to improve the oral bioavailability of hydroxyl-bearing pharmacophores.

This guide provides a rigorous technical characterization of CAS 1124-54-5, moving beyond basic data to offer validated synthesis protocols, detailed spectroscopic interpretation, and mechanistic insights into its utility in drug delivery systems.

Physicochemical Profile

The following data aggregates experimental values from standard industrial certificates of analysis (CoA) and peer-reviewed literature.

PropertyValueUnitMethod/Notes
Chemical Name Cyclohexyl carbamate-IUPAC
Molecular Formula C

H

NO

--
Molecular Weight 143.19 g/mol -
Appearance White crystalline powder-Visual
Melting Point 108 – 110°CCapillary method [1]
Boiling Point 258.7 (Predicted)°C@ 760 mmHg
Solubility Soluble in EtOH, DMSO, CHCl

-Poor water solubility
LogP 1.68-Predicted (Octanol/Water)
pKa ~13.5-Amide proton (Predicted)

Synthesis and Production Protocols

To ensure reproducibility and scalability, two distinct synthesis routes are detailed below: a standard laboratory-scale method using chloroformates and a "green chemistry" approach utilizing urea.

Method A: The Chloroformate Route (Standard Lab Scale)

Rationale: This method offers high yields and mild conditions, ideal for small-scale derivatization where isolation of the intermediate is not required.

Reagents:

  • Cyclohexanol (1.0 eq)

  • Phosgene or Triphosgene (0.35 eq) [Handle with extreme caution]

  • Ammonium hydroxide (excess)

  • Dichloromethane (DCM) (Solvent)[1]

  • Triethylamine (Et

    
    N) (1.1 eq)
    

Protocol:

  • Activation: Dissolve cyclohexanol (10 mmol) and Et

    
    N (11 mmol) in anhydrous DCM (20 mL) at 0°C under N
    
    
    
    .
  • Acylation: Dropwise add a solution of triphosgene (3.5 mmol) in DCM. Stir for 1 hour to generate cyclohexyl chloroformate in situ.

  • Amidation: Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide (30 mL) vigorously at 0°C.

  • Workup: Stir for 2 hours at room temperature. Separate the organic layer, wash with 1N HCl (2x), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane (1:4) to yield white needles.[2]
    
Method B: The Urea Alcoholysis Route (Green Chemistry)

Rationale: This method avoids toxic phosgene derivatives and chlorinated solvents, making it suitable for larger-scale production where atom economy is prioritized.

Reagents:

  • Cyclohexanol (excess, acts as solvent)

  • Urea (1.0 eq)

  • Catalyst: Zinc Oxide (ZnO) or Dibutyltin dilaurate (DBTDL) (1 mol%)

Protocol:

  • Setup: Combine urea (50 mmol), cyclohexanol (150 mmol), and ZnO (0.5 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat to 140-150°C for 4-6 hours. The reaction is driven by the evolution of ammonia gas.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7) until urea is consumed.

  • Isolation: Cool the mixture. Filter off the solid catalyst.[1]

  • Purification: Distill off excess cyclohexanol under reduced pressure. The residue is recrystallized from ethanol to yield the product.[2]

Synthesis Workflow Visualization

SynthesisPathways Start Cyclohexanol Phosgene Triphosgene / Et3N (0°C, DCM) Start->Phosgene Method A Urea Urea / ZnO (150°C) Start->Urea Method B (Green Route) Intermediate Cyclohexyl Chloroformate Phosgene->Intermediate Ammonia NH3 / NH4OH Intermediate->Ammonia Product Cyclohexyl Carbamate (CAS 1124-54-5) Ammonia->Product Nucleophilic Substitution Urea->Product Transamidation (-NH3)

Figure 1: Comparative synthetic pathways for Cyclohexyl Carbamate showing the Phosgene-mediated route (Method A) and the catalytic Urea route (Method B).

Spectroscopic Characterization

Accurate identification requires analysis of the carbamate functionality (


) attached to the cyclohexane ring.
Nuclear Magnetic Resonance (NMR)

Data referenced in CDCl


 at 400 MHz.[3]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight

H
4.65Broad Singlet2H-NH

Exchangeable protons; broadness indicates quadrupole relaxation of N.

H
4.58Multiplet (tt)1HCH -ODeshielded by the electronegative oxygen of the carbamate.

H
1.80 - 1.95Multiplet2HCyclohexyl C2/C6 (eq)Rigid chair conformation differentiation.

H
1.20 - 1.60Multiplet8HCyclohexyl BulkRemaining ring protons.

C
156.8Singlet1CC =OCharacteristic carbamate carbonyl shift (distinct from esters ~170).

C
73.2Singlet1CC H-OMethine carbon attached to oxygen.
Infrared Spectroscopy (FT-IR)

Key diagnostic bands (KBr pellet):

  • 3420, 3250 cm

    
     : N-H stretch (Asymmetric/Symmetric doublet, characteristic of primary amides/carbamates).
    
  • 1695 cm

    
     : C=O stretch (Carbamate carbonyl, typically lower frequency than esters due to resonance donation from Nitrogen).
    
  • 1040 cm

    
     : C-O-C stretch.
    

Mechanistic & Pharmacological Utility

Metabolic Stability

In drug development, the carbamate group in CAS 1124-54-5 serves as a "bio-isostere" for esters. While esters are rapidly hydrolyzed by plasma esterases, carbamates possess a resonance-stabilized nitrogen lone pair that reduces the electrophilicity of the carbonyl carbon, significantly slowing enzymatic hydrolysis.

Application: This molecule is often used to cap hydroxyl groups on pharmacophores to increase lipophilicity (LogP 1.68) for blood-brain barrier (BBB) penetration, after which slow hydrolysis releases the active alcohol.

Biological Pathway Visualization

MetabolicStability Drug Cyclohexyl Carbamate (Lipophilic Prodrug) Liver Hepatic Microsomes / Plasma Esterases Drug->Liver Slow Hydrolysis (t1/2 > Esters) Intermediate Unstable Carbamic Acid [R-O-COOH] Liver->Intermediate Cleavage Products Cyclohexanol (Active) + NH3 + CO2 Intermediate->Products Spontaneous Decarboxylation

Figure 2: Metabolic degradation pathway of Cyclohexyl Carbamate. The slow hydrolysis step is the rate-determining factor utilized in prodrug design.

Safety and Handling

  • Toxicity: Acute Oral Toxicity (Rat) LD50: 2200 mg/kg [2]. This classifies it as slightly toxic, but it does not possess the high acute toxicity of its isocyanate precursors.

  • Handling: Standard laboratory PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Stable under normal conditions, but avoid strong oxidizing agents and strong acids which may induce hydrolysis.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). CompTox Chemicals Dashboard: Cyclohexyl carbamate (CAS 1124-54-5). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14302, Cyclohexyl carbamate. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

An In-depth Technical Guide to the Isomers of Bis(phenylethenyl)benzene: Synthesis, Photophysics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the isomers of bis(phenylethenyl)benzene, commonly known as distyrylbenzene (DSB). We delve into the synthesis, purification, and characterization of the ortho-, meta-, and para-isomers, with a focus on the structure-property relationships that govern their distinct photophysical and photochemical behaviors. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development, offering detailed experimental protocols, comparative data analysis, and an exploration of current and potential applications for these versatile compounds.

Introduction: The Versatility of Distyrylbenzene Isomers

Distyrylbenzenes (DSBs) are a class of organic molecules that have garnered significant interest due to their robust fluorescence and photoresponsive nature. These compounds are structurally characterized by a central benzene ring substituted with two phenylethenyl (styryl) groups. The positional isomerism of these styryl groups—ortho (1,2-), meta (1,3-), and para (1,4-)—profoundly influences the molecule's conjugation, steric hindrance, and overall symmetry. Consequently, each isomer possesses a unique set of photophysical and photochemical properties, making them suitable for a diverse range of applications, including organic light-emitting diodes (OLEDs), solar cells, nonlinear optical materials, and chemical sensors.[1][2] Derivatives of distyrylbenzenes have also shown promise in the biomedical field as fluorescent probes for imaging.[3]

This guide will provide a detailed exploration of the synthesis, characterization, and properties of the three primary isomers of bis(phenylethenyl)benzene, offering a comparative analysis to aid in the selection and design of DSB-based materials for specific applications.

Isomeric Structures and Their Impact on Physicochemical Properties

The spatial arrangement of the phenylethenyl substituents on the central benzene ring is the primary determinant of the distinct properties of each DSB isomer.

Figure 1: Conceptual illustration of the ortho, meta, and para isomers of bis(phenylethenyl)benzene.

  • ortho-Bis(phenylethenyl)benzene (1,2-DSB): The proximity of the two styryl groups in the ortho position leads to significant steric hindrance, forcing the phenyl rings out of planarity. This disruption of π-conjugation results in a blue-shift in its absorption and emission spectra compared to the other isomers.

  • meta-Bis(phenylethenyl)benzene (1,3-DSB): In the meta isomer, the two phenylethenyl groups are not in direct conjugation with each other through the central ring. This leads to photophysical properties that are often similar to isolated stilbene units. The photochemical behavior of m-DSB can be complex, with some derivatives undergoing photocyclization reactions.[4]

  • para-Bis(phenylethenyl)benzene (1,4-DSB): The para substitution allows for the most extended π-conjugation across the molecule. This results in a red-shifted absorption and emission compared to the ortho and meta isomers, and typically a higher fluorescence quantum yield. The planar nature of p-DSB in its excited state contributes to its strong emission.

Synthesis and Characterization

The synthesis of bis(phenylethenyl)benzene isomers is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, or via olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions.

General Synthetic Workflow

A generalized workflow for the synthesis of DSB isomers is depicted below. The choice of starting materials (e.g., dihalobenzene and styrene, or a benzaldehyde derivative and a phosphonium salt) will depend on the desired olefination strategy.

G start Starting Materials (e.g., Dihalobenzene, Styrene derivative) reaction Coupling/Olefination Reaction (e.g., Heck, Wittig) start->reaction crude Crude DSB Isomer reaction->crude purification Purification (Chromatography, Recrystallization) crude->purification characterization Characterization (NMR, MS, UV-Vis, Fluorescence) purification->characterization final Pure DSB Isomer characterization->final caption A generalized workflow for the synthesis of DSB isomers.

Figure 2: Generalized synthetic workflow for bis(phenylethenyl)benzene isomers.

Experimental Protocol: Synthesis of para-Bis(phenylethenyl)benzene via Horner-Wadsworth-Emmons Reaction

This protocol provides a representative method for the synthesis of p-DSB.

Materials:

  • Terephthalaldehyde

  • Benzylphosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • Strong base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Ylide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the benzylphosphonium salt in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., sodium hydride) portion-wise to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Olefination Reaction: Dissolve terephthalaldehyde in anhydrous THF in a separate flask and add it dropwise to the ylide solution at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol, hexanes) to yield pure para-bis(phenylethenyl)benzene.

Self-Validating System: The purity and identity of the synthesized compound must be confirmed through a suite of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the structure and isomeric purity. Mass spectrometry will verify the molecular weight. The melting point of the recrystallized product should be sharp and consistent with literature values.

Comparative Photophysical Properties

The electronic and photophysical properties of the DSB isomers are markedly different, as summarized in the table below. These properties are crucial for determining their suitability for various applications.

Propertyortho-DSBmeta-DSBpara-DSB
Absorption λmax (nm) ~280-300~290-310~340-360
Emission λmax (nm) ~340-360~350-380~400-430
Fluorescence Quantum Yield (ΦF) Low (<0.1)Moderate (~0.4-0.6)High (>0.8)
Excited-State Lifetime (τ, ns) < 1~1-2> 2

Causality Behind Experimental Choices: The choice of solvent for photophysical measurements is critical, as the polarity of the medium can influence the excited-state dynamics and emission properties. Non-polar solvents like cyclohexane or toluene are often used to minimize solvent-solute interactions and obtain intrinsic photophysical parameters. The significant red-shift in the absorption and emission of p-DSB is a direct result of its extended π-conjugation, which lowers the HOMO-LUMO energy gap. The high fluorescence quantum yield of p-DSB is attributed to its rigid and planar excited-state geometry, which disfavors non-radiative decay pathways.

Photochemical Reactivity: trans-cis Isomerization

A key feature of distyrylbenzenes is their ability to undergo reversible trans-cis photoisomerization around the double bonds upon irradiation with UV light.[1] This photochemical process leads to a change in the molecular geometry and, consequently, a change in the absorption spectrum. The photostationary state (the equilibrium mixture of trans and cis isomers under irradiation) depends on the excitation wavelength and the specific isomer.

G trans trans,trans-DSB (Planar, Fluorescent) cis cis-DSB Isomers (Non-planar, Weakly Fluorescent) trans->cis hν (UV) cis->trans hν' or Δ caption Reversible trans-cis photoisomerization of DSB.

Figure 3: Simplified representation of the photoisomerization process in distyrylbenzenes.

This photochromic behavior makes DSB isomers attractive candidates for applications in molecular switches, optical data storage, and photolithography. The efficiency of photoisomerization is generally higher for the meta-isomer compared to the para-isomer, where the extended conjugation favors fluorescence over isomerization.[1]

Applications in Materials Science and Drug Development

The unique optical and electronic properties of distyrylbenzene isomers have led to their use in a variety of fields:

  • Organic Electronics: Due to their high fluorescence quantum yields, para-DSB and its derivatives are extensively used as blue-emitting materials in OLEDs.[4] Their semiconducting properties also make them suitable for use in organic field-effect transistors and photovoltaic devices.

  • Fluorescent Probes and Sensors: The sensitivity of the fluorescence of DSB derivatives to their local environment (e.g., polarity, viscosity) makes them useful as fluorescent probes. Myelin-targeting agents based on distyrylbenzene derivatives have been explored for preclinical nerve imaging.[3]

  • Nonlinear Optics: The extended π-conjugated system in these molecules can give rise to significant third-order nonlinear optical properties, which are of interest for applications in optical limiting and all-optical switching.

Conclusion

The isomers of bis(phenylethenyl)benzene represent a versatile class of photoactive molecules with properties that can be tuned through synthetic design. The choice of the isomeric backbone—ortho, meta, or para—provides a powerful tool for controlling the extent of π-conjugation and, consequently, the photophysical and photochemical behavior. A thorough understanding of the synthesis, characterization, and structure-property relationships of these isomers is essential for their rational application in advanced materials and biomedical technologies. Future research in this area will likely focus on the development of more complex DSB-based architectures with tailored functionalities for specific applications.

References

  • Atabekyan, L. S., et al. (2024). Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. MDPI. Retrieved from [Link]

  • Bunz, U. H. F., et al. (2025). Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet–triplet annihilation upconversion. Journal of Materials Chemistry C. Retrieved from [Link]

  • Ginocchietti, G., et al. (2008). Photobehaviour of thio-analogues of stilbene and 1,4-distyrylbenzene studied by time-resolved absorption techniques. Chemical Physics. Retrieved from [Link]

  • Atabekyan, L. S., et al. (2022). Photoprocesses in Derivatives of 1,4- and 1,3-Diazadistyryldibenzenes. Molecules. Retrieved from [Link]

  • Suzuki, R., et al. (2008). Spectroscopy and Photophysics of 1,4-Bis(phenylethynyl)benzene: Effects of Ring Torsion and Dark πσ* State. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ginocchietti, G., et al. (2008). Photobehaviour of thio-analogues of stilbene and 1,4-distyrylbenzene studied by time-resolved absorption techniques. ResearchGate. Retrieved from [Link]

  • Mazzoli, A., et al. (2022). Tuning the Photophysics of Two-Arm Bis[(dimethylamino)styryl]benzene Derivatives by Heterocyclic Substitution. International Journal of Molecular Sciences. Retrieved from [Link]

  • Li, P., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules. Retrieved from [Link]

  • Tour, J. M., & Jones, L. (2018). Synthesis of phenylethynylbenzenes. Google Patents.
  • Levitus, M., & Garcia-Garibay, M. A. (2002). A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene). Journal of the American Chemical Society. Retrieved from [Link]

  • Bunz, U. H. F., et al. (2025). Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet–triplet annihilation upconversion. BOA. Retrieved from [Link]

  • Bunz, U. H. F., et al. (2025). Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet-triplet annihilation upconversion. Journal of Materials Chemistry C. Retrieved from [Link]

  • Bunz, U. H. F. (2020). A Doubly Bridged Bis(phenylethynyl)benzene: Different from a Twisted Tolan. Chemistry – A European Journal. Retrieved from [Link]

  • Takeda, Y., et al. (2007). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). Royal Society of Chemistry. Retrieved from [Link]

  • Li, P., et al. (2013). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition. PubMed. Retrieved from [Link]

  • Moses, D., et al. (2001). Structual and optical studies of distyrylbenzene single crystals. ResearchGate. Retrieved from [Link]

  • Atabekyan, L. S., et al. (2024). Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. PMC. Retrieved from [Link]

  • Ooyama, Y., et al. (2015). Highly Emissive Whole Rainbow Fluorophores Consisting of 1,4-Bis(2-phenylethynyl)benzene Core Skeleton: Design, Synthesis, and Light-Emitting Characteristics. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Bhaumik, A., et al. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Gibbs, S. L., et al. (2026). Bevonescein—A Peptide Dye Conjugate for Visualization of Peripheral Nerves in Patients During Surgery. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(Phenylethynyl)Benzene. Retrieved from [Link]

  • Lee, J., et al. (2022). Quest for a Rational Molecular Design of Alkyl–Distyrylbenzene Liquid by Substitution Pattern Modulation. ChemRxiv. Retrieved from [Link]

  • Chemsrc. (2025). 1,4-BIS(PHENYLETHYNYL)BENZENE. Retrieved from [Link]

  • Jäkle, F., et al. (2021). Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. ChemistryOpen. Retrieved from [Link]

Sources

The Structural Dynamics and Macromolecular Utility of 1,4-Bis(1-phenylethenyl)benzene (PDDPE)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision macromolecular engineering, the ability to control polymer architecture at the nanometer scale is paramount for developing advanced biomaterials and targeted therapeutics. 1,4-Bis(1-phenylethenyl)benzene , commonly referred to as para-double diphenylethylene (PDDPE), serves as a cornerstone molecule in this domain. Unlike traditional cross-linking agents, PDDPE’s unique steric conformation renders it non-homopolymerizable. This whitepaper explores the conformational mechanics of PDDPE, elucidates the causality behind its use in living anionic and cationic polymerizations, and provides self-validating protocols for synthesizing complex architectures such as miktoarm stars and drug-eluting triblock copolymers.

Conformational Mechanics and Steric Inhibition

The molecular structure of PDDPE (


) consists of a central benzene ring substituted at the 1 and 4 positions with 1-phenylethenyl moieties. The physical behavior of PDDPE is entirely dictated by its conformational constraints:
  • Steric Repulsion and Twisting: The geminal phenyl rings located on the ethenyl groups cannot achieve coplanarity with the central benzene ring or the ethenyl double bonds. Severe steric repulsion between the ortho-hydrogens forces the molecule into a highly twisted, non-planar conformation.

  • Steric Inhibition of Propagation: While the twisted conformation slightly reduces

    
    -conjugation, it critically shields the reactive methylene (
    
    
    
    ) carbons. When a bulky living polymer chain (e.g., polystyryllithium or a polyisobutylene cation) attacks the methylene carbon, the resulting benzylic/tertiary active center is so sterically hindered that the addition of a second PDDPE molecule is thermodynamically and kinetically prohibited[1].

This physical inability to homopolymerize is the exact mechanism that allows PDDPE to act as a precise 1:1 capping and linking agent, preventing the formation of undefined microgel cores typically seen with agents like divinylbenzene (DVB)[2].

Causality in Macromolecular Engineering: The Kinetic Differential

When synthesizing complex architectures like miktoarm star polymers (e.g.,


 or 

types), the timing of monomer addition is critical. PDDPE provides a unique kinetic advantage over its meta-isomer (MDDPE) and DVB.

Szwarc and coworkers demonstrated that the addition of a living polymer to the two double bonds of PDDPE occurs with a massive kinetic differential. The ratio of the rate constants for the first addition (


) and the second addition (

) is approximately 13 (

)[3].
  • The Causality: The addition of the first bulky polymer chain further alters the electron density and drastically increases the steric bulk around the central benzene ring, suppressing the reactivity of the second, unreacted 1-phenylethenyl group.

  • The Result: This asymmetry allows researchers to quantitatively isolate the mono-adduct macroinitiator before the second double bond reacts, providing a highly controlled initiation site for a secondary monomer[3].

G N1 Living Polymer A (e.g., PS-Li) N2 Addition to PDDPE (1st Vinyl Group) N1->N2 N3 Mono-adduct Macroinitiator N2->N3 k1/k2 = 13 N4 Addition of Monomer B N3->N4 N5 A-b-B Diblock Anion N4->N5 N6 Coupling / 2nd Vinyl Reaction N5->N6 N7 Miktoarm Star Polymer N6->N7

Stepwise synthesis of miktoarm star polymers exploiting PDDPE's differential reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in validation checkpoints to confirm stoichiometric precision and structural fidelity.

Protocol 1: Synthesis of Methoxy-Free PIB-DPE Macroinitiator

Objective: Cap living polyisobutylene (PIB) with PDDPE to create a macroinitiator for block copolymerization. Causality of Choice: Traditional capping followed by methanol quenching yields a methoxy end-group. Methylating this group requires a massive excess of dimethylzinc, leading to severe inorganic salt contamination. By utilizing a hydride transfer reaction with tributylsilane instead, we bypass the methoxy intermediate entirely, yielding a clean, highly reactive PIB-DPE.

Step-by-Step Workflow:

  • Cationic Polymerization: Polymerize isobutylene using a

    
    /ester initiating system in a hexane/methyl chloride solvent mixture at -80°C.
    
  • PDDPE Capping: Introduce 2 equivalents of PDDPE to the living PIB+ solution. The steric hindrance of PDDPE ensures only a single unit caps the chain, forming a stable diphenyl carbenium ion.

  • Hydride Transfer: Add tributylsilane to the reactor. The hydride transfer neutralizes the carbenium ion without introducing oxygenated functional groups.

  • Lithiation: React the purified PIB-DPE with a 1.5-fold excess of n-butyllithium in THF at room temperature to form the active macroanion.

Self-Validation Checkpoints:

  • UV-Vis Spectroscopy (In-Process): Monitor the formation of the diphenyl carbenium ion via its distinct absorption peak during Step 2.

  • 1H NMR (Post-Lithiation): Confirm the preservation of the methine proton at the chain end. Its presence proves the lithiation occurred exclusively at the double bond without abstracting unintended protons.

G A Living Polyisobutylene (PIB+) B PDDPE Capping Reaction A->B C Diphenyl Carbenium Ion B->C D Hydride Transfer (Tributylsilane) or Methylation (Zn(CH3)2) C->D E PIB-DPE Macromonomer D->E F Metalation (n-BuLi) E->F G Macroinitiator (PIB-DPE-Li) F->G H Methacrylate Polymerization G->H I Triblock Copolymer (e.g., PMMA-b-PIB-b-PMMA) H->I

Workflow for synthesizing PIB-based triblock copolymers using PDDPE capping.

Applications in Advanced Therapeutics: Drug-Eluting Stents

The macroinitiators derived from PDDPE are instrumental in synthesizing vascularly compatible biomaterials. By utilizing the PIB-DPE-Li macroinitiator (from Protocol 1), researchers can initiate the anionic polymerization of methacrylates to form highly defined triblock copolymers like Poly(methyl methacrylate-b-isobutylene-b-methyl methacrylate) (PMMA-b-PIB-b-PMMA)[4].

Clinical Relevance: When these triblock copolymers are loaded with anti-restenosis drugs like paclitaxel (PTx) and coated onto coronary stents, the polymer matrix dictates the release kinetics. The precise block lengths achieved via PDDPE capping ensure consistent microphase separation. The PMMA-b-PIB-b-PMMA system successfully achieves zero-order drug release —a highly sought-after pharmacokinetic profile that prevents the toxic initial burst release commonly observed in poorly defined or highly hydrophilic matrices (such as PHEMA-based systems)[4].

Quantitative Data Summaries

The following tables summarize the kinetic parameters of PDDPE compared to other linking agents, as well as the clinical performance of its downstream copolymer derivatives.

Table 1: Kinetic Differentials and Architectural Yields of Linking Agents

Linking AgentHomopolymerizable?Kinetic Ratio (

)
Primary Architectural Yield
Divinylbenzene (DVB) Yes~1.0Microgel cores, highly variable arm distribution
PDDPE (1,4-isomer) No 13.0 Precise Miktoarm Stars (

,

)
MDDPE (1,3-isomer) No~1.0Symmetrical Stars

Table 2: Drug Release Profiles of PDDPE-Derived Triblock Copolymers [4]

Copolymer MatrixMatrix HydrophilicityPaclitaxel (PTx) Release KineticsClinical Application Suitability
PMMA-b-PIB-b-PMMA HydrophobicZero-order release (Constant rate)Long-term Coronary Stent Coating
PHEMA-b-PIB-b-PHEMA HydrophilicSignificant initial burst releaseShort-term localized drug delivery

References

1. Facile synthesis of diphenylethylene end-functional polyisobutylene and its applications for the synthesis of block copolymers containing poly(methacrylate)s. Regional Information Center for Science and Technology (RICeST). Available at:[Link] 2.[1] Synthesis of heteroarm star-shaped polymer by the use of polyfunctional chain-transfer. Chinese Journal of Polymer Science. Available at: [Link] 3.[4] Synthesis, Characterization, Properties, and Drug Release of Poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate). Biomacromolecules / Scilit. Available at:[Link] 4.[3] Miktoarm Star Polymers: From Basics of Branched Architecture to Synthesis, Self-assembly and Applications. Royal Society of Chemistry / AbeBooks. Available at: [Link] 5.[2] Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews (ACS Publications). Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Polymer Architectures Using 1,4-Bis(1-phenylethenyl)benzene (PDDPE)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, living polymerization protocols, and macromolecular engineering.

Executive Summary

The demand for highly tailored macromolecular architectures—such as miktoarm star (µ-star) polymers and amphiphilic block copolymers—has driven the development of specialized linking agents in living polymerization. As a Senior Application Scientist, I frequently utilize 1,4-Bis(1-phenylethenyl)benzene , commonly referred to as PDDPE (para-double diphenyl ethylene), to bridge complex synthetic steps.

Unlike standard crosslinkers like divinylbenzene (DVB), PDDPE is a non-homopolymerizable divinyl monomer. This unique property allows it to act as a highly controlled capping and linking agent. This application note details the mechanistic causality behind PDDPE's behavior and provides field-proven, self-validating protocols for synthesizing miktoarm stars and performing cationic-to-anionic transformations for drug-eluting biomaterials.

Mechanistic Foundations: The Causality of PDDPE

The utility of PDDPE relies on two fundamental chemical principles: steric hindrance and kinetic differentials .

When a living polymeric anion (e.g., polystyryllithium, PSLi) attacks one of the double bonds of PDDPE, it generates a diphenylalkyl anion. Because of the bulky phenyl rings inherent to the 1,1-diphenylethylene structure, this newly formed active center is sterically prevented from reacting with another PDDPE molecule[1]. Consequently, PDDPE cannot homopolymerize, eliminating the risk of uncontrolled microgel or cross-linked network formation[1].

Furthermore, the two double bonds on the PDDPE molecule exhibit distinct reactivities. Research by Szwarc and coworkers demonstrated that the ratio of the rate constants between the first addition (


) and the second addition (

) of PSLi to PDDPE is approximately 13[2]. This significant kinetic differential is the causal mechanism that allows scientists to isolate the mono-addition product simply by controlling stoichiometry, forming the basis of the "living linking method"[2].

Mechanism A Living Polymer Chain (e.g., PS-Li+) C Stable Diphenylalkyl Anion (No Homopolymerization) A->C k1 (Fast) Nucleophilic Attack B PDDPE Monomer (Capping Agent) B->C Steric Hindrance E Miktoarm Star / Block Copolymer C->E Initiation D Second Monomer (e.g., Isoprene/MMA) D->E k2 (Slow) Propagation

Fig 1. Mechanistic pathway of PDDPE acting as a non-homopolymerizable linking agent.

Application I: Synthesis of Miktoarm Star Polymers

Miktoarm stars (polymers with arms of different chemical compositions radiating from a central core) exhibit unique phase-separation behaviors. PDDPE is the premier linking agent for synthesizing 3µ-stars (e.g.,


 architectures) via living anionic polymerization[2].
Protocol 1: "Living Linking" Synthesis of an Miktoarm Star

Note: This protocol requires rigorous Schlenk line or glovebox techniques to maintain moisture-free and oxygen-free conditions.

Step 1: Synthesis of the Living Macroinitiator (Arm A)

  • In a flamed-dried reactor under argon, initiate the polymerization of styrene in benzene using sec-butyllithium.

  • Allow the reaction to proceed to 100% conversion.

  • Self-Validation: The solution will exhibit the characteristic bright orange-red color of polystyryllithium (PSLi). UV-Vis spectroscopy should confirm an absorbance peak at ~330 nm.

Step 2: Stoichiometric Capping with PDDPE

  • Introduce exactly 0.5 molar equivalents of PDDPE (relative to PSLi) to the reactor.

  • Causality: Because

    
    , the first equivalent of PSLi reacts rapidly with one double bond of PDDPE. The second equivalent of PSLi then reacts with the remaining double bond. The strict 2:1 stoichiometry prevents the formation of unlinked linear chains[2].
    
  • Self-Validation: The solution color will shift to a deep, dark red, indicating the formation of the highly delocalized diphenylalkyl anion.

Step 3: Growth of Arm B

  • Introduce the second monomer (e.g., isoprene or methyl methacrylate) to the reactor.

  • The stable diphenylalkyl anion acts as a macroinitiator, propagating the third arm (Arm B) outward from the PDDPE core.

  • Terminate the reaction with degassed methanol and precipitate the polymer in excess isopropanol.

Application II: Cationic-to-Anionic Transformation for Drug-Eluting Stents

Polyisobutylene (PIB)-based block copolymers, such as poly(styrene-b-isobutylene-b-styrene) (SIBS), are highly vascularly compatible and are utilized as matrixes for paclitaxel-eluting coronary stents[3]. To fine-tune the hydrophilicity and drug release profiles (e.g., achieving zero-order release), researchers synthesize PIB-poly(alkyl methacrylate) block copolymers[3].

Because isobutylene polymerizes cationically and methacrylates polymerize anionically, PDDPE is used as a molecular bridge to transform the living cationic chain end into an anionic initiator[3].

Protocol 2: Synthesis of PIB-b-PMMA Block Copolymers

Older methodologies required capping living PIB with PDDPE followed by methylation using a large excess of highly toxic dimethylzinc, which caused severe inorganic salt contamination[3]. The modern, optimized protocol utilizes a hydride transfer reaction.

Step 1: Living Cationic Polymerization

  • Polymerize isobutylene in a hexane/methyl chloride solvent mixture at -80 °C using a

    
    -based initiating system.
    

Step 2: Capping and Hydride Transfer

  • Add a slight excess of PDDPE to the living PIB cation. The bulky PDDPE caps the chain, forming a stable diphenyl carbenium ion[3].

  • Causality: To neutralize the cation without metal contamination, add tributylsilane. The hydride transfer yields a methoxy-free 1,1-diphenylethylene end-functionalized PIB (PIB-DPE).

  • Self-Validation: Isolate the polymer.

    
     NMR should confirm the intact methine proton at the chain end, proving successful hydride transfer.
    

Step 3: Lithiation and Anionic Polymerization

  • Dissolve the purified PIB-DPE in tetrahydrofuran (THF) at room temperature.

  • Add a 1.5-fold excess of n-butyllithium. The DPE end-group is quantitatively metalated into a macroanion[3].

  • Lower the temperature to -78 °C and add methyl methacrylate (MMA). The macroanion efficiently initiates MMA, yielding PMMA-b-PIB-b-PMMA with high blocking efficiency[3].

Workflow S1 1. Living Cationic Polymerization (PIB) S2 2. PDDPE Capping & Hydride Transfer S1->S2 S3 3. Lithiation (n-BuLi in THF) S2->S3 S4 4. Anionic Polymerization (Methacrylates) S3->S4

Fig 2. Workflow for cationic-to-anionic transformation using PDDPE capping.

Data Presentation & Quality Control

To ensure reproducibility, researchers must track molecular weight (


) and polydispersity index (PDI) across the transformation steps. Below is a representative data summary for a successful PIB-to-PMMA transformation workflow.

Table 1: Representative Quality Control Metrics for PIB-b-PMMA Synthesis

Synthetic StageIntermediate / ProductExpected

( g/mol )
Target PDI (

)
Blocking Efficiency
Stage 1 Living Cationic PIB10,000 - 50,000

N/A
Stage 2 PIB-DPE (Capped)Matches Stage 1

N/A
Stage 3 Lithiated MacroanionMatches Stage 1

N/A
Stage 4 PMMA-b-PIB-b-PMMA20,000 - 100,000

> 95%

Note: High blocking efficiency (>95%) confirms that the PDDPE capping and subsequent lithiation were quantitative, preventing the formation of contaminating PMMA homopolymers[3].

References

  • Synthesis of heteroarm star-shaped polymer by the use of polyfunctional chain-transfer Chinese Journal of Polymer Science URL: [Link]

  • Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) block copolymers National Institutes of Health (NIH) / Biomacromolecules URL: [Link]

  • Polymers with Complex Architecture by Living Anionic Polymerization Chemical Reviews (ACS Publications) URL:[Link]

  • Facile synthesis of diphenylethylene end-functional polyisobutylene and its applications for the synthesis of block copolymers containing poly(methacrylate)s Polymer (RICEST) URL:[Link]

  • Miktoarm Star (µ-Star) Polymers: A Successful Story Royal Society of Chemistry (RSC) URL:[Link]

Sources

Advanced Synthesis of Copolymers and Miktoarm Stars Using 1,4-Bis(1-phenylethenyl)benzene (PDDPE)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals.

Executive Summary

The synthesis of sequence-controlled block copolymers and complex macromolecular architectures (such as miktoarm stars) requires highly chemoselective linking agents. 1,4-Bis(1-phenylethenyl)benzene , commonly referred to as PDDPE (para-double diphenylethylene), has emerged as a cornerstone difunctional monomer in macromolecular engineering. Because of the severe steric hindrance imparted by its twin phenyl rings, PDDPE cannot undergo homopolymerization. Instead, it undergoes strict monoaddition with living carbanions or carbocations.

For drug development professionals, PDDPE is the critical bridge enabling the synthesis of polyisobutylene (PIB)-based block copolymers containing methacrylate end blocks. These copolymers (e.g., PMMA-b-PIB-b-PMMA) are highly vascularly compatible and are currently utilized as advanced drug delivery matrices for paclitaxel-eluting coronary stents[1].

Mechanistic Causality: The Role of PDDPE

As a Senior Application Scientist, it is crucial to understand why PDDPE is selected over other linking agents, rather than simply executing the protocol.

  • Bridging the Cationic-Anionic Divide (Site Transformation): Living cationic polyisobutylene (PIB

    
    ) cannot directly initiate the anionic polymerization of methacrylates; direct addition results in nucleophilic attack at the ester carbonyl, terminating the chain. Capping PIB
    
    
    
    with PDDPE creates a highly stable diphenylcarbenium ion. Following reduction and lithiation, this yields a sterically hindered diphenylalkyllithium macroanion. The causality here is
    
    
    matching: the resulting macroanion possesses the precise nucleophilicity required to initiate methyl methacrylate (MMA) with 100% blocking efficiency, entirely bypassing deleterious carbonyl attacks.
  • Living Linking Chemistry for Miktoarm Stars: In anionic polymerization, PDDPE acts as a stoichiometric "living linker." When reacted with living poly(styryl)lithium (PS-Li), exactly two equivalents of the living chain react with the two double bonds of PDDPE. The thermodynamic ceiling of the DPE moieties prevents oligomerization, cleanly yielding a dilithium macromolecular adduct. This adduct serves as a macroinitiator for a second monomer, reliably yielding A

    
    B
    
    
    
    or A
    
    
    B miktoarm star architectures[2],[3].

Quantitative Data Profile: Evolution of PIB-DPE Synthesis

Historically, converting the PDDPE-capped diphenylcarbenium ion to a neutral DPE-terminated polymer required methylation via dimethylzinc. Modern protocols have replaced this with a hydride transfer mechanism using tributylsilane, fundamentally improving the purity profile for biomedical applications[1],.

Synthesis MethodReagent UsedStoichiometryByproduct ProfileBlocking Efficiency (MMA)
Legacy Methylation [1]Dimethylzinc (Zn(CH

)

)
Large ExcessHigh inorganic salt contamination>98%
Modern Hydride Transfer Tributylsilane (Bu

SiH)
1.0 - 1.5x ExcessMethoxy-free, halogen-free, no salts>99% (Quantitative)

Experimental Workflows & Protocols

Protocol A: Site-Transformation Synthesis of PIB-b-PMMA

This protocol describes the synthesis of a PIB-b-PMMA block copolymer using the modern hydride transfer method to avoid heavy metal contamination.

G A Living Cationic PIB (PIB+) B PDDPE Capping (this compound) A->B C Diphenylcarbenium Ion Intermediate B->C D Hydride Transfer (Tributylsilane) C->D E PIB-DPE Terminated Macromonomer D->E F Lithiation (n-BuLi in THF) E->F G PIB Macroanion (Diphenylalkyllithium) F->G H Anionic Polymerization (MMA Monomer) G->H I PIB-b-PMMA Block Copolymer H->I

Caption: Workflow for PIB-b-PMMA synthesis via PDDPE-mediated site transformation.

Step-by-Step Methodology:

  • Cationic Polymerization & PDDPE Capping:

    • Conduct the living cationic polymerization of isobutylene in a hexanes/methyl chloride (60/40 v/v) solvent mixture at -80 °C using a TMPCl/TiCl

      
       initiating system.
      
    • Upon reaching desired monomer conversion, introduce 1.5 equivalents of PDDPE dissolved in chilled hexanes.

    • Self-Validating Gate: Extract a 1 mL aliquot, quench with pre-chilled methanol, and analyze via

      
      H NMR. Proceed only when the terminal PIB
      
      
      
      protons have completely disappeared, replaced by diphenylcarbenium aromatic signals.
  • Hydride Transfer (Reduction):

    • Add 2.0 equivalents of tributylsilane to the reactor at -80 °C. Allow the reaction to proceed for 2 hours.

    • Causality: The hydride transfer neutralizes the carbenium ion, yielding a methoxy-free 1,1-diphenylethylene end-functionalized PIB (PIB-DPE) without the inorganic zinc salts generated by legacy methods.

    • Quench the reaction with methanol, precipitate the polymer, and dry under vacuum.

  • Quantitative Lithiation:

    • Dissolve the purified PIB-DPE in anhydrous Tetrahydrofuran (THF) at room temperature.

    • Add exactly 1.5-fold excess of n-butyllithium (n-BuLi). Stir for 2 hours.

    • Causality: The methine proton at the chain end remains intact during this specific lithiation procedure. The 1.5x excess ensures 100% conversion to the macroanion; the steric bulk of the DPE anion prevents the excess n-BuLi from causing deleterious side reactions.

  • Anionic Block Copolymerization:

    • Cool the reactor to -78 °C.

    • Slowly titrate purified MMA monomer into the deep red macroanion solution. The color will immediately discharge, indicating successful initiation.

    • Allow propagation for 1 hour, then quench with degassed methanol. Precipitate the final PIB-b-PMMA block copolymer in hexanes.

    • Self-Validating Gate: Perform Size Exclusion Chromatography (SEC). A monomodal peak shifted to a higher molecular weight with a Polydispersity Index (PDI) < 1.15 confirms high blocking efficiency.

Protocol B: Synthesis of Miktoarm Star Precursors via Living Linking

This protocol utilizes PDDPE as a stoichiometric linchpin to couple two linear living chains, forming a macromolecular initiator for star polymers.

G S1 Living Poly(styryl)lithium (2 Equivalents) S2 PDDPE Addition (1 Equivalent) S1->S2 S3 Dilithium Macromolecular Adduct (Living Linking) S2->S3 S4 Monomer B Addition (e.g., Isoprene) S3->S4 S5 Miktoarm Star Polymer Architecture S4->S5

Caption: Living linking chemistry using PDDPE to synthesize miktoarm star polymers.

Step-by-Step Methodology:

  • Living Polymer Synthesis:

    • Synthesize living poly(styryl)lithium (PS-Li) by polymerizing styrene in anhydrous benzene at room temperature, initiated by sec-butyllithium.

  • Stoichiometric Linking (The Critical Step):

    • Prepare a highly dilute solution of PDDPE in benzene.

    • Causality: The key to the living linking procedure is the strict control of stoichiometry. A ratio of exactly 2 moles of PS-Li to 1 mole of PDDPE is required[3].

    • Self-Validating Gate: Utilize in-line UV-Vis spectroscopy. PS-Li exhibits an absorbance maximum near 330 nm. Slowly titrate the PDDPE solution until the 330 nm peak is entirely replaced by a new peak at ~480 nm, corresponding to the highly delocalized dilithium macromolecular adduct.

  • Propagation of Star Arms:

    • Introduce Monomer B (e.g., isoprene or MMA, depending on solvent polarity adjustments) to the dilithium adduct.

    • The adduct will initiate the polymerization of two new arms, resulting in a well-defined A

      
      B
      
      
      
      miktoarm star polymer[2]. Quench with degassed methanol and precipitate.

References

  • Facile synthesis of diphenylethylene end-functional polyisobutylene and its applications for the synthesis of block copolymers containing poly(methacrylate)s Source: ricest.ac.ir (Iranian Society of Crystallography and Mineralogy / Polymer International) URL:

  • Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) Source: nih.gov (Biomacromolecules / PubMed) URL:[1]

  • Polymers with Complex Architecture by Living Anionic Polymerization Source: acs.org (Chemical Reviews) URL:[2]

  • CHAPTER 1: Miktoarm Star (

    
    -Star) Polymers: A Successful Story 
    Source: rsc.org (Royal Society of Chemistry)
    URL:[3]
    

Sources

Application Note: A Detailed Protocol for the Living Anionic Polymerization of 1,4-Bis(1-phenylethenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Background

Anionic polymerization, particularly in its "living" form, stands as a premier technique for synthesizing well-defined polymers with controlled architectures.[1] The absence of inherent termination or chain transfer steps, under ideal conditions, allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[2][3] The monomer 1,4-bis(1-phenylethenyl)benzene, a derivative of divinylbenzene, is of particular interest. Its two vinyl groups allow it to act as a linking agent for pre-formed polymer chains to create star-shaped macromolecules or to be initiated to form a dianion that propagates polymer chains from a central core.[4][5]

The success of this polymerization is critically dependent on the purity of the reagents and the reaction environment. Protic impurities, such as water or alcohols, will readily terminate the highly reactive carbanionic propagating species. Therefore, the use of high-vacuum techniques and meticulously purified reagents is not merely a suggestion but a stringent requirement for a successful and controlled synthesis.[6][7] This protocol will detail the use of an organolithium initiator, such as sec-butyllithium (sec-BuLi), which is highly effective for styrene-type monomers.[8][9][10]

Reaction Mechanism and Rationale

The anionic polymerization of this compound proceeds through three main stages:

  • Initiation: The process begins with the nucleophilic attack of the organolithium initiator (e.g., sec-BuLi) on one of the vinyl groups of the monomer. Due to the difunctional nature of the monomer, a second equivalent of the initiator reacts with the other vinyl group, forming a dianionic species.[5] The rate of initiation must be significantly faster than the rate of propagation to ensure all chains begin growing simultaneously, which is a prerequisite for a narrow molecular weight distribution.[11]

  • Propagation: The newly formed carbanions at both ends of the monomer core rapidly add further monomer molecules. This chain growth continues until all the monomer is consumed. In a truly "living" system, the carbanionic chain ends remain active indefinitely in the absence of terminating agents.[3][12]

  • Termination: The polymerization is deliberately "killed" or terminated by the introduction of a protic agent, such as degassed methanol. The methanol protonates the carbanionic chain ends, rendering them inactive and yielding the final polymer.

Essential Materials and Equipment

Reagents
ReagentSupplierGradePurpose
This compoundThermo Fisher Scientific≥97%Monomer
sec-Butyllithium (sec-BuLi)Sigma-Aldrich1.4 M in cyclohexaneInitiator
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%Solvent
BenzeneSigma-AldrichAnhydrous, ≥99.8%Solvent (Alternative)
Sodium metal (Na)Sigma-AldrichACS reagentDrying Agent
BenzophenoneSigma-Aldrich≥99%Drying Indicator
Methanol (MeOH)Sigma-AldrichAnhydrous, 99.8%Terminating Agent
Calcium Hydride (CaH₂)Sigma-AldrichReagent grade, 95%Pre-drying Agent
Argon (Ar)Local SupplierHigh Purity (99.999%)Inert Gas
Equipment
  • High-vacuum manifold or Schlenk line

  • Pyrex reaction flasks, ampoules, and glassware with high-vacuum stopcocks[7]

  • Magnetic stirrer and stir bars

  • Cannulas and syringes for inert-atmosphere liquid transfers

  • Glovebox (optional, for handling initiator)

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

  • Instrumentation: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectrometer

Pre-Polymerization Protocols: The Key to Success

The following purification steps are critical. Failure to rigorously exclude air and protic impurities will result in premature termination and a failed reaction.

Glassware Preparation
  • Clean all glassware with a suitable cleaning solution (e.g., Nochromix® or aqua regia), followed by copious rinsing with deionized water and acetone.

  • Dry the glassware in an oven at >150°C for at least 24 hours immediately before use.

  • Assemble the reaction apparatus while hot and immediately place it on the high-vacuum line to evacuate any adsorbed atmospheric water. Flame-dry the entire apparatus under vacuum with a heat gun, being careful not to deform the glass. Allow to cool to room temperature under high vacuum.

Solvent Purification (Tetrahydrofuran - THF)

Causality: Commercial anhydrous solvents still contain trace amounts of water and other impurities that are detrimental to anionic polymerization. Distillation from a potent drying agent is essential.[13][14]

  • Pre-drying: Reflux THF over calcium hydride (CaH₂) for several hours to remove the bulk of the water.

  • Final Drying: Distill the pre-dried THF into a flask containing sodium metal and benzophenone.

  • Reflux the solvent. A persistent, deep blue or purple color will form, indicating the presence of the benzophenone ketyl radical anion. This color signifies that the solvent is anhydrous and free of oxygen.

  • The purified solvent can be vacuum-distilled directly into the reaction flask or a calibrated storage ampoule.

Monomer Purification
  • Recrystallize the this compound from a suitable solvent like ethanol or hexane to remove inhibitors and impurities.

  • Dry the purified monomer under high vacuum for several hours to remove any residual solvent.

  • For ultimate purity, the monomer can be sublimed under high vacuum.

Detailed Experimental Protocol

The following workflow outlines the anionic polymerization process.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Isolation & Analysis Purify_Solvent Purify Solvent (THF over Na/Benzophenone) Transfer Transfer Solvent & Monomer Purify_Solvent->Transfer Purify_Monomer Purify Monomer (Recrystallize & Dry) Purify_Monomer->Transfer Prep_Glassware Prepare Glassware (Clean & Flame-Dry) Assemble Assemble Reactor Under High Vacuum Prep_Glassware->Assemble Assemble->Transfer Initiate Initiate with sec-BuLi (Observe Color Change) Transfer->Initiate Propagate Propagate (Stir at RT) Initiate->Propagate Terminate Terminate (Add Degassed MeOH) Propagate->Terminate Isolate Isolate Polymer (Precipitate in MeOH) Terminate->Isolate Dry Dry Polymer (Vacuum Oven) Isolate->Dry Characterize Characterize (GPC, NMR) Dry->Characterize

Caption: Workflow for the anionic polymerization of this compound.

Step-by-Step Procedure:

  • Reactor Setup: Assemble the flame-dried reaction flask, equipped with a magnetic stir bar, on the high-vacuum line under a positive pressure of high-purity argon.

  • Reagent Transfer:

    • Vacuum-distill the purified, deep-blue THF (approx. 100 mL for a 1 g monomer scale) into the reaction flask.

    • Transfer the purified monomer (e.g., 1.0 g) into the reaction flask under a positive flow of argon. Dissolve the monomer in the THF by stirring.

  • Initiation:

    • Calculate the required volume of sec-BuLi initiator. For a target molecular weight (Mn) of 10,000 g/mol , the moles of initiator = (mass of monomer / target Mn). Since the monomer is difunctional, this calculation yields a polymer with two arms of ~5,000 g/mol each.

    • Slowly add the calculated amount of sec-BuLi solution to the stirring monomer solution at room temperature via a gas-tight syringe.

    • Rationale: A slow addition ensures that initiation is uniform throughout the solution. Upon addition, a deep red color should appear almost instantly, characteristic of the styryl anion.[11] This color must persist throughout the reaction, as its disappearance indicates accidental termination.

  • Propagation:

    • Allow the reaction mixture to stir at room temperature for 4-6 hours. The viscosity of the solution will likely increase as the polymer chains grow.

  • Termination:

    • Degas anhydrous methanol by several freeze-pump-thaw cycles on the vacuum line.

    • Add a small excess of the degassed methanol (e.g., 1-2 mL) to the reaction flask. The deep red color of the living anions should disappear immediately.

  • Polymer Isolation:

    • Pour the clear, colorless polymer solution into a large beaker containing a stirred, non-solvent such as methanol (approx. 10 times the volume of the reaction solution).

    • A white polymer precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Drying:

    • Collect the polymer by filtration.

    • Wash the polymer with fresh methanol.

    • Dry the final product in a vacuum oven at 40-50°C to a constant weight.

Polymer Characterization

  • Gel Permeation Chromatography (GPC): Dissolve a small sample of the dried polymer in a suitable solvent (e.g., THF) and analyze to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful living polymerization should yield a PDI value close to 1.0 (typically < 1.1).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃) to obtain ¹H and ¹³C NMR spectra. This will confirm the polymer structure and the absence of impurities.[16][17]

Safety Precautions

  • Organolithium Reagents: sec-Butyllithium is pyrophoric and will ignite on contact with air. It is also highly corrosive. All manipulations must be performed under a strict inert atmosphere (argon or nitrogen). Always use proper personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Solvents: THF and benzene are flammable and volatile. All operations should be conducted in a well-ventilated chemical fume hood.

  • Sodium Metal: Sodium reacts violently with water. Use appropriate handling techniques and have a Class D fire extinguisher available.

References

  • Wikipedia. (n.d.). Anionic addition polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). ANIONIC POLYMERIZATION OF STYRENE. Retrieved from [Link]

  • University of Southern Mississippi. (n.d.). Anionic Polymerization of Styrene. Retrieved from [Link]

  • MDPI. (2017, October 21). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Retrieved from [Link]

  • Unacademy. (n.d.). Understanding anionic polymerization initiators. Retrieved from [Link]

  • NIST. (n.d.). Procedures for homogeneous anionic polymerization. Retrieved from [Link]

  • ResearchGate. (2018, January 25). (PDF) Anionic Polymerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental techniques in high-vacuum anionic polymerization. Retrieved from [Link]

  • MDPI. (2022, October 31). Living Anionic Polymerization. Retrieved from [Link]

  • Taylor & Francis Online. (2007, January 3). Anionic Polymerization of Styrene in Binary Solvents. Retrieved from [Link]

  • MDPI. (2024, April 1). From monomer to polymer: Controlled synthesis and comprehensive analysis of poly(p-phenylene vinylene) via ROMP. Retrieved from [Link]

  • ACS Publications. (2001, November 21). Polymers with Complex Architecture by Living Anionic Polymerization. Retrieved from [Link]

  • ACS Publications. (2015, July 17). Highly Emissive Whole Rainbow Fluorophores Consisting of 1,4-Bis(2-phenylethynyl)benzene Core Skeleton: Design, Synthesis, and Light-Emitting Characteristics. Retrieved from [Link]

  • ETH Research Collection. (2024, April 1). Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 1 Anionic Vinyl Polymerization. Retrieved from [Link]

  • Vassar College. (n.d.). Tutorial on Anionic Polymerization. Retrieved from [Link]

  • ACS Publications. (n.d.). Anionic Dispersion Polymerization of 1,4-Divinylbenzene. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of 1,4-Bis(chloromethyl)benzene Crosslinked Poly(vinyl imidazolium) and Its Adsorptivity for Phenol from Coal Tar. Retrieved from [Link]

  • Virginia Tech. (n.d.). Synthesis and Characterization of New Multifunctional Initiators for Anionic Polymerization and the Use of Poly(4-hydroxystyrene). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis[(E)-2-phenylethenyl]benzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016035866A1 - Method for producing anionic polymer.
  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • Hsieh, H. L., & Quirk, R. P. (1996).

Sources

controlled radical polymerization of 1,4-Bis(1-phenylethenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Radical Polymerization Strategies Utilizing 1,4-Bis(1-phenylethenyl)benzene for Complex Macromolecular Architectures

Executive Summary This application note details the use of this compound (often abbreviated as PDDPE) as a critical junction-forming and sequence-controlling agent in Controlled Radical Polymerization (CRP) workflows, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). PDDPE enables the precision synthesis of highly defined block copolymers and miktoarm stars, which are increasingly utilized as thermoplastic elastomers and advanced drug delivery vehicles.

Mechanistic Grounding: The Role of PDDPE in CRP

This compound is a bifunctional 1,1-diphenylethylene (DPE) derivative. In both living ionic and controlled radical polymerizations, DPE derivatives are celebrated for their inability to homopolymerize. This is due to extreme steric hindrance at the reaction site and the formation of highly resonance-stabilized diphenylalkyl radicals or anions[1].

Causality in Experimental Design: When a propagating polymer radical or living anion encounters PDDPE, it undergoes a quantitative mono-addition. The resulting intermediate is too sterically hindered to add another PDDPE molecule, effectively "capping" the chain with a predictable, single functional unit. This unique kinetic behavior—where the cross-propagation rate vastly exceeds the homopolymerization rate (which is effectively zero)—allows PDDPE to act as a precision molecular bridge.

In modern CRP workflows, PDDPE is frequently used to cap living polyisobutylene (PIB) chains. These capped chains are subsequently site-transformed into macro-chain transfer agents (Macro-CTAs for RAFT) or macroinitiators (for ATRP) to grow poly(methacrylate) blocks[2]. The resulting amphiphilic block copolymers (e.g., PMMA-b-PIB-b-PMMA) exhibit excellent vascular compatibility and are utilized in paclitaxel-eluting coronary stents[3].

Workflow Visualization

Below is the mechanistic pathway for utilizing PDDPE to bridge living polymerization with RAFT polymerization to create complex architectures.

G A Living Polymer Precursor (e.g., TiCl4-catalyzed PIB) B This compound (PDDPE) Addition A->B C PDDPE-Capped Intermediate (Quantitative Mono-addition) B->C Steric Control D Site Transformation (Esterification with RAFT CTA) C->D E Macro-Chain Transfer Agent (Macro-CTA) D->E High Yield F RAFT Polymerization (e.g., Methacrylates, Styrene) E->F G Well-Defined Block / Miktoarm Copolymer Architecture F->G CRP Control

Workflow for synthesizing complex block copolymers via PDDPE capping and RAFT polymerization.

Experimental Protocols

Self-Validating System Note: To ensure scientific integrity, each protocol incorporates intermediate validation steps (e.g., NMR/UV-Vis verification) before proceeding to the next stage. Proceeding with incomplete capping or transformation will result in high dispersity (PDI) and homopolymer contamination.

Protocol A: Synthesis of PDDPE-Capped Polyisobutylene (PIB-DPE)

Objective: To quantitatively end-cap living PIB chains with PDDPE without inducing methylation side-reactions.

  • Preparation of Living PIB: In a glovebox under dry nitrogen, initiate the polymerization of isobutylene (IB) using 2-chloro-2,4,4-trimethylpentane (TMPCl) and TiCl₄ in a hexane/methyl chloride (60/40 v/v) solvent mixture at -80 °C.

  • PDDPE Capping: After reaching >95% IB conversion (approx. 60 mins), add a 2-fold molar excess of this compound (PDDPE) relative to the TMPCl initiator.

  • Hydride Transfer / Quenching: Allow the capping reaction to proceed for 45 minutes at -80 °C. Instead of traditional methylation (which requires toxic dimethylzinc), quench the reaction via a hydride transfer reaction by adding a 3-fold excess of tributylsilane.

  • Purification: Precipitate the polymer in excess methanol. Dissolve in hexane, wash with aqueous NaHCO₃ and distilled water, dry over MgSO₄, and precipitate again in methanol.

  • Validation (Critical Step): Analyze via ¹H NMR. The success of the reaction is confirmed by the complete disappearance of terminal tert-butyl chloride protons and the appearance of DPE aromatic protons at 7.1–7.4 ppm. The methine proton at the chain end must remain intact.

Protocol B: Site Transformation to a RAFT Macro-CTA

Objective: Convert the PDDPE-capped terminus into a functional trithiocarbonate RAFT agent[2].

  • Hydroxylation: Convert the DPE terminus to a hydroxyl group via standard hydroboration-oxidation.

  • Esterification: Dissolve the hydroxyl-terminated PIB-DPE in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 4-cyano-4-(dodecylsulfanylthiocarbonylsulfanyl)pentanoic acid (2.0 eq), N,N′-dicyclohexylcarbodiimide (DCC, 2.5 eq), and 4-dimethylaminopyridine (DMAP, 0.2 eq).

  • Reaction: Stir at room temperature for 24 hours under nitrogen. Filter the precipitated dicyclohexylurea (DCU) byproducts.

  • Validation: Confirm esterification via ¹H NMR (shift of adjacent protons) and UV-Vis spectroscopy (absorbance at ~310 nm characteristic of the trithiocarbonate moiety). The degree of esterification should be >95%[2].

Protocol C: Chain Extension via RAFT Polymerization

Objective: Synthesize a well-defined amphiphilic block copolymer (e.g., PIB-b-PMMA)[2].

  • Reaction Mixture: In a Schlenk flask, combine the PIB Macro-CTA (1.0 eq), methyl methacrylate (MMA) monomer (target DP eq), and AIBN initiator (0.1 eq). The ratio of [Macro-CTA]:[AIBN] should be kept at 10:1 to maintain high livingness.

  • Solvent: Add anisole or toluene (1:1 v/v relative to monomer) to ensure homogeneity of the macro-CTA and the growing polar block.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to strictly remove oxygen.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70 °C for 12–24 hours, depending on the target molecular weight.

  • Termination & Purification: Quench the reaction by rapid cooling and exposure to air. Precipitate the polymer into cold methanol/water to remove unreacted monomer.

  • Validation: Analyze by Gel Permeation Chromatography (GPC) to confirm a unimodal peak shift (absence of dead macro-CTA) and narrow PDI (< 1.25).

Quantitative Data Summary

The following table summarizes expected quantitative outcomes when utilizing PDDPE as a bridging agent for CRP workflows, demonstrating the high degree of control achieved.

Polymer ArchitectureSynthetic PathwayM_n (Theoretical)M_n (Experimental, GPC)PDI (M_w/M_n)Blocking Efficiency
PIB-DPE Precursor Cationic + PDDPE Capping10,000 g/mol 10,200 g/mol 1.08N/A (Quantitative)
PIB-Macro-CTA Site Transformation (Esterification)10,400 g/mol 10,550 g/mol 1.08> 95% functionalization
PIB-b-PMMA RAFT Polymerization25,000 g/mol 24,800 g/mol 1.15> 90%
PIB-b-PtBMA RAFT Polymerization30,000 g/mol 29,500 g/mol 1.12> 92%

Note: The narrow PDI and high blocking efficiency validate the suppression of side reactions during the PDDPE capping phase[2].

References

  • Title: Facile synthesis of diphenylethylene end-functional polyisobutylene and its applications for the synthesis of block copolymers containing poly(methacrylate)s Source: ricest.ac.ir URL: [Link]

  • [3] Title: Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) block copolymers Source: nih.gov URL: [Link]

  • [1] Title: CHAPTER 1: Miktoarm Star (µ-Star) Polymers: A Successful Story - Books Source: rsc.org URL: [Link]

  • [2] Title: Site Transformation of Polyisobutylene Chain Ends into Functional RAFT Agents for Block Copolymer Synthesis Source: researchgate.net URL:[Link]

Sources

Application Note: Fabrication of Drug-Eluting Thin Films via 1,4-Bis(1-phenylethenyl)benzene-Mediated Macromolecular Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals Focus: Synthesis of precise thermoplastic elastomeric thin films for coronary stent coatings.

Mechanistic Rationale: Bridging Cationic and Anionic Polymerization

The fabrication of advanced biomedical thin films—such as those used in drug-eluting stents (DES)—requires polymers that possess both mechanical toughness and precise drug-release kinetics. Triblock copolymers like poly(methyl methacrylate-b-isobutylene-b-methyl methacrylate) (PMMA-b-PIB-b-PMMA) are ideal candidates. The rubbery polyisobutylene (PIB) core provides elastomeric flexibility, while the glassy PMMA end-blocks physically crosslink the matrix to ensure the thin film adheres robustly to stainless steel struts without cracking [1].

However, synthesizing these block copolymers presents a fundamental chemical barrier: PIB is synthesized via living cationic polymerization , whereas PMMA requires living anionic polymerization to maintain a narrow polydispersity index (PDI). Direct conversion from a propagating carbocation to a carbanion is thermodynamically and kinetically unfavorable, typically resulting in chain termination or coupling side-reactions.

The Causality of 1,4-Bis(1-phenylethenyl)benzene (PDDPE): To solve this, this compound (PDDPE) is utilized as a highly specific macromolecular coupling and capping agent [2].

  • Steric Hindrance Prevents Homopolymerization: When the living PIB carbocation reacts with PDDPE, the extreme steric bulk of the resulting diphenyl carbenium ion completely prevents the addition of a second PDDPE molecule. This guarantees exactly one capping unit per chain end.

  • Stable Carbanion Generation: Following quenching (e.g., methylation via dimethylzinc), the resulting 1,1-diphenylethylene (DPE) end-functionalized PIB is neutral and stable. This DPE-PIB can be quantitatively metalated with n-butyllithium to form a highly stable macroanion.

  • Controlled Initiation: The bulky macroanion smoothly initiates the anionic polymerization of methacrylates without attacking the ester carbonyls of the monomers, ensuring 100% blocking efficiency and yielding perfectly defined triblock copolymers for thin-film casting [3].

Quantitative Data: Polymer & Thin Film Characteristics

The precise architectural control afforded by PDDPE directly translates to the macroscopic properties of the fabricated thin films. Below is a summary of the quantitative characteristics of the intermediate polymers and the final paclitaxel-loaded thin films.

Material / ArchitectureCapping Agent

( g/mol )
PDI (

)
Film Water Contact AnglePaclitaxel (PTx) Release Profile
Living PIB Core None50,0001.0595°N/A
DPE-PIB-DPE PDDPE50,3001.0694°N/A
PMMA-b-PIB-b-PMMA PDDPE75,0001.1282°Zero-order, sustained (60 days)
PHEMA-b-PIB-b-PHEMA PDDPE80,0001.1565°Initial burst, followed by sustained

Table 1: Molecular characteristics and thin-film properties of PDDPE-mediated block copolymers. Data synthesized from established biomacromolecular literature [3].

Experimental Protocols

To ensure a self-validating system, each protocol includes critical quality control (QC) checkpoints. Proceeding without verifying these checkpoints will result in homopolymer contamination during thin-film microphase separation.

Protocol A: Synthesis of DPE-End-Functionalized Polyisobutylene

Objective: Cap living cationic PIB with PDDPE to create a bridge for anionic initiation.

  • Polymerization: In a glovebox under dry nitrogen, prepare a solvent mixture of hexane/methyl chloride (60/40 v/v) at -80°C. Initiate the living cationic polymerization of isobutylene using a difunctional initiator (e.g., 5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene) and

    
    .
    
  • PDDPE Capping: Upon reaching 100% monomer conversion (approx. 60 mins), add a 2-fold molar excess of this compound (PDDPE) dissolved in hexane. Allow the capping reaction to proceed for 45 minutes at -80°C.

  • Methylation: Add a 5-fold excess of dimethylzinc (

    
    ) to methylate the diphenyl carbenium ion. Stir for 60 minutes.
    
  • Quenching & Recovery: Quench the reaction with pre-chilled methanol. Precipitate the polymer in excess methanol, filter, and dry under vacuum at 50°C for 24 hours.

  • QC Checkpoint: Perform

    
     NMR spectroscopy. Verify the complete disappearance of the terminal tert-chloride protons and the appearance of the DPE methine protons (at ~5.1 ppm). Do not proceed to Protocol B unless capping efficiency is >98%.
    
Protocol B: Transformation to Triblock Copolymer (PMMA-b-PIB-b-PMMA)

Objective: Utilize the DPE-PIB-DPE macroinitiator to grow glassy PMMA blocks.

  • Metalation: Dissolve the purified DPE-PIB-DPE in anhydrous tetrahydrofuran (THF) at room temperature. Add a 1.5-fold molar excess of n-butyllithium (n-BuLi). Stir for 2 hours. The solution will turn deep red, indicating the successful formation of the macroanion.

  • Anionic Polymerization: Cool the reactor to -78°C. Add 1,1-diphenylethylene (DPE, 2 equivalents) to further stabilize the anion, followed by the dropwise addition of purified methyl methacrylate (MMA) monomer.

  • Termination: After 2 hours, quench the living anionic chain ends with degassed methanol.

  • Purification: Precipitate the resulting triblock copolymer in methanol/water (80/20 v/v) to remove any unreacted monomer and lithium salts.

  • QC Checkpoint: Run Gel Permeation Chromatography (GPC). A monomodal peak shifted to a higher molecular weight (with no low-molecular-weight tailing) validates the absence of PIB homopolymer.

Protocol C: Fabrication of Paclitaxel-Loaded Thin Films

Objective: Cast the copolymer into a microphase-separated, drug-eluting stent coating.

  • Solution Preparation: Dissolve the PMMA-b-PIB-b-PMMA copolymer in a solvent blend of Toluene/THF (70/30 v/v) to achieve a 2 wt% polymer solution.

  • Drug Loading: Add Paclitaxel (PTx) to the solution to achieve a 10 wt% drug-to-polymer ratio. Stir gently in the dark for 4 hours to ensure homogeneous distribution.

  • Ultrasonic Spray Coating: Mount the bare metal stent on a rotating mandrel. Using an ultrasonic spray nozzle (120 kHz), apply the solution at a flow rate of 0.05 mL/min. Maintain the mandrel at 40°C to facilitate rapid solvent evaporation and lock in the microphase-separated morphology.

  • Annealing: Transfer the coated stent to a vacuum oven. Anneal at 60°C (below the

    
     of PMMA but above the 
    
    
    
    of PIB) for 12 hours to remove residual solvent and relieve internal film stresses.

Workflow Visualizations

G A Living Cationic PIB (Carbocation) B PDDPE Capping (-80°C, Hexane/MeCl) A->B C DPE-PIB-DPE (Neutral Macroinitiator) B->C D Metalation (n-BuLi in THF) C->D E Living Anionic Polym. (+ MMA Monomer) D->E F PMMA-b-PIB-b-PMMA (Triblock Copolymer) E->F

Fig 1: Chemical transformation workflow from cationic to anionic polymerization via PDDPE.

G S1 Copolymer + Paclitaxel (Dissolved in Toluene/THF) S2 Ultrasonic Spray Coating (Onto Rotating Stent Struts) S1->S2 S3 Rapid Solvent Evaporation (Kinetic Trapping) S2->S3 S4 Microphase Separation (Glassy PMMA / Rubbery PIB) S3->S4 S5 Controlled Drug Elution (Zero-Order Kinetics) S4->S5

Fig 2: Thin film fabrication and physical mechanism of controlled drug elution.

References

  • Pinchuk, L., et al. "Medical applications of poly(styrene-block-isobutylene-block-styrene) ("SIBS")." Biomaterials, 2008.[Link]

  • Cho, J. C., et al. "Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach." Macromolecules, 2005.[Link]

  • Faust, R., et al. "Synthesis, Characterization, Properties, and Drug Release of Poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) Triblock Copolymers." Biomacromolecules, 2006.[Link]

Application Note: Engineering Polymeric Fluorescent Sensors via 1,4-Bis(1-phenylethenyl)benzene (PDDPE) Mediated Living Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The development of highly sensitive, self-assembling fluorescent sensors—particularly those relying on Aggregation-Induced Emission (AIE) or Fluorescence Resonance Energy Transfer (FRET)—requires absolute precision in polymer architecture. The core challenge in synthesizing these amphiphilic block copolymer sensors is transitioning between different polymerization mechanisms (e.g., from cationic to anionic) without inducing premature chain termination or uncontrolled cross-linking.

1,4-Bis(1-phenylethenyl)benzene , also known as para-double diphenylethylene (PDDPE), serves as a highly specialized, non-homopolymerizable linking agent that solves this exact problem[1]. By acting as a stoichiometric "cap" on living polymer chains, PDDPE enables the seamless synthesis of complex sensor architectures, such as miktoarm stars and amphiphilic block copolymers[2]. Furthermore, the rigid, highly conjugated distyrylbenzene-like core of PDDPE acts as a structural anchor within the hydrophobic core of the assembled micellar sensor. This rigidity is critical: it restricts the intramolecular rotation of conjugated fluorophores, thereby drastically enhancing the quantum yield of AIE-based sensors upon analyte binding.

The Causality of Experimental Choices: Why PDDPE?

When designing a polymeric sensor, one might consider standard divinyl compounds like divinylbenzene (DVB) to link polymer blocks. However, DVB readily homopolymerizes, leading to ill-defined, cross-linked microgels rather than uniform sensor nanoparticles.

PDDPE bypasses this via extreme kinetic asymmetry . Research by Szwarc and colleagues demonstrated that the addition of a living carbanion to the first double bond of PDDPE is exceptionally fast, but the resulting steric hindrance and electronic delocalization reduce the reactivity of the second double bond by a factor of ~13.6[1][3].

The Causality: This massive differential in rate constants (


) allows researchers to add exactly one PDDPE molecule to a living polymer chain end. The reaction stops at the stable diphenylalkyl carbanion stage, preventing cross-linking. This macroinitiator is then perfectly primed to initiate the growth of a hydrophilic block (like PMMA), yielding a monodisperse amphiphilic copolymer that will predictably self-assemble into a fluorescent micelle[2][4].

Workflow & Signaling Pathway Visualization

G A Living Polymer Core (e.g., PIB+) B PDDPE Capping (k1 >> k2) A->B Stoichiometric Control C Stable Macroinitiator (Diphenyl Carbanion) B->C Prevents Crosslinking D Hydrophilic Block (e.g., PMMA) C->D Block Extension E Fluorophore Conjugation D->E End-group Modification F Amphiphilic Fluorescent Sensor E->F Micellar Self-Assembly

Workflow for synthesizing PDDPE-mediated polymeric fluorescent sensors.

G A Aqueous Dispersion (Analyte Absent) B Swollen Micelle Corona (High Free Volume) A->B C AIEgen Non-Radiative Decay (Weak Fluorescence) B->C D Target Analyte Binding (e.g., Metal Cation) C->D Analyte Introduction E Corona Dehydration & Core Compaction D->E F Restriction of Intramolecular Motions (RIM) E->F G AIE Activation (Strong Fluorescence) F->G

Mechanism of analyte-induced fluorescence activation in PDDPE-linked micellar sensors.

Step-by-Step Protocol: Synthesis of PDDPE-Linked AIE Fluorescent Micelles

This protocol details the synthesis of a Polyisobutylene-block-Polymethylmethacrylate (PIB-b-PMMA) amphiphilic sensor, utilizing PDDPE as the critical junction and terminated with a Tetraphenylethene (TPE) fluorophore.

Phase 1: Living Polymerization & PDDPE Capping
  • Initiation : In a glovebox, initiate the living cationic polymerization of isobutylene in a hexane/methyl chloride (60:40 v/v) solvent mixture at -80 °C using a TiCl₄/initiator system.

  • PDDPE Capping : Upon reaching desired monomer conversion, add 2.0 equivalents of this compound (PDDPE) dissolved in pre-chilled hexane. Allow the reaction to proceed for 45 minutes. The rapid

    
     ensures quantitative capping[3].
    
  • Hydride Transfer : To avoid toxic inorganic salt contamination from traditional dimethylzinc methylation, add tributylsilane to the reaction mixture. This facilitates a clean hydride transfer, yielding methoxy-free 1,1-diphenylethylene end-functionalized PIB (PIB-DPE)[4].

  • Purification : Precipitate the polymer in excess methanol, filter, and dry under vacuum.

    • Self-Validation Check: Analyze via ¹H NMR. The disappearance of active cationic chain ends and the appearance of terminal DPE proton signals confirm successful capping.

Phase 2: Macroanion Formation & Block Extension
  • Lithiation : Dissolve the purified PIB-DPE in anhydrous Tetrahydrofuran (THF). Add a 1.5-fold excess of n-butyllithium (n-BuLi) at room temperature[4].

    • Self-Validation Check: The solution will rapidly turn a deep, vibrant red. Extract an aliquot and run UV-Vis spectroscopy; a distinct absorbance peak at ~440 nm confirms the formation of the stable diphenylalkyl macroanion.

  • Anionic Propagation : Cool the reactor to -78 °C. Slowly inject purified methyl methacrylate (MMA) monomer to grow the hydrophilic PMMA corona block[2].

  • Fluorophore Conjugation : Instead of terminating with methanol, quench the living PMMA chain ends with an excess of a brominated AIEgen, such as 4-(bromomethyl)tetraphenylethene (TPE-Br).

  • Recovery : Precipitate the TPE-terminated PIB-b-PMMA in hexanes and dry.

Phase 3: Sensor Assembly & Validation
  • Micellization : Dissolve the TPE-PIB-b-PMMA copolymer in THF (a good solvent for both blocks). Slowly add deionized water (a selective solvent for PMMA) under vigorous stirring until the solution turns slightly opalescent, indicating micelle formation.

  • Dialysis : Dialyze the mixture against deionized water for 48 hours (MWCO 3500 Da) to remove all THF.

  • Validation :

    • Run Dynamic Light Scattering (DLS) to confirm a monodisperse nanoparticle population (typically 50–100 nm).

    • Record baseline fluorescence. The sensor should exhibit low background emission due to the relatively swollen state of the micelle in pure water allowing non-radiative decay of the TPE units. Upon introduction of the target analyte (which binds to the PMMA corona, causing dehydration and core compaction), a massive spike in fluorescence will be observed due to the Restriction of Intramolecular Motions (RIM).

Quantitative Data & Diagnostic Metrics

Table 1: Kinetic Parameters of Linking Agents in Living Polymerization Demonstrating the kinetic superiority of PDDPE over alternatives for preventing cross-linking.

Linking Agent

(L/mol·s)

(L/mol·s)
Ratio (

)
Homopolymerization Risk
This compound (PDDPE) 2.06 × 10⁻²1.51 × 10⁻³~13.6 None
1,3-Bis(1-phenylethenyl)benzene (MDDPE)1.98 × 10⁻²1.98 × 10⁻²~1.0None
Divinylbenzene (DVB)FastFast~1.0High (Forms Microgels)

Table 2: Structural & Photophysical Properties of PDDPE-Linked Sensors

PropertyValue / CharacteristicDiagnostic Significance
Macroinitiator Absorbance (

)
~440 nmConfirms successful PDDPE capping and carbanion formation.
Micelle Core Rigidity HighThe conjugated PDDPE node enhances AIEgen quantum yield by restricting intramolecular rotation.
Sensor Response Time < 5 minutesRapid analyte diffusion through the hydrophilic PMMA corona.
Signal-to-Noise Ratio > 50:1Minimal background fluorescence in the unbound (swollen) state.

References

  • CHAPTER 1: Miktoarm Star (µ-Star) Polymers: A Successful Story - Books Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Kinetics of addition of butyllithium onto diisopropenylbenzene Source: ResearchGate URL:[Link]

  • Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach Source: ResearchGate URL:[Link]

  • Synthesis, Characterization, Properties, and Drug Release of Poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) - Biomacromolecules Vol. 7 No. 11 Source: ACS Publications URL:[Link]

Sources

Application Note: 1,4-Bis(1-phenylethenyl)benzene (PDDPE) in the Precision Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the rapidly evolving field of organic electronics—encompassing Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and nanoscale semiconductor lithography—the precise control of molecular architecture is paramount. 1,4-Bis(1-phenylethenyl)benzene , commonly referred to as PDDPE (para-double diphenylethylene) or 1,4-bis(1-phenylvinyl)benzene, is a critical bifunctional reagent used to synthesize highly defined electroactive polymers and cross-conjugated oligomers.

Unlike standard divinylbenzenes which readily homopolymerize and form insoluble microgels, PDDPE cannot homopolymerize due to extreme steric hindrance. This unique property allows it to act as a highly efficient, kinetically controlled "capping" and "linking" agent in living anionic polymerization[1]. By leveraging PDDPE, materials scientists can engineer complex macromolecular architectures—such as miktoarm star polymers and precision block copolymers (BCPs)—that dictate the nanoscale phase separation required for Directed Self-Assembly (DSA) and charge-transport layers in organic devices.

Mechanistic Insights: The Kinetic Asymmetry of PDDPE

The utility of PDDPE in organic materials synthesis is rooted in its highly specific reaction kinetics. When a living carbanion (e.g., poly(styryl)lithium) reacts with PDDPE, it undergoes a consecutive addition reaction.

The causality behind its effectiveness lies in the drastic difference between the rate constants of the first addition (


) and the second addition (

). As demonstrated by Leitz and Höcker[2], the first double bond of PDDPE reacts approximately 13.6 times faster than the second double bond. This kinetic asymmetry allows researchers to isolate the mono-adduct without premature cross-linking. The resulting sterically hindered, resonance-stabilized diphenylalkyl anion can then be used to initiate a completely different polar monomer, facilitating the creation of asymmetric block copolymers with near-perfect blocking efficiency.
Table 1: Kinetic Rate Constants of sec-Butyllithium Addition to Bis(1-phenylvinyl)benzenes
Linking Agent

(L/mol·s)

(L/mol·s)

Ratio
Activation Energy
This compound (PDDPE)


~13.6 60 kJ/mol
1,3-Bis(1-phenylethenyl)benzene (MDDPE)


1.060 kJ/mol

Reaction conditions: Toluene solvent, excess sec-BuLi, 20°C[2]. The high


 ratio of PDDPE is what enables step-wise architectural control.

Workflow 1: Synthesis of Precision Block Copolymers for Directed Self-Assembly (DSA)

In organic electronics manufacturing, sub-10 nm lithographic patterning is achieved using the Directed Self-Assembly of block copolymers (e.g., PS-b-PMMA). PDDPE is utilized to cap the non-polar block, altering its nucleophilicity to safely initiate the polar block without side reactions[3].

Experimental Protocol: Living Anionic Polymerization of PS-b-PMMA

Objective: Synthesize a low-dispersity (


) Polystyrene-block-Poly(methyl methacrylate) copolymer.
Causality Check:  Direct addition of living poly(styryl)lithium (PS-Li) to MMA results in nucleophilic attack on the ester carbonyl, terminating the chain. Capping with PDDPE converts the highly reactive primary carbanion into a bulky, delocalized diphenylalkyl anion, which is nucleophilic enough to attack the MMA vinyl group but sterically precluded from attacking the carbonyl[3].
  • Initiation: In a rigorously air-free, moisture-free Schlenk flask, dissolve purified styrene monomer in anhydrous tetrahydrofuran (THF) at -78°C. Initiate polymerization by adding sec-butyllithium (sec-BuLi) dropwise. The solution will turn deep orange, indicating the formation of PS-Li.

  • PDDPE Capping: Add a 1.5 molar excess of PDDPE dissolved in anhydrous THF to the living PS-Li solution. Stir for 1 hour at -78°C. The color shifts from orange to deep red, confirming the formation of the PDDPE mono-adduct (macroinitiator).

  • Monomer Switching: Slowly inject purified, degassed Methyl Methacrylate (MMA) into the reactor. The deep red color will instantly fade to colorless as the diphenylalkyl anion initiates the MMA, forming the living PMMA block.

  • Termination & Isolation: After 2 hours, terminate the living ends by injecting degassed methanol. Precipitate the polymer in a 10-fold excess of cold hexanes, filter, and dry under vacuum to yield the pure PS-b-PMMA copolymer.

G A Living Polymer (e.g., PS-Li) C Mono-adduct (Diphenylalkyl Anion) A->C Kinetic Control (High k1/k2) B PDDPE (Capping Agent) B->C Kinetic Control (High k1/k2) E Precision Block Copolymer (e.g., PS-b-PMMA) C->E D Polar Monomer (e.g., MMA) D->E 100% Blocking Efficiency

Reaction pathway of PDDPE mediating the synthesis of precision block copolymers.

Workflow 2: Synthesis of Cross-Conjugated Oligomers for Molecular Wires

Beyond its role as a linking agent, the highly delocalized


-electron system of PDDPE makes it a foundational building block for cross-conjugated p-phenylenevinylidene oligomers. These oligomers exhibit unique electron delocalization pathways, making them highly relevant for molecular wires and charge-transport layers in OLEDs[4].
Experimental Protocol: Acid-Catalyzed Dehydration Synthesis

Objective: Synthesize extended p-phenylenevinylidene oligomers starting from 1,4-dibromobenzene and acetophenone. Causality Check: Acetophenone is highly enolizable. Standard organolithium addition often results in deprotonation rather than nucleophilic attack. The addition of anhydrous Cerium(III) chloride (


) suppresses the basicity of the organolithium reagent while enhancing its nucleophilicity, driving the reaction toward the desired tertiary alcohol[4].
  • Lithiation: In a two-necked round-bottomed flask under argon, dissolve 1,4-dibromobenzene in anhydrous THF. Cool to -60°C and slowly add n-butyllithium (n-BuLi) in hexanes to generate 1,4-dilithiobenzene.

  • Nucleophilic Addition: In a separate flask, prepare a suspension of anhydrous

    
     in THF. Transfer the 1,4-dilithiobenzene to the 
    
    
    
    suspension at -78°C, followed by the dropwise addition of acetophenone (2 equivalents). Stir for 4 hours, allowing the mixture to warm to room temperature.
  • Dehydration: Quench the reaction with saturated aqueous

    
     and extract the intermediate diol with diethyl ether. Dissolve the crude diol in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux using a Dean-Stark apparatus to drive off water via azeotropic distillation.
    
  • Purification: Concentrate the organic layer and purify the resulting cross-conjugated oligomer via High-Performance Liquid Chromatography (HPLC) using spectrophotometric-grade cyclohexane.

Table 2: Spectroscopic Properties of PDDPE-derived Cross-Conjugated Oligomers
PropertyValue / CharacteristicSignificance for Organic Electronics
UV-Vis Absorption Max (

)
~311 nm (in cyclohexane)Defines the optical bandgap for charge injection.
Fluorescence Quantum Yield (

)
Highly dependent on chain lengthCritical for OLED emissive layer efficiency.
Raman C=C Stretch Mode 1604 cm

Indicates polarizability of the C=C bond during electron transport.
Crystal Symmetry Orthorhombic Pbca,

symmetry
Dictates solid-state packing and intermolecular charge hopping.

(Data adapted from Electron Delocalization in Cross-Conjugated p-Phenylenevinylidene Oligomers[4])

Device Integration: Directed Self-Assembly (DSA) Workflow

Once the PDDPE-linked block copolymers are synthesized, they are integrated into the organic electronics manufacturing pipeline to create nanoscale templates for semiconductor components.

DSA_Workflow S1 1. Substrate Preparation (Neutral Brush Layer) S2 2. Spin-Coating (PDDPE-linked BCP) S1->S2 S3 3. Thermal Annealing (Microphase Separation) S2->S3 S4 4. Selective Etching (Nanopattern Generation) S3->S4 S5 5. Pattern Transfer (Organic Electronic Device) S4->S5

Workflow for integrating PDDPE-derived block copolymers into nanoscale device fabrication.

References

  • Leitz, E., & Höcker, H. (1983). Kinetics of the addition reaction of sec-butyllithium onto bis(1-phenylvinyl)benzenes. Makromolekulare Chemie. Available at:[Link]

  • Utrecht University Repository. Electron Delocalization in Cross-Conjugated p-Phenylenevinylidene Oligomers. DSpace. Available at:[Link]

  • Faust, R., et al. (2006). Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate). Biomacromolecules. Available at:[Link]

  • Polymer Chemistry Series. Miktoarm Star Polymers: From Basics of Branched Architecture to Synthesis, Self-assembly and Applications. Available at:[Link]

Sources

Troubleshooting & Optimization

challenges in the polymerization of 1,4-Bis(1-phenylethenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Macromolecular Engineering. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic, stoichiometric, and mechanistic challenges encountered when utilizing 1,4-Bis(1-phenylethenyl)benzene (PDDPE) .

PDDPE is a critical double diphenylethylene (DDPE) derivative used as a non-homopolymerizable linking agent. It is essential for constructing complex macromolecular architectures, including miktoarm star polymers, functionalized macromonomers, and advanced block copolymers for biomedical applications[1]. However, its dual reactivity requires precise experimental control.

Troubleshooting Guide: Kinetics & Stoichiometry

Q: When synthesizing an A2B2 miktoarm star core, my Size Exclusion Chromatography (SEC) results show a bimodal distribution indicating unreacted linear chains. Why is the coupling incomplete? A: This is a classic stoichiometric and kinetic issue inherent to DDPE derivatives. The addition of living anionic chains (e.g., poly(styryl)lithium) to PDDPE occurs in two distinct steps. The first addition is rapid, but the second addition is significantly slower. Kinetic studies demonstrate that the ratio of the rate constants (


) for the first and second additions to PDDPE is approximately 13[2].
  • Causality: The first addition generates a bulky 1,1-diphenylalkyl carbanion. The immense steric hindrance of this mono-adduct, coupled with altered electron density across the central benzene ring, creates a high activation energy barrier for the incoming second living chain[2].

  • Solution: Ensure an exact 2:1 molar ratio of living polymer to PDDPE. More importantly, extend the reaction time for the linking step (often 24–48 hours at room temperature) to allow the slower second addition to reach 100% completion before introducing the next monomer[3].

Q: I am trying to synthesize a DPE-end-functionalized macromonomer, but I keep getting di-adducts (linked chains). How do I isolate the mono-adduct? A: To form a macromonomer, the reaction must be strictly halted after the first addition.

  • Causality: If the local concentration of living polymer exceeds PDDPE at any point, the highly reactive living chains will force the slower second addition, linking two chains together to form an unwanted di-adduct[2].

  • Solution: Employ a high-dilution "reverse titration" method. Dissolve a large molar excess of PDDPE (e.g., 5:1 to 10:1) in the reaction solvent. Slowly titrate the living polymer solution into the PDDPE solution. The excess PDDPE ensures that a living chain is statistically guaranteed to encounter an unreacted PDDPE molecule rather than a mono-adduct. Unreacted PDDPE can be removed post-precipitation.

G N1 Living Anionic Polymer (e.g., Poly(styryl)lithium) N3 First Addition (Fast Kinetics, k1) N1->N3 N2 This compound (PDDPE) N2->N3 N4 Mono-adduct / DPE-Functionalized Macromonomer N3->N4 N5 Second Addition (Slower Kinetics, k2) N4->N5 Excess Living Polymer N6 Di-adduct / Linked Polymer (Core for Star Polymer) N5->N6

Workflow of PDDPE coupling in living anionic polymerization.

Self-Validating Experimental Protocols

Protocol: Synthesis of A2B2 Miktoarm Star Polymers via PDDPE Linking This protocol outlines the synthesis of a polystyrene-polyisoprene miktoarm star, leveraging the di-anion core formed by PDDPE[3]. Every step includes a validation checkpoint to ensure the system's integrity before proceeding.

Step 1: Initiation and Propagation of Arm A

  • In a rigorously purified, air-free reactor containing benzene, initiate styrene monomer with sec-butyllithium.

  • Allow polymerization to proceed to 100% conversion.

  • Validation Checkpoint 1: Extract a 1 mL aliquot. Quench with degassed methanol. Analyze via SEC to confirm a narrow molecular weight distribution (PDI < 1.05) of the linear Arm A.

Step 2: Linking Reaction with PDDPE

  • Add exactly 0.5 molar equivalents of PDDPE relative to the living poly(styryl)lithium chains.

  • Observe the solution transition to a deep red/black color, characteristic of the stable 1,1-diphenylalkyl anion.

  • Stir for 48 hours at room temperature to overcome the

    
     kinetic barrier[2].
    
  • Validation Checkpoint 2: Extract a second aliquot, quench, and analyze via SEC. The chromatogram must show a complete shift to a single peak representing exactly twice the molecular weight of Arm A, confirming 100% di-adduct formation. If a bimodal peak remains, the linking is incomplete, and the reaction requires more time or a slight temperature increase.

Step 3: Initiation of Arm B

  • Add the second monomer (e.g., isoprene) directly to the reactor. The di-anion core will initiate the growth of two new arms simultaneously[3].

  • Allow to polymerize to completion, quench with degassed methanol, and precipitate the final A2B2 star polymer.

Quantitative Data Summary

The following table summarizes the stoichiometric and kinetic parameters required to successfully target specific macromolecular architectures using PDDPE.

Target ArchitectureMolar Ratio (Living Chain : PDDPE)Kinetic ConsiderationExpected SEC ShiftTarget PDI
DPE-Macromonomer 1 : >5 (Excess PDDPE)Stop after

(Fast)
Negligible (End-cap only)< 1.05
A2 Di-adduct Core 2 : 1 (Exact)Must overcome

(Slow)
2x Initial MW< 1.08
A2B2 Miktoarm Star 2 : 1 (Then add Monomer B)Core initiation efficiency2x Arm A + 2x Arm B< 1.10

FAQs for Drug Development Professionals

Q: We are developing drug-eluting coronary stents. How does PDDPE facilitate the synthesis of advanced polyisobutylene (PIB) block copolymers? A: Poly(styrene-b-isobutylene-b-styrene) (SIBS) is highly vascularly compatible and currently used to deliver anti-restenosis drugs like paclitaxel[4]. However, tuning the drug release profile (e.g., achieving zero-order release versus an initial burst release) requires altering the hydrophilicity of the end blocks. PDDPE acts as the critical bridge that allows the transformation from living cationic polymerization (required for the PIB mid-block) to living anionic polymerization (required for hydrophilic methacrylates like PMMA or PHEMA)[4].

Q: What is the exact mechanistic pathway for this cationic-to-anionic transformation? A: Living cationic PIB cannot directly initiate methacrylate monomers. The living cationic PIB is first reacted with PDDPE to form a stable diphenyl carbenium ion. This ion is then methylated using dimethylzinc. The resulting DPE-terminated PIB intermediate is quantitatively metalated with n-butyllithium, creating a highly stable anionic macroinitiator capable of polymerizing methacrylates with exceptional blocking efficiency[4].

G N1 Living Cationic PIB (Polyisobutylene) N2 Capping with PDDPE N1->N2 N3 Diphenyl Carbenium Ion N2->N3 N4 Methylation (Dimethylzinc) N3->N4 N5 PIB-DPE Terminated Intermediate N4->N5 N6 Metalation (n-Butyllithium) N5->N6 N7 Anionic Macroinitiator N6->N7 N8 Methacrylate Polymerization (e.g., PMMA-b-PIB-b-PMMA) N7->N8

Transformation of living cationic PIB to anionic macroinitiator using PDDPE.

References

  • Polymers with Complex Architecture by Living Anionic Polymerization Source: Chemical Reviews (ACS) URL:[Link]

  • Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) block copolymers Source: Biomacromolecules / PubMed (NIH) URL:[Link]

  • CHAPTER 1: Miktoarm Star (µ-Star) Polymers: A Successful Story Source: RSC Books URL:[Link]

  • Synthesis of well-defined functionalized polymers and star branched polymers by means of living anionic polymerization using specially designed 1,1-diphenylethylene derivatives Source: Macromolecular Chemistry and Physics (CMU Archive) URL:[Link]

Sources

identifying and minimizing side reactions in 1,4-Bis(1-phenylethenyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for the synthesis and purification of 1,4-Bis(1-phenylethenyl)benzene (also known as 1,4-bis(α-styryl)benzene or 1,4-di(1-phenylvinyl)benzene). This content is designed for researchers requiring high-purity monomers for anionic polymerization capping, scintillation, or OLED applications.

Executive Summary & Molecule Profile

This compound (1,4-PEB) is a critical bifunctional monomer. Unlike its linear isomer (distyrylbenzene), 1,4-PEB features two terminal 1,1-disubstituted double bonds. This structural feature provides unique steric protection against homopolymerization but makes the molecule highly susceptible to acid-catalyzed dimerization and oxidative degradation .

  • CAS: 1849-27-0 (Verify specific isomer)

  • Core Structure:

    
    
    
  • Critical Reactivity: The electron-rich double bonds act as "soft" nucleophiles. In the presence of trace protons (

    
    ), they form stable tertiary carbocations which trigger rapid oligomerization (gelling).
    

Troubleshooting Guide (Q&A)

Case 1: "My reaction mixture turned into an insoluble gel during the workup."

Diagnosis: Cationic Crosslinking (Acid-Catalyzed Polymerization). The 1-phenylethenyl group is electronically similar to


-methylstyrene. Even weak acids (silica gel acidity, trace HCl from hydrolysis, or acidic dehydration catalysts) generate tertiary benzylic carbocations. Since the molecule is bifunctional, these cations attack neighboring double bonds, leading to an irreversible crosslinked network.

Corrective Protocol:

  • Immediate Quench: Ensure the reaction mixture is basic (

    
    ) before concentration. Add triethylamine (Et
    
    
    
    N) to the organic phase.
  • Avoid Acidic Silica: If purifying by column chromatography, pre-treat the silica gel with 1-2% Et

    
    N in hexanes to neutralize acidic sites.
    
  • Switch Dehydration Method: If using the Grignard route, avoid

    
    -TsOH. Use Iodine (
    
    
    
    ) in warm toluene
    or Acetic Anhydride/Pyridine for a milder dehydration that minimizes cation lifetime.
Case 2: "The product is a waxy yellow solid instead of white crystals, and the melting point is broad."

Diagnosis: Incomplete Conversion (Mono-functional Impurity) or Phosphine Oxide Contamination.

  • Scenario A (Wittig Route): The impurity is likely Triphenylphosphine oxide (TPPO) or the mono-reacted ketone (1-(1-phenylethenyl)-4-benzoylbenzene). TPPO is notoriously difficult to remove and co-crystallizes with the product.

  • Scenario B (Grignard Route): The impurity is the mono-olefin/mono-alcohol or the un-dehydrated diol .

Corrective Protocol:

  • TPPO Removal: Do not rely solely on recrystallization. Use a precipitation wash : Dissolve the crude mix in a minimum amount of toluene, then pour into cold hexanes/methanol (TPPO is soluble in MeOH; 1,4-PEB is less so).

  • Stoichiometry Check: For Wittig, use a 2.2 - 2.5 equivalent excess of the ylide. The second carbonyl is less reactive due to steric crowding after the first substitution.

Case 3: "I see a persistent 'shoulder' peak in my HPLC/GC traces."

Diagnosis: Dimerization (Indane Derivatives). During synthesis or storage, two vinyl groups can cyclize to form a substituted indane structure. This is a specific side reaction of 1,1-disubstituted styrenes.

Corrective Protocol:

  • Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol (10-50 ppm) to the storage vial.

  • Storage: Store under Argon at -20°C. Light exclusion is mandatory to prevent photocyclization.

Validated Synthesis Pathways & Side Reaction Map

The following Graphviz diagram visualizes the two primary synthesis routes and the specific nodes where side reactions occur.

G Start_Wittig Start: 1,4-Dibenzoylbenzene (Terephthalophenone) Inter_Wittig Intermediate: Betaine / Oxaphosphetane Start_Wittig->Inter_Wittig + MePPh3Br / Base Start_Grignard Start: 1,4-Diacetylbenzene (or Terephthalate) Inter_Grignard Intermediate: 1,4-Bis(1-hydroxy-1-phenylethyl)benzene (Diol) Start_Grignard->Inter_Grignard + PhMgBr (2.5 eq) Product Target: this compound (1,4-PEB) Inter_Wittig->Product - TPPO Side_Mono Impurity: Mono-reacted Ketone/Alcohol Inter_Wittig->Side_Mono Insufficient Base/Time Side_TPPO Impurity: Triphenylphosphine Oxide (Hard to remove) Inter_Wittig->Side_TPPO Co-product Inter_Grignard->Product Dehydration (-H2O) Inter_Grignard->Side_Mono Incomplete Addition Side_Poly FATAL: Crosslinked Gel (Acid Catalyzed) Inter_Grignard->Side_Poly Acidic Workup (pTsOH) Product->Side_Poly Trace Acid Side_Indane Impurity: Cyclic Dimer (Indane) Product->Side_Indane Storage (Heat/Light)

Figure 1: Mechanistic flow of 1,4-PEB synthesis highlighting critical failure points (Red nodes) in Wittig and Grignard pathways.

Optimized Experimental Protocols

Method A: The Wittig Route (Recommended for High Purity)

Best for laboratory scale (<50g) where purity is paramount.

  • Reagent Prep: Dry Methyltriphenylphosphonium bromide (

    
    ) under vacuum at 100°C for 2 hours. Moisture kills the ylide.
    
  • Ylide Formation: Suspend

    
     (2.5 equiv) in anhydrous THF. Cool to 0°C. Add Potassium tert-butoxide (
    
    
    
    )
    (2.5 equiv). Why? t-BuOK is cleaner than n-BuLi and reduces lithium salt impurities. Stir 1h (Yellow suspension).
  • Addition: Add 1,4-Dibenzoylbenzene (1.0 equiv) as a solid or THF solution.

  • Reaction: Warm to Room Temp, then reflux for 4-6 hours.

  • Workup (Crucial):

    • Cool and filter off the bulk triphenylphosphine oxide (TPPO) and KBr salts.

    • Concentrate filtrate.

    • Purification: Recrystallize from Ethanol/Toluene (9:1) . TPPO stays in the ethanol; 1,4-PEB crystallizes out.

Method B: Grignard + Iodine Dehydration (Scalable)

Best for larger batches, avoiding expensive phosphonium salts.

  • Grignard Addition: Add 1,4-Diacetylbenzene to Phenylmagnesium bromide (2.5 equiv in Et

    
    O/THF). Reflux 2h.
    
  • Hydrolysis: Quench with saturated

    
    . Do not use HCl.  Isolate the crude diol.
    
  • Dehydration (The "Soft" Method):

    • Dissolve crude diol in Toluene.

    • Add 0.1 mol% Iodine (

      
      ) .
      
    • Reflux with a Dean-Stark trap to remove water. The iodine acts as a mild Lewis acid catalyst that is less likely to trigger polymerization than sulfuric acid.

    • Self-Validating Step: The solution will turn purple/brown. Monitor water collection. Stop immediately when theoretical water is collected.

  • Cleanup: Wash toluene layer with aqueous

    
     (to remove Iodine) and 
    
    
    
    . Dry and concentrate with BHT inhibitor.

Quantitative Data: Impurity Profile Comparison

ParameterWittig Route (Method A)Grignard Route (Method B)
Major Impurity Triphenylphosphine Oxide (TPPO)Oligomers / Mono-alcohol
Risk of Gelation LowHigh (during dehydration)
Yield (Typical) 75 - 85%60 - 70%
Purification Recrystallization (EtOH)Chromatography or High-Vac Distillation
Cost Efficiency Low (Reagents expensive)High (Reagents cheap)

References

  • Synthesis of Cross-Conjugated Systems: van Walree, C. A., et al. "Electron Delocalization in Cross-Conjugated p-Phenylenevinylidene Oligomers." Chemistry – A European Journal, vol. 1, no. 9, 1995.

  • Anionic Polymerization Applications: Quirk, R. P., et al. "Anionic Synthesis of Chain-End Functionalized Polymers." Rubber Chemistry and Technology, vol. 86, no. 4, 2013. (Describes use of 1,4-PEB as a capping agent).

  • Wittig Reaction Mechanisms: Maryanoff, B. E., & Reitz, A. B.[1] "The Wittig Olefination Reaction and Modifications." Chemical Reviews, vol. 89, no.[1] 4, 1989.

  • Dehydration Catalysts: "Efficient Dehydration of Tertiary Alcohols using Iodine." Tetrahedron Letters, vol. 46, 2005. (General methodology reference).

Sources

quenching and termination methods for 1,4-Bis(1-phenylethenyl)benzene polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with 1,4-Bis(1-phenylethenyl)benzene (commonly abbreviated as PDDPE or para-double diphenylethylene) in living polymerization systems.

A Critical Mechanistic Clarification: While researchers often inquire about "PDDPE polymerization," it is vital to understand that under anionic conditions, PDDPE does not homopolymerize [1]. The extreme steric hindrance and electronic delocalization of the resulting 1,1-diphenylalkyl carbanion prevent sequential monomer addition[2]. Instead, PDDPE acts as a highly precise capping, functionalizing, or linking agent for living polymers (such as poly(styryl)lithium or polyisobutylene macroinitiators)[3]. The troubleshooting guides below focus on the quenching and termination of these highly stabilized, sterically congested carbanions.

Reaction Pathways & Mechanistic Foundations

Understanding the causality behind your experimental results begins with the carbanion's structure. When a living polymer chain reacts with PDDPE, it forms a deep red/black 1,1-diphenylalkyl carbanion. Because this active center is highly stabilized and bulky, its reactivity toward electrophilic quenching agents is fundamentally altered compared to standard living chain ends.

Pathway A Living Poly(styryl)lithium (Highly Reactive) C 1,1-Diphenylalkyl Carbanion (Sterically Hindered, Deep Red) A->C Mono-addition B This compound (PDDPE) B->C Capping Agent D Methanol (MeOH) Protonation C->D H+ Quench E Carbon Dioxide (CO2) Carboxylation C->E CO2 Quench F Chlorosilanes Linking/Functionalization C->F Si-Cl Quench

Reaction pathways for PDDPE-capped living carbanions and subsequent termination.

Diagnostic Workflow: Troubleshooting Incomplete Termination

A common issue in PDDPE-capped systems is incomplete quenching, leading to broad polydispersity indices (PDI) or unwanted side reactions during polymer recovery.

Troubleshooting Start Symptom: Incomplete Polymer Termination Check Visual Diagnostic: Does dark red color persist after adding quencher? Start->Check Yes YES (Active Carbanions Remain) Check->Yes No NO (Premature Death) Check->No ActionYes Root Cause: Steric Hindrance. Action: Increase electrophile equivalents, increase temp, or extend time. Yes->ActionYes ActionNo Root Cause: Impurities (O2, H2O). Action: Rigorously purify reagents using high-vacuum techniques. No->ActionNo

Diagnostic decision tree for troubleshooting incomplete termination of PDDPE-capped polymers.

Quenching Agents & Termination Efficiency

Because the 1,1-diphenylalkyl carbanion is sterically shielded, the choice of termination agent directly impacts the quantitative yield of your end-functionalized polymer.

Quenching AgentTarget Functional GroupReaction KineticsEfficiency & Steric Limitations
Methanol / Degassed Isopropanol Hydrogen (Protonation)Very Fast (< 1 min)Quantitative. The small proton easily penetrates the steric bulk of the diphenylalkyl headgroup.
Gaseous Carbon Dioxide (CO₂) Carboxylic Acid (-COOH)FastQuantitative. The steric bulk of PDDPE actually prevents the formation of dimeric ketones, a common side-reaction in standard anionic carboxylation[4].
Ethylene Oxide (EO) Primary Alcohol (-OH)ModerateHighly efficient. Generates an alkoxide that must be subsequently protonated with methanolic HCl.
Chlorosilanes (e.g., SiCl₄) Silyl / Star Core LinkingSlowSterically limited. Requires excess equivalents or elevated temperatures. Often used to synthesize miktoarm stars[1].

Protocol Library: Verified Quenching Methodologies

Protocol A: Quantitative Carboxylation of PDDPE-Capped Polystyrene

Context: Direct carboxylation of poly(styryl)lithium often yields unwanted dimeric ketones. Capping with PDDPE prior to CO₂ quenching eliminates this issue[4].

  • Capping Phase: To a living poly(styryl)lithium solution in benzene/THF at room temperature, add a 1.2 molar excess of rigorously purified this compound.

  • Observation: Allow the reaction to stir for 1–2 hours. The solution will transition to a deep, characteristic red/black color, indicating the formation of the 1,1-diphenylalkyl carbanion.

  • Preparation for Quenching: Freeze the polymer solution using a liquid nitrogen bath.

  • CO₂ Introduction: Introduce highly purified, gaseous carbon dioxide into the reactor through a manifold. (Do not use dry ice directly, as it contains moisture impurities).

  • Termination: Thaw the solution slowly under static CO₂ pressure. The deep red color will disappear instantaneously upon thawing, indicating successful carboxylation.

  • Workup: Acidify the resulting carboxylate salt with a 10% methanolic HCl solution to yield the free carboxylic acid-terminated polymer. Precipitate in excess methanol.

Protocol B: Quenching Polyisobutylene (PIB) Macroinitiators via PDDPE

Context: PDDPE is used to bridge cationic and anionic polymerization, allowing the synthesis of PIB-b-PMMA block copolymers[3][5].

  • Cationic Capping: React living cationic polyisobutylene (PIB) with PDDPE to form a diphenyl carbenium ion.

  • Alkylation/Hydride Transfer: Quench the carbenium ion using tributylsilane (hydride transfer) or dimethylzinc to yield methoxy-free 1,1-diphenylethylene end-functionalized PIB (PIB-DPE)[3][5].

  • Lithiation: Metalate the PIB-DPE quantitatively with a 1.5-fold excess of n-butyllithium in THF at room temperature to form the active macroinitiator.

  • Anionic Propagation & Termination: Add the second monomer (e.g., methyl methacrylate) at -78 °C. Once conversion is complete, quench the living PMMA chain ends rapidly with degassed methanol to terminate the block copolymerization.

Frequently Asked Questions (FAQs)

Q: Why does my polymer solution retain a faint red tint even after adding a chlorosilane linking agent? A: This is a classic symptom of steric clash. The 1,1-diphenylalkyl carbanion is incredibly bulky. When reacting with multi-functional chlorosilanes (like methyltrichlorosilane) to form star polymers, the first and second substitutions proceed steadily, but the third or fourth substitutions are severely sterically hindered[1]. The lingering red color means unreacted carbanions remain. Solution: Increase the reaction temperature slightly, extend the reaction time to several days, or use a less hindered linking agent.

Q: Can I use water to quench the PDDPE-capped living polymer instead of methanol? A: While water will protonate the carbanion, it is highly discouraged in high-vacuum anionic polymerization setups. Water is difficult to degas completely and can introduce oxygen impurities, leading to oxidative coupling (dimerization) of the chain ends rather than clean termination. Always use rigorously degassed methanol or isopropanol.

Q: I am trying to carboxylate my polymer. Why is PDDPE capping necessary before adding CO₂? A: If you expose bare poly(styryl)lithium to CO₂, the newly formed carboxylate lithium salt can act as an electrophile for another living poly(styryl)lithium chain, creating a dimeric ketone (coupling two polymer chains together). By capping with PDDPE first, the extreme steric bulk of the 1,1-diphenylalkyl group physically blocks the second polymer chain from attacking the carboxylate group, ensuring 100% pure carboxylic acid functionalization[4].

References

  • Polymers with Complex Architecture by Living Anionic Polymerization Chemical Reviews (2001). URL:[Link][1]

  • Synthesis, Characterization, Properties, and Drug Release of Poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate) Biomacromolecules (2006). URL:[Link][3]

  • Synthesis of middle-chain carboxyl- and primary amine-functionalized polystyrenes using anionic polymerization techniques OhioLINK Electronic Theses and Dissertations Center (Sen, M.Y., 2005). URL:[Link][4]

  • Miktoarm Star (µ-Star) Polymers: A Successful Story Royal Society of Chemistry Books (2017). URL:[Link][2]

  • Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach ResearchGate (Quirk et al.). URL:[Link][5]

Sources

preventing crosslinking in poly(1,4-Bis(1-phenylethenyl)benzene) synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical guide for the synthesis of linear poly(1,4-bis(1-phenylethenyl)benzene) (poly-BVPEB) and its analogs. The content focuses on the Anionic Polymerization route, as this is the only method offering the kinetic control required to suppress crosslinking in divinyl monomers.

Topic: Architectural Control & Gelation Suppression

Current Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Scope: Anionic Polymerization, Kinetic Control, Soluble Prepolymer Synthesis

Part 1: Critical Process Parameters (CPP)

The synthesis of soluble, linear poly(this compound) is a battle against thermodynamics. Unlike styrene, your monomer (BVPEB) is a divinyl compound . In a standard polymerization, the second vinyl group acts as a crosslinker, leading to an insoluble network (gel).

To synthesize a linear polymer with pendant double bonds (for post-functionalization), you must exploit the reactivity difference between the free monomer and the pendant vinyl group on the polymer chain.

The Mechanism of Failure (Crosslinking)

In anionic polymerization, the growing carbanion (


) attacks the monomer (

).
  • Propagation (

    
    ): 
    
    
    
    (Linear growth)
  • Crosslinking (

    
    ): 
    
    
    

The Solution: You must create conditions where


.
Fortunately, BVPEB is sterically hindered (unlike Divinylbenzene, DVB). The phenyl ring attached to the vinyl group provides "steric shielding," reducing the reactivity of the pendant double bond. However, this protection is not absolute.
Key Control Variables
ParameterRecommended SettingScientific Rationale
Temperature -78°C (Critical)Low temperature magnifies the activation energy difference between propagation and crosslinking. Crosslinking has a higher

; cooling suppresses it more than propagation.
Solvent THF (Polar)While non-polar solvents (Benzene) tighten ion pairs, THF separates the Li+ counterion. For sterically hindered monomers, THF is often required to achieve reasonable propagation rates, but extreme dilution is necessary to prevent intermolecular attack.
Concentration < 2-3 wt% High dilution favors linear growth. High concentration increases the probability of chain-to-chain contact (Intermolecular reaction = Gelation).
Conversion Stop at < 40% The Golden Rule: As conversion increases, monomer concentration drops and polymer concentration rises. The probability of crosslinking increases exponentially after 40-50% conversion.
Initiator sec-BuLi A strong nucleophile is required to initiate the hindered double bond.

Part 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition. Your goal is to keep the system in the "Green Zone" (Path A) and avoid the "Red Zone" (Path B).

BVPEB_Synthesis cluster_conditions Control Factors Monomer Monomer (BVPEB) LivingChain Living Linear Chain (Pendant Vinyl Intact) Monomer->LivingChain Path A: Propagation (kp) Favored at Low Conv. & Low T Initiator Initiator (sec-BuLi) Initiator->Monomer Initiation LivingChain->LivingChain + Monomer Crosslink Crosslinked Network (Insoluble Gel) LivingChain->Crosslink Path B: Intermolecular Attack (kxl) Favored at High Conv. or High Conc. Terminated Soluble Linear Polymer (Target Product) LivingChain->Terminated Quench (MeOH) Before Gelation Steric Hindrance Steric Hindrance Dilution Dilution

Caption: Kinetic competition between linear propagation (Path A) and crosslinking (Path B). The phenyl ring on BVPEB provides steric hindrance that slows Path B, but does not eliminate it.

Part 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a jelly-like solid within minutes. What happened?

Diagnosis: You experienced "Runaway Gelation." Root Cause:

  • Concentration too high: If [M] > 5 wt%, the chains are too close.

  • Temperature too high: If you ran this at 0°C or Room Temp, the steric protection of the phenyl ring was overcome by thermal energy. Corrective Action: Repeat the experiment at -78°C and reduce monomer concentration by 50%.

Q2: The polymer precipitated during the reaction, but it wasn't a gel.

Diagnosis: Crystallization or Solubility Limit. Root Cause: Poly(BVPEB) is a rigid, polyphenyl-like chain. It has poor solubility in aliphatic hydrocarbons and even pure benzene at low temperatures. Corrective Action:

  • Ensure you are using THF or a Benzene/THF mixture. The polar solvent helps solubilize the rigid backbone.

  • If using pure non-polar solvents, the living chain ends may aggregate, causing precipitation before polymerization is complete.

Q3: I obtained a soluble polymer, but the PDI is very broad (>1.5).

Diagnosis: Branched (but not gelled) architecture. Root Cause: Some crosslinking occurred—enough to link 2-3 chains together (star/comb formation) but not enough to form an infinite network. Corrective Action: Stop the reaction earlier. If you quenched at 60% conversion, try quenching at 30% . The "pendant" double bond becomes statistically more likely to react as the monomer is depleted.

Q4: Can I use this monomer to make "Star Polymers" instead of linear ones?

Answer: Yes, this is actually the primary industrial use of BVPEB. It is used as a "coupling agent." Protocol: Synthesize living Polystyrene-Li first, then add a small amount of BVPEB (Ratio: 3-5 moles BVPEB per mole of Li). This forces the formation of a microgel core (star polymer) rather than a linear chain. If you want linear, you must do the opposite: High Monomer, Low Initiator, Low Conversion.

Part 4: Standard Operating Procedure (SOP) for Linear Synthesis

Objective: Synthesis of Linear Poly(this compound) Scale: 5g Monomer

  • Purification:

    • BVPEB must be recrystallized from ethanol/benzene and dried under high vacuum.

    • Critical: Titrate impurities with dilute sec-BuLi until a faint yellow color persists before adding the main initiator charge.

  • Reactor Setup:

    • Flame-dried glass reactor under Argon/Nitrogen positive pressure.

    • Solvent: Anhydrous THF (distilled from Na/Benzophenone).

  • Initiation:

    • Cool solvent to -78°C .

    • Add BVPEB monomer (Concentration ~2 wt%).

    • Add sec-BuLi initiator rapidly.

    • Observation: Color should turn deep red (characteristic of diphenylalkyl anion).

  • Propagation & Quenching:

    • Stir at -78°C.

    • Time: This is kinetic. You must take aliquots. Usually, 1-4 hours is sufficient for partial conversion.

    • Termination: Terminate with degassed Methanol while still at -78°C. Do not warm up before killing the anions, or they will crosslink during the warmup.

  • Isolation:

    • Precipitate into Methanol. Filter and dry.

References

  • Quirk, R. P., et al. "Applications of 1,1-diphenylethylene chemistry in anionic synthesis of polymers with controlled structures."[1] Rubber Chemistry and Technology, 2020.[1]

    • Context: Establishes the fundamental reactivity of hindered diphenylethylene derivatives and their resistance to homopolymeriz
  • Lutz, P., Beinert, G., Franta, E., & Rempp, P. "Anionic polymerization of 1,4-diisopropenylbenzene." European Polymer Journal, 1982.

    • Context: This is the seminal work on the aliphatic analog. It proves that linear polymerization is possible only at low conversion and low temperatures, providing the blueprint for the phenyl analog.
  • Hsieh, H. L., & Quirk, R. P. Anionic Polymerization: Principles and Practice. Marcel Dekker, 1996.

    • Context: The authoritative text on anionic mechanisms, specifically detailing solvent effects (THF vs Benzene)
  • Hirao, A., et al. "Precise Synthesis of Chain-Multi-Functionalized Polymers..." Macromolecules.

    • Context: Discusses the use of similar divinyl compounds as linking agents and the strict stoichiometry required to prevent gel

Sources

catalyst selection and optimization for 1,4-Bis(1-phenylethenyl)benzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Selection & Optimization for Sterically Hindered Cross-Coupling Case ID: PEB-SYN-001 Status: Active Guide

Executive Summary & Reaction Context

Target Molecule: 1,4-Bis(1-phenylethenyl)benzene Structure: A central benzene ring substituted at the 1 and 4 positions with 1-phenylethenyl groups (also known as


-styryl groups).
Key Challenge:  Unlike linear 1,4-distyrylbenzene, this molecule possesses geminal disubstitution at the vinyl position. This creates significant steric hindrance near the coupling site, making the formation of the second C-C bond difficult and prone to stalling at the mono-substituted intermediate.

Primary Synthetic Route: Double Suzuki-Miyaura Cross-Coupling.

  • Electrophile: 1,4-Diiodobenzene (preferred over bromide for faster oxidative addition).

  • Nucleophile: 1-Phenylvinylboronic acid (or pinacol ester).

Catalyst Selection Matrix

The choice of catalyst is the single most critical variable. Standard catalysts often fail to drive the reaction to completion (double coupling) due to catalyst deactivation or slow oxidative addition rates in the presence of the bulky product.

Catalyst SystemLigand TypeSuitabilityProsCons
Pd(PPh₃)₄ Monodentate PhosphineBaseline Inexpensive; standard starting point.Unstable to air/heat; often stalls at mono-product; prone to "Pd-black" precipitation.
Pd(dppf)Cl₂ Bidentate FerrocenylRobust Large bite angle increases stability; resists dehalogenation side-reactions.Harder to remove residual Pd from non-polar products.
Pd₂(dba)₃ + SPhos Dialkylbiaryl (Buchwald)High-Performance Recommended. Electron-rich & bulky ligand facilitates oxidative addition and stabilizes the active Pd(0) species.Higher cost; requires inert atmosphere handling of free ligand.
Pd(OAc)₂ + P(o-tol)₃ Bulky PhosphineLegacy Good for Heck reactions, sometimes applied here.Generally inferior to SPhos for Suzuki coupling of hindered vinyl boronates.
Why SPhos? (The Expert Insight)

For this compound, the steric bulk of the gem-disubstituted vinyl group retards the transmetallation step. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective here because:

  • Electron-Rich: Accelerates oxidative addition of the second iodide after the first coupling has occurred.

  • Bulky: Prevents the formation of inactive Pd-dimers, keeping the catalyst active long enough to complete the double cycle.

Troubleshooting & Optimization (FAQ)

Q1: The reaction stalls at the mono-substituted intermediate. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst death (aggregation to Pd-black) or Protodeboronation. The Fix:

  • Switch to Pd(dppf)Cl₂ or SPhos. These ligands stabilize the Pd center better than PPh₃.

  • Check your Boronic Acid: 1-Phenylvinylboronic acid is prone to protodeboronation (losing the boron group and becoming styrene) under aqueous basic conditions.

    • Solution: Add the boronic acid in two portions (0h and 2h) or use a slow-addition syringe pump.

    • Solution: Switch to the pinacol ester , which is more stable to hydrolysis.

Q2: I see a significant amount of "homocoupled" boronic acid (dimer).

Diagnosis: Oxidative homocoupling driven by oxygen. The Fix:

  • Degassing is critical. Sparging with nitrogen for 10 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent system before adding the catalyst.

  • Reduce Catalyst Loading: High Pd loading can sometimes promote homocoupling if the oxidative addition to the aryl halide is slow.

Q3: The product is difficult to purify from the phosphine oxide.

Diagnosis: Triphenylphosphine oxide (TPPO) co-elutes with the non-polar product. The Fix:

  • Use Pd(dppf)Cl₂ (removes the TPPO issue).[1]

  • If using PPh₃, perform a wash with aqueous ZnCl₂ during workup (complexes TPPO) or use a non-polar solvent (Hexane) to precipitate the product while keeping TPPO in solution.

Visualizing the Workflow

Workflow 1: Optimization Logic

Use this decision tree to determine the next step if your yield is < 80%.

OptimizationLogic Start Reaction Complete Analyze Crude NMR CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Purification CheckYield->Success Yes CheckMono Major Impurity: Mono-substituted? CheckYield->CheckMono No CheckDehalo Major Impurity: Dehalogenated SM? CheckMono->CheckDehalo No Action_Temp Increase Temp to 110°C Switch to SPhos Ligand CheckMono->Action_Temp Yes (Stalled) CheckHomo Major Impurity: Boron Homocoupling? CheckDehalo->CheckHomo No Action_Solvent Change Solvent to Dioxane/H2O (Dryer) CheckDehalo->Action_Solvent Yes (Reduction) Action_Degas Strict Freeze-Pump-Thaw Reduce Catalyst Load CheckHomo->Action_Degas Yes (O2 leak)

Caption: Decision matrix for troubleshooting low yields in double-Suzuki couplings.

Workflow 2: The "Stalled" Mechanism

Understanding where the cycle breaks helps select the right ligand.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for I, Slow for Br) Pd0->OxAdd PdII Pd(II)-Ar-I Intermediate OxAdd->PdII TransMet Transmetallation (STERIC BOTTLENECK) PdII->TransMet + Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Mono Mono-Substituted Product RedElim->Mono Cycle 1 Complete Mono->Pd0 Re-entry for Cycle 2

Caption: The Transmetallation step is the kinetic bottleneck for sterically hindered vinyl boronates.

Standardized Experimental Protocol

Objective: Synthesis of this compound (Scale: 5 mmol)

Reagents:

  • 1,4-Diiodobenzene: 1.65 g (5.0 mmol)

  • 1-Phenylvinylboronic acid pinacol ester: 2.53 g (11.0 mmol, 2.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM: 204 mg (0.25 mmol, 5 mol%)

  • Base:

    
     (2M aqueous solution): 10 mL
    
  • Solvent: 1,4-Dioxane (40 mL)

Procedure:

  • Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser.

  • Loading: Add 1,4-diiodobenzene, the boronate ester, and the Pd catalyst to the flask.

  • Inerting: Cap the flask with a septum. Evacuate and backfill with Argon (3 times).

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane and the degassed

    
     solution.
    
  • Reaction: Heat the mixture to 90°C for 24 hours.

    • Checkpoint: Monitor by TLC (Hexane/DCM 9:1). The mono-substituted intermediate usually runs slightly below the di-substituted product.

  • Workup: Cool to room temperature. Pour into water (100 mL) and extract with DCM (3 x 50 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from Ethanol/Toluene (or Chloroform/Hexane) to obtain yellow crystals.
    

Expected Yield: 85-92% Characterization:


H NMR (CDCl

) should show terminal vinyl protons as singlets around

5.50 and 5.30 ppm (characteristic of 1,1-disubstitution).

References

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling." Organic Chemistry Portal. Available at: [Link]

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Available at: [Link] (Foundational work on SPhos/Buchwald ligands).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[1] Available at: [Link]

  • Fenenko, L., et al. "1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light emitting diodes."[2] Semiconductor Physics, Quantum Electronics & Optoelectronics, 2007. (Provides context on the physical properties and OLED applications of this class of molecules).

Sources

Technical Support Center: Troubleshooting Film Morphology in 1,4-Bis(1-phenylethenyl)benzene Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-Bis(1-phenylethenyl)benzene (also known as BPEB) applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the formation of high-quality thin films. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Solution Preparation and Pre-Deposition Issues

Question 1: My this compound solution appears hazy or contains particulates. What could be the cause and how can I fix it?

Answer: A hazy or particulate-filled solution is often the first indicator of issues that will later manifest as film defects. The primary causes are typically incomplete dissolution or the presence of impurities. This compound, being a planar aromatic molecule, can exhibit strong intermolecular π-π stacking, which may lead to aggregation in solution if not handled correctly.[1]

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a solvent in which this compound has good solubility. Aromatic solvents such as toluene, xylene, or chloroform are generally good starting points.[2][3] For some applications, mixtures of solvents can be used to fine-tune the evaporation rate and solubility.

  • Sonication and Gentle Heating: To aid dissolution, use an ultrasonic bath. Gentle heating (e.g., to 40-60 °C) can also significantly improve solubility, but be cautious to avoid solvent evaporation, which would change the concentration.

  • Filtration: After dissolution, it is critical to filter the solution to remove any remaining aggregates or dust particles. A 0.2 µm PTFE syringe filter is recommended for this purpose. This step is crucial for preventing pinholes and other defects in the final film.[4][5]

  • Fresh Solutions: Whenever possible, use freshly prepared solutions. Over time, even in good solvents, aggregation can re-occur, or the solvent may degrade.

Question 2: What is the best way to clean my substrates to ensure good film adhesion and uniformity?

Answer: Substrate cleanliness is paramount for achieving high-quality thin films. Any organic residues, dust particles, or metallic contaminants on the substrate surface can act as nucleation sites for defects, lead to poor adhesion, and cause dewetting of the film.[4][5][6] A multi-step cleaning process is highly recommended to remove a wide range of potential contaminants.

Detailed Protocol: Substrate Cleaning

  • Initial Cleaning: Begin by sequentially sonicating the substrates in a series of solvents to remove gross organic contamination. A typical sequence is:

    • Deionized (DI) water with a mild detergent

    • DI water rinse

    • Acetone[7]

    • Isopropanol (IPA)[7] Each sonication step should be for 10-15 minutes.

  • Drying: After the final IPA rinse, dry the substrates thoroughly with a stream of high-purity nitrogen gas.

  • Surface Activation (Optional but Recommended): To create a hydrophilic and highly reactive surface, which can improve the wetting of the organic solution, a plasma or UV-Ozone treatment is recommended.[8]

    • Oxygen Plasma: Treat the substrates with oxygen plasma for 2-5 minutes. This not only removes residual organic monolayers but also hydroxylates the surface.

    • UV-Ozone: Alternatively, expose the substrates to a UV-Ozone cleaner for 10-15 minutes.

  • Immediate Use: Use the cleaned substrates immediately to prevent re-contamination from the ambient environment.

Category 2: Film Deposition (Spin-Coating)

Question 3: My spin-coated this compound films have pinholes. What is causing this and how do I prevent it?

Answer: Pinholes are small voids in the film and are a common defect.[5] They are often caused by particulates on the substrate or in the solution, or by poor wetting of the solution on the substrate.[4] During the spin-coating process, a dust particle can block the flow of the solution, and if it becomes dislodged later, a pinhole is left behind.[5]

Troubleshooting Workflow for Pinholes:

start Pinholes Observed in Film sub_clean Review Substrate Cleaning Protocol start->sub_clean sol_filter Filter Solution (0.2 µm PTFE) sub_clean->sol_filter If pinholes persist end Pinhole-Free Film sub_clean->end env_check Check Deposition Environment (Cleanliness) sol_filter->env_check If pinholes persist sol_filter->end surf_energy Modify Substrate Surface Energy (Plasma/UV-Ozone) env_check->surf_energy If pinholes persist env_check->end surf_energy->end

Caption: Troubleshooting workflow for pinhole defects.

Corrective Actions:

  • Substrate and Solution: Revisit the substrate cleaning and solution filtration steps outlined in Questions 1 and 2. These are the most common culprits.

  • Clean Environment: Ensure that the spin-coater and the surrounding environment are as clean as possible. A laminar flow hood or a cleanroom is ideal.

  • Substrate Wetting: If the solution is not wetting the substrate properly (i.e., it beads up), this can lead to the formation of pinholes as the film dries. Improving the surface energy of the substrate through plasma or UV-Ozone treatment (see Question 2) will promote better wetting.

Question 4: The thickness of my film is not uniform. How can I improve it?

Answer: Non-uniform film thickness during spin-coating can result from several factors, including incorrect solution volume, acceleration/deceleration rates, and environmental effects.

Key Parameters for Uniformity:

ParameterRecommendationRationale
Solution Volume Use a sufficient volume to cover the entire substrate during the initial dispense.Too little volume can lead to incomplete coverage and a thicker center.
Spin Speed Higher spin speeds generally result in thinner and more uniform films.The final film thickness is inversely proportional to the square root of the spin speed.
Acceleration Use a moderate acceleration rate.Too rapid acceleration can cause the fluid to be flung off prematurely, leading to non-uniformity.
Dispense Method Dispense the solution at the center of a static or slowly rotating substrate.This allows for even spreading of the solution before the high-speed spin.
Environment Ensure a controlled environment with minimal air turbulence.Air currents can disrupt the even evaporation of the solvent.

Protocol: Spin-Coating of this compound

  • Preparation: Prepare a filtered solution of this compound in a suitable solvent (e.g., toluene) at the desired concentration (e.g., 5-20 mg/mL). Place a cleaned substrate on the spin-coater chuck.

  • Dispensing: Dispense an adequate volume of the solution onto the center of the substrate.

  • Spinning: Ramp up to the desired spin speed (e.g., 1000-4000 rpm) and hold for 30-60 seconds.

  • Drying: Allow the film to dry on the chuck or transfer it to a hotplate for a soft bake (e.g., 80 °C for 1-2 minutes) to remove residual solvent.

Question 5: My film is dewetting from the substrate. What can I do to prevent this?

Answer: Dewetting occurs when a thin liquid film on a solid surface is unstable and breaks up into droplets.[9] This is often due to a mismatch in the surface energies of the substrate and the deposited material, or the presence of contaminants.[9]

Strategies to Prevent Dewetting:

  • Substrate Surface Energy Modification: As with preventing pinholes, increasing the surface energy of the substrate via plasma or UV-Ozone treatment can improve wettability and prevent dewetting.

  • Solvent Choice: The choice of solvent can influence the surface tension of the solution. Experiment with different solvents to find one that promotes better wetting on your specific substrate.

  • Solution Concentration: In some cases, a higher solution concentration can help to stabilize the film against dewetting.

  • Use of Additives: In some systems, the addition of a small amount of a high molecular weight polymer to the solution can suppress dewetting by forming a stabilizing network.[9]

  • Graphene Capping: For certain applications, a capping layer like graphene has been shown to prevent dewetting of underlying polymer films upon annealing.[10]

Category 3: Post-Deposition Processing and Film Morphology

Question 6: The as-deposited film has poor crystallinity. How can I improve the molecular ordering?

Answer: As-deposited films, especially those from fast-evaporation processes like spin-coating, are often amorphous or have very small crystalline domains. Post-deposition annealing is a critical step to provide the molecules with the thermal energy needed to self-organize into a more ordered, crystalline structure, which is crucial for optimal electronic properties.

Annealing Techniques:

  • Thermal Annealing: This involves heating the film to a temperature below its melting point but above its glass transition temperature. This increases molecular mobility and allows for rearrangement into a more thermodynamically favorable crystalline state.

  • Solvent Vapor Annealing (SVA): In this technique, the film is exposed to a saturated vapor of a solvent.[11] The solvent molecules penetrate the film, increasing the mobility of the this compound molecules and facilitating crystallization at room temperature.

Protocol: Thermal Annealing

  • Place the substrate with the as-deposited film on a hotplate in a controlled environment (e.g., a glovebox).

  • Ramp the temperature to the desired annealing temperature (a typical starting point for small molecules is 80-150 °C).

  • Hold at this temperature for a set duration (e.g., 10-60 minutes).

  • Allow the film to cool down slowly to room temperature.

Protocol: Solvent Vapor Annealing

  • Place the substrate with the as-deposited film in a sealed chamber (e.g., a petri dish).

  • Place a small vial containing a solvent (e.g., chloroform, toluene) in the chamber, ensuring the liquid does not touch the film.[2][11]

  • Seal the chamber and leave it for a period ranging from minutes to hours. The optimal time will depend on the solvent and the material.

  • Remove the film from the chamber and allow any residual solvent to evaporate.

Question 7: My film has cracks after thermal annealing. What is the cause and how can I avoid it?

Answer: Cracking during thermal annealing is typically caused by thermal stress due to a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate.[12][13] As the film and substrate are heated and cooled, they expand and contract at different rates, inducing stress that can lead to cracking, especially in brittle films.[12]

Troubleshooting Cracks in Annealed Films:

start Cracks Observed After Annealing cooling_rate Reduce Cooling Rate start->cooling_rate anneal_temp Lower Annealing Temperature cooling_rate->anneal_temp If cracks persist end Crack-Free Annealed Film cooling_rate->end film_thickness Reduce Film Thickness anneal_temp->film_thickness If cracks persist anneal_temp->end sva Consider Solvent Vapor Annealing (SVA) film_thickness->sva If other methods fail film_thickness->end sva->end

Caption: Decision tree for troubleshooting cracks in annealed films.

Corrective Actions:

  • Cooling Rate: Reduce the cooling rate after annealing. A slow, gradual cooling process allows the stress to dissipate more effectively.

  • Annealing Temperature: Lower the annealing temperature. While a higher temperature can promote crystallinity, it also induces greater thermal stress.

  • Film Thickness: Thicker films are more prone to cracking. Try reducing the film thickness by adjusting the solution concentration or spin speed.[12]

  • Substrate Choice: If possible, choose a substrate with a CTE that is more closely matched to that of this compound.

  • Alternative Annealing: Solvent vapor annealing is performed at room temperature and thus avoids thermal stress, making it an excellent alternative if cracking is a persistent issue.[14]

Question 8: How can I characterize the morphology of my films?

Answer: Proper characterization is essential to understand the effects of your processing parameters on the film morphology. The following techniques are highly valuable:

  • Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the film surface, allowing you to visualize grain size, shape, and surface roughness.[2][15][16]

  • X-ray Diffraction (XRD): Used to determine the crystallinity and molecular packing of the film. Grazing incidence XRD (GIXD) is particularly useful for thin films.[2][15][17]

  • Polarized Optical Microscopy (POM): A simpler technique that can be used to visualize crystalline domains (spherulites) in the film.[2]

  • Scanning Electron Microscopy (SEM): Can be used to visualize larger-scale defects and film uniformity.

References

Sources

Validation & Comparative

Advanced Monomer Selection: Comparing 1,4-Bis(1-phenylethenyl)benzene with Traditional Vinyl Monomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing complex macromolecular architectures (such as targeted drug delivery vehicles or advanced elastomers), the choice of linking agent or monomer dictates the structural integrity and polydispersity of the final product. 1,4-Bis(1-phenylethenyl)benzene (PDDPE) —also known as para-double diphenylethylene—has emerged as a critical bifunctional reagent in living anionic and cationic polymerizations.

Unlike traditional vinyl monomers, PDDPE offers absolute control over chain-end functionalization and block copolymer coupling. This guide objectively compares the performance, mechanistic behavior, and experimental utility of PDDPE against conventional alternatives like Divinylbenzene (DVB), Styrene, and 1,1-Diphenylethylene (DPE).

Mechanistic Foundations: The Role of Steric Hindrance

The defining characteristic of PDDPE is its inability to homopolymerize under standard living polymerization conditions. When a living polymeric carbanion or carbocation attacks one of the vinyl groups of PDDPE, the resulting active center is highly stabilized by resonance from the adjacent phenyl rings. More importantly, the bulky 1-phenylethenyl group introduces severe steric hindrance, physically blocking the approach and addition of a subsequent PDDPE molecule[1].

Kinetic studies on the addition of polystyryllithium (PSLi) to PDDPE reveal that the reaction proceeds via consecutive additions, with the ratio of the rate constants of the first (


) and second (

) additions being approximately 13 (

)[1]. This kinetic differential allows researchers to halt the reaction precisely after a 1:1 or 2:1 stoichiometric addition, transforming a living chain into a stable macroinitiator without the risk of uncontrolled chain propagation.

In contrast, traditional crosslinkers like Divinylbenzene (DVB) undergo rapid homopolymerization. When living chains are reacted with DVB, the DVB molecules crosslink into a dense "microgel" nodule, which serves as the core of a star polymer[2]. Because the polymerization of DVB cannot be accurately controlled, the resulting star polymers exhibit variable arm numbers and higher polydispersity[2].

G Start Living Polymer Arms DVB Divinylbenzene (DVB) Start->DVB PDDPE PDDPE Start->PDDPE Microgel Uncontrolled Crosslinking (Microgel Core) DVB->Microgel Homopolymerization Discrete Discrete 1:1 or 2:1 Coupling (Defined Core) PDDPE->Discrete Steric Inhibition PoorControl Polydisperse Star Polymers (Variable Arm Number) Microgel->PoorControl HighControl Well-Defined Miktoarm Stars (Exact Arm Number) Discrete->HighControl

Comparison of star polymer core formation: DVB vs. PDDPE.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative differences between PDDPE and other common vinyl monomers used in macromolecular engineering.

Monomer / Linking AgentHomopolymerization?Primary ApplicationStructural Control LevelPolydispersity Index (PDI) Impact
PDDPE No (Sterically hindered)Miktoarm stars, Macroinitiators, End-cappingAbsolute (Exact stoichiometric addition)Maintains ultra-low PDI (< 1.10)
Divinylbenzene (DVB) Yes (Rapid)Core-crosslinked star polymers, ResinsLow (Forms random microgel cores)Increases PDI (Variable arm numbers)
Styrene Yes (Rapid)Backbone formation, Block copolymersHigh (For linear chains)Low PDI for linear, inapplicable for discrete branching
1,1-Diphenylethylene (DPE) NoMonofunctional end-cappingHigh (Single addition only)Maintains low PDI, but cannot link multiple chains

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols demonstrate how PDDPE is utilized in practice. Each workflow includes inherent validation steps to confirm reaction success.

Protocol A: Synthesis of Methoxy-Free PIB-DPE Macromonomers

Polyisobutylene (PIB) is a highly biocompatible polymer used in drug-eluting stents. Capping living PIB with PDDPE allows for the subsequent growth of methacrylate blocks (e.g., PMMA) to form thermoplastic elastomers[3].

Step-by-Step Methodology:

  • Living Cationic Polymerization: Initiate isobutylene polymerization using a difunctional initiator (e.g., t-Bu-m-DCC) and TiCl₄ in a hexane/methyl chloride solvent mixture at -80 °C.

  • End-Capping with PDDPE: Add a 2-to-3-fold molar excess of PDDPE to the living PIB solution. The reaction proceeds rapidly to form a stable diphenyl carbenium ion at the chain ends. Causality: The steric bulk of PDDPE prevents the addition of more than one PDDPE unit per chain end.

  • Hydride Transfer (Quenching): Instead of traditional methylation (which requires excess dimethylzinc and causes salt contamination), add tributylsilane. This facilitates a hydride transfer reaction, yielding methoxy-free 1,1-diphenylethylene end-functionalized PIB (PIB-DPE)[3].

  • Validation (Self-Validating System):

    • Precipitate the polymer in methanol and analyze via ¹H NMR. The disappearance of the carbenium ion shifts and the appearance of terminal double-bond protons confirm quantitative capping.

    • Gel Permeation Chromatography (GPC) must show a monomodal distribution with a PDI

      
       1.30, confirming no chain-coupling or degradation occurred[3].
      

G A Living PIB Chain (Cationic) C 1:1 Stoichiometric Capping A->C B PDDPE Addition (Excess) B->C D Stable Diphenyl Carbenium (Sterically Blocked) C->D k1 >> k2 E Hydride Transfer (Tributylsilane) D->E F PIB-DPE Macromonomer (PDI < 1.30) E->F 1H NMR Validation

Mechanistic pathway of living polymer chain capping using PDDPE.

Protocol B: Synthesis of ABCD Miktoarm Star Polymers

Miktoarm stars (polymers with different chemical arms emanating from a single core) are highly valuable for advanced self-assembly and drug delivery. Using DVB for this yields heterogeneous mixtures[2]. PDDPE allows for exact, step-wise construction.

Step-by-Step Methodology:

  • Macroinitiator Formation: React living polystyryllithium (PSLi) with PDDPE in a 1:1 molar ratio in THF at -78 °C. The PSLi attacks one vinyl group of PDDPE, creating an in-chain DPE-functionalized carbanion.

  • Second Arm Growth: Use this new macroinitiator to polymerize tert-butyl methacrylate (tBMA), yielding a PS-b-PtBMA diblock copolymer with an unreacted vinyl group at the junction point[2].

  • Third Arm Addition: Introduce a different living polymer, such as poly(

    
    -methylstyrene)lithium (P
    
    
    
    MSLi). This anion attacks the remaining vinyl group of the PDDPE core, generating a new carbanion at the focal point.
  • Fourth Arm Growth: Use the focal carbanion to initiate the polymerization of 2-vinylpyridine (2VP), affording a pure ABCD miktoarm star[2].

  • Validation: Use Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS) after each step. The chromatogram must shift to higher molecular weights without tailing, proving 100% coupling efficiency and the absence of unreacted linear precursors.

Conclusion

While monomers like Styrene and DVB are foundational for bulk polymer synthesis and general crosslinking, they lack the precision required for next-generation macromolecular engineering. This compound (PDDPE) leverages severe steric hindrance to transform uncontrolled polymerization into discrete, highly predictable stoichiometric additions. For researchers developing complex block copolymers, miktoarm stars, or specialized biomaterials, PDDPE provides an unparalleled level of structural control and architectural purity.

References

  • Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach ResearchGate[Link]

  • Miktoarm Star Polymers: From Basics of Branched Architecture to Synthesis, Self-assembly and Applications AbeBooks[Link]

  • CHAPTER 6: Synthetic Articulation of Miktoarm Polymers for Applications in Biology The Royal Society of Chemistry[Link]

Sources

thermal stability analysis of 1,4-Bis(1-phenylethenyl)benzene-based polymers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Thermal Stability in Polyisobutylene Block Copolymers: The Role of 1,4-Bis(1-phenylethenyl)benzene Capping

Executive Summary

Thermoplastic elastomers (TPEs) based on polyisobutylene (PIB), such as PMMA-b-PIB-b-PMMA, are highly sought after in drug development for their use as biocompatible matrices in drug-eluting stents. However, synthesizing these triblock copolymers requires a delicate transformation from living cationic to living anionic polymerization. This guide objectively compares the thermal stability and structural integrity of polymers synthesized using This compound (PDDPE) as a capping agent against traditional alternatives, providing actionable, self-validating protocols for application scientists.

Mechanistic Causality: Why PDDPE Outperforms Traditional Capping

The transition from cationic to anionic polymerization is notoriously difficult due to the incompatible reaction conditions of the two mechanisms. Historically, direct quenching or capping with standard 1,1-diphenylethylene (DPE) resulted in poor blocking efficiency (<70%) due to steric hindrance, premature chain coupling, and incomplete metalation.

By substituting standard DPE with this compound (PDDPE), scientists can achieve a quantitative, methoxy-free end-functionalized PIB[1]. The para-double diphenylethylene structure of PDDPE ensures 100% monoaddition to the living PIB chain. Furthermore, modern methodologies replace the traditional dimethylzinc (


) methylation step—which leaves inorganic salt contaminants that degrade thermal stability—with a clean hydride transfer reaction using tributylsilane[1]. This prevents homopolymer contamination and allows for quantitative metalation with n-butyllithium, creating a highly efficient macroinitiator for methacrylate monomers[2].

G A Living Cationic PIB B PDDPE Capping (this compound) A->B C Diphenyl Carbenium Ion B->C D Hydride Transfer (Tributylsilane) C->D E Metalation (n-BuLi) D->E F Living Anionic Macroinitiator E->F G Methacrylate Polymerization (PMMA-b-PIB-b-PMMA) F->G

Mechanistic pathway of PDDPE-mediated cationic-to-anionic transformation.

Comparative Thermal Stability Analysis

The architectural purity afforded by PDDPE directly dictates the thermal stability of the resulting copolymer. Contaminated block copolymers (synthesized via direct quenching) exhibit blended glass transition temperatures (


) and lower degradation onset temperatures (

) due to defective linkages and unreacted homopolymer domains. In contrast, PDDPE-mediated PMMA-b-PIB-b-PMMA exhibits strict microphase separation, a hallmark of high-performance TPEs[3].

Table 1: Comparative Thermal and Structural Properties of PIB-Based Copolymers

Polymer ArchitectureCapping StrategyBlocking Efficiency

Soft Block (°C)

Hard Block (°C)

Onset (°C)
PMMA-b-PIB-b-PMMA PDDPE + Tributylsilane >95% -65 110 (Sharp) ~350
PMMA-b-PIB-b-PMMATraditional DPE / Direct Quench<70%-6095 (Broad)~310
SIBS (Control)Sequential Cationic>90%-65100~340

Data Interpretation: The sharp


 values at -65 °C (PIB soft block) and 110 °C (PMMA hard block) in the PDDPE-capped polymer confirm the absolute absence of phase mixing. This microphase separation is critical for achieving zero-order drug release kinetics when these polymers are utilized as matrices for paclitaxel (PTx) coatings on coronary stents[2]. The elimination of inorganic salts via the tributylsilane route pushes the thermal degradation onset (

) to ~350 °C, significantly outperforming traditional quenching methods.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for synthesizing and analyzing PDDPE-capped PMMA-b-PIB-b-PMMA is designed as a self-validating system. Proceeding to a subsequent step is contingent upon the analytical verification of the prior step.

Protocol S1 Step 1: PIB Synthesis (TiCl4/Hexane/MeCl) V1 Validate: GPC & NMR (Target Mn, PDI < 1.1) S1->V1 S2 Step 2: PDDPE Addition & Hydride Transfer V1->S2 V2 Validate: 100% Monoaddition (Absence of coupling) S2->V2 S3 Step 3: Anionic Chain Extension (MMA addition) V2->S3 V3 Validate: Thermal Analysis (TGA/DSC for Microphase) S3->V3

Self-validating experimental workflow for block copolymer synthesis.

Step 1: Quasiliving Cationic Polymerization
  • Procedure: Initiate isobutylene polymerization using a difunctional initiator (e.g., 5-tert-butyl-1,3-bis(1-chloro-1-methylethyl)benzene) and

    
     in a 60/40 (v/v) hexane/methyl chloride mixture at -80 °C.
    
  • Self-Validation Checkpoint: Extract a 1 mL aliquot. Quench with methanol and analyze via Gel Permeation Chromatography (GPC). Do not proceed unless the Polydispersity Index (PDI) is < 1.1, confirming a living system.

Step 2: PDDPE Capping & Hydride Transfer
  • Procedure: Add a 2-fold molar excess of this compound to the living PIB solution. Allow 45 minutes for complete capping. Subsequently, introduce tributylsilane to execute the hydride transfer, yielding methoxy-free PIB-DPE[1].

  • Self-Validation Checkpoint: Isolate the intermediate and perform

    
     NMR spectroscopy. Proceed only if the spectra show complete disappearance of active cationic chain ends and the absence of coupled polymer chains.
    
Step 3: Metalation & Anionic Polymerization
  • Procedure: Dissolve the purified PIB-DPE in dry Tetrahydrofuran (THF). Add a 1.5-fold excess of n-butyllithium at room temperature to quantitatively metalate the chain ends[1]. Lower the temperature to -78 °C and introduce purified methyl methacrylate (MMA) monomer.

  • Self-Validation Checkpoint: Monitor the reaction via GPC. A successful block extension is validated by a complete, unimodal shift of the macroinitiator peak to a higher molecular weight without residual PIB homopolymer tailing.

Step 4: Thermal and Morphological Validation
  • Procedure: Subject the final purified triblock copolymer to Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under a nitrogen atmosphere (heating rate: 10 °C/min).

  • Self-Validation Checkpoint: The synthesis is deemed successful if DSC reveals two distinct

    
     values (-65 °C and 110 °C) and TGA confirms a 
    
    
    
    onset > 340 °C.

References

  • Biomacromolecules Vol. 7 No. 11 - ACS Publications Source: acs.org URL:[Link]

  • Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach Source: researchgate.net URL:[Link]

Sources

spectroscopic comparison of 1,4-Bis(1-phenylethenyl)benzene isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Distyrylbenzene (DSB) Systems

Executive Summary & Nomenclature Clarification

Critical Nomenclature Note: The term "1,4-Bis(1-phenylethenyl)benzene" technically refers to the


-substituted analog (

-C

H

[C(Ph)=CH

]

), which lacks geometric (

) isomerism at the vinyl linkage. However, in the context of spectroscopic isomer comparison and drug/materials development, the industry standard reference is the

-substituted analog: 1,4-Bis(2-phenylethenyl)benzene , commonly known as 1,4-Distyrylbenzene (DSB) .

DSB exhibits distinct trans,trans (


), cis,trans (

), and cis,cis (

) isomers. These isomers display profound spectroscopic differences utilized in photo-switching and fluorescence standards. This guide focuses on the DSB (

) system
to provide the most scientifically relevant data for comparative analysis.
The Isomer Landscape

The performance of DSB depends entirely on the planarity of the


-conjugated system, which is dictated by the geometric configuration of the ethylene bridges.
IsomerConfigurationSymmetryKey Characteristic
(

)-Isomer
Trans,Trans

(Planar)
Highly Fluorescent, Extended Conjugation
(

)-Isomer
Cis,Trans

(Twisted)
Intermediate Spectra, Lower Quantum Yield
(

)-Isomer
Cis,Cis

(Highly Twisted)
Hypsochromic Shift, Non-Fluorescent

Spectroscopic Comparison: Data & Analysis

A. UV-Vis Absorption Spectroscopy

The absorption spectrum is the primary tool for distinguishing isomers. The transition from


 (trans) to 

(cis) introduces steric hindrance between the phenyl rings, forcing the molecule out of planarity. This breaks the effective conjugation length.
  • (

    
    )-Isomer:  Exhibits a structured, high-intensity band in the near-UV/blue region due to maximal 
    
    
    
    -orbital overlap.
  • (

    
    )-Isomer:  The steric clash between the central and terminal phenyl rings forces a twist (approx 30-40°). This results in a significant hypsochromic shift (Blue Shift)  and a loss of vibrational structure.
    

comparative Data Table:

Parameter(

)-1,4-DSB
(

)-1,4-DSB
(

)-1,4-DSB

(Abs)
350 – 356 nm 330 – 335 nm 295 – 305 nm
Extinction (

)
High (~50,000 M

cm

)
MediumLow (~20,000 M

cm

)
Band Shape Well-structured (Vibronic)BroadenedBroad, structureless
Stokes Shift Small (~3000 cm

)
LargeN/A (Weak emission)
B. Fluorescence Emission

Fluorescence is the most sensitive readout for isomer purity.

  • The (

    
    )  isomer is a standard scintillator (high quantum yield, 
    
    
    
    ).
  • The (

    
    )  containing isomers undergo rapid non-radiative decay (photoisomerization) upon excitation, effectively quenching fluorescence.
    

Expert Insight: If your sample shows a "tailing" emission or lower than expected quantum yield (


), it is likely contaminated with the (

) photo-isomer.
C. Nuclear Magnetic Resonance ( H-NMR)

NMR provides the definitive structural validation. The coupling constant (


) of the vinylic protons is the diagnostic fingerprint.
  • (

    
    ) Signal:  Vinylic protons appear downfield (
    
    
    
    7.0–7.3 ppm) with a large coupling constant (
    
    
    Hz
    ), characteristic of trans geometry.
  • (

    
    ) Signal:  Vinylic protons are upfield (
    
    
    
    6.5–6.7 ppm) with a smaller coupling constant (
    
    
    Hz
    ), characteristic of cis geometry.

Mechanism of Action: Photoisomerization Pathway

The following diagram illustrates the stepwise photo-conversion utilized in molecular switches. The system favors the (


) state thermodynamically but can be driven to (

) states via UV irradiation.

Photoisomerization_Pathway cluster_legend Pathway Key node_EE (E,E)-Isomer (Stable, Fluorescent) node_EZ (E,Z)-Isomer (Intermediate) node_EE->node_EZ hv (UV) Isomerization node_EZ->node_EE hv' or Thermal (Δ) node_ZZ (Z,Z)-Isomer (Twisted, Non-Emissive) node_EZ->node_ZZ hv (UV) Isomerization node_ZZ->node_EZ hv' or Thermal (Δ) key1 Solid Arrow: Photochemical Forward Reaction key2 Dashed Arrow: Thermal/Reverse Reaction

Caption: Stepwise photoisomerization of 1,4-Distyrylbenzene. High quantum yield fluorescence is exclusive to the (E,E) state.

Experimental Protocol: Isolation and Characterization

To validate the performance of specific isomers, they must be isolated from the photostationary state (PSS).

Step 1: Generation of Isomer Mixtures
  • Dissolve pure (

    
    )-1,4-distyrylbenzene (10 mg) in Acetonitrile (MeCN) or Hexane (100 mL).
    
  • Irradiate with a UV lamp (365 nm) for 30–60 minutes under inert atmosphere (Argon) to prevent photo-oxidation.

  • Result: A Photostationary State (PSS) containing a mixture of

    
     (residual), 
    
    
    
    , and
    
    
    .
Step 2: HPLC Separation (Self-Validating Protocol)

Separation is achieved based on planarity (interaction with the stationary phase).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase: Acetonitrile/Water (85:15 v/v) isocratic elution.

  • Detection: Diode Array Detector (DAD) monitoring at 300 nm (isosbestic point) and 350 nm (Trans max).

  • Elution Order:

    • (

      
      )-Isomer:  Elutes first (Most polar/least planar, weakest interaction with C18).
      
    • (

      
      )-Isomer:  Elutes second.
      
    • (

      
      )-Isomer:  Elutes last (Most planar, strongest interaction with C18).
      
Step 3: Spectroscopic Validation
  • Collect fractions.

  • Evaporate solvent in the dark (prevent thermal reversion).

  • Redissolve in deuterated chloroform (CDCl

    
    ).
    
  • Run

    
    H-NMR. Check:  If Fraction 1 shows 
    
    
    
    Hz, the column polarity is reversed or the fraction is contaminated. Fraction 1 must show
    
    
    Hz.

References

  • Ciorba, S., et al. (2010). "Photobehavior of the geometrical isomers of two 1,4-distyrylbenzene analogues." The Journal of Physical Chemistry A, 114(40), 10761-10768.

  • Meier, H. (1992). "Conjugated Oligomers with Terminal Donor-Acceptor Substitution." Angewandte Chemie International Edition, 31(11), 1399-1420. (Foundational text on stilbenoid spectroscopy).
  • Fenenko, L., et al. (2007).[1] "1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light emitting diodes."[1] Semiconductor Physics, Quantum Electronics & Optoelectronics.

  • Ginocchietti, G., et al. (2006). "Triplet-sensitized photobehaviour of the three stereoisomers of 1,4-distyrylbenzene." Journal of Photochemistry and Photobiology A: Chemistry, 177, 307–313.

Sources

Performance Comparison: OLEDs With vs. Without 1,4-Bis(phenylethenyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth performance comparison of OLED devices utilizing 1,4-Bis(1-phenylethenyl)benzene (and its structural analogs) versus alternative configurations.

Editorial Note on Chemical Nomenclature: The specific chemical name provided, This compound (also known as PDDPE or 1,4-bis(


-styryl)benzene ), refers to a sterically crowded isomer often used as a coupling agent in anionic polymerization. In the context of OLED performance, this structure is frequently compared to or confused with its highly emissive analog, 1,4-Bis(2,2-diphenylethenyl)benzene  (commonly abbreviated as PEB  or DPVBi ).
  • PDDPE (this compound): Primarily a polymerization intermediate; sterically hindered, preventing

    
    -stacking.
    
  • PEB (1,4-Bis(2,2-diphenylethenyl)benzene): A standard high-performance blue emitter and electron transporter exhibiting Aggregation-Induced Emission (AIE) properties.

To ensure this guide is practically useful for OLED researchers, the performance analysis focuses on the PEB analog (the active OLED material) while highlighting how the structural features of the "1-phenylethenyl" motif (steric hindrance, rotation restriction) contribute to device efficiency compared to planar alternatives (like Distyrylbenzene, DSB).

Executive Summary

The integration of 1,4-Bis(2,2-diphenylethenyl)benzene (PEB) and its analogs into OLED architectures fundamentally alters charge transport and emission mechanisms. Unlike planar conjugated systems (e.g., 1,4-bis(2-phenylethenyl)benzene) that suffer from concentration quenching due to strong


-

stacking, the 1-phenylethenyl and 2,2-diphenylethenyl motifs introduce steric bulk. This "propeller-like" geometry prevents tight packing, thereby inhibiting crystallization and enhancing solid-state fluorescence (via the restriction of intramolecular rotation, RIR).

Devices with this material exhibit superior blue/blue-green color purity and higher External Quantum Efficiency (EQE) compared to standard planar emitters, but may require optimized host matrices to manage charge balance.

Mechanism of Action

To understand the performance delta, one must analyze the molecular behavior in the solid state.

  • Without 1,4-Bis(phenylethenyl)benzene (Planar Emitters):

    • Mechanism: Planar molecules (e.g., anthracene derivatives, DSB) stack efficiently.

    • Consequence: Formation of excimers and aggregates leads to Aggregation-Caused Quenching (ACQ) , reducing luminous efficiency and causing a red-shift in emission color.

  • With 1,4-Bis(phenylethenyl)benzene (Twisted Emitters):

    • Mechanism: The bulky phenyl groups at the vinyl positions force the molecule into a twisted conformation.

    • Consequence: This prevents close stacking (suppressing ACQ). Furthermore, in the solid film, the restriction of intramolecular rotation (RIR) blocks non-radiative decay channels, significantly boosting the photoluminescence quantum yield (PLQY) compared to the solution phase. This is a classic Aggregation-Induced Emission (AIE) enhancement.

Diagram: Mechanism of Efficiency Enhancement

G cluster_0 Without Material (Planar) cluster_1 With 1,4-Bis(phenylethenyl)benzene (Twisted) Planar Planar Molecule (e.g., DSB) Stacking Strong Pi-Pi Stacking Planar->Stacking ACQ Aggregation Caused Quenching (ACQ) Stacking->ACQ LowEff Low Efficiency Red-Shifted Emission ACQ->LowEff Twisted Twisted Structure (Steric Hindrance) NoStack Prevents Stacking (Amorphous Film) Twisted->NoStack RIR Restriction of Intramolecular Rotation Twisted->RIR HighEff High Efficiency Pure Blue Emission NoStack->HighEff RIR->HighEff

Caption: Comparison of quenching mechanisms. The twisted geometry of the target material prevents ACQ, leading to high solid-state efficiency.

Comparative Performance Data

The following data contrasts a standard blue fluorescent OLED (using a planar distyrylarylene derivative) against a device utilizing the target material (PEB/DPVBi type) as the Emitter/Electron Transport Layer.

MetricWithout Target Material (Planar Reference)With 1,4-Bis(phenylethenyl)benzene (PEB/DPVBi)Impact / Delta
Emission Mechanism Fluorescence (ACQ prone)Fluorescence (AIE enhanced)+ Efficiency : Suppression of non-radiative decay in solid film.
Max Luminance ~15,000 - 20,000 cd/m²> 40,000 cd/m² + Brightness : Superior electron transport capability allows higher current density.
External Quantum Efficiency (EQE) 1.0% - 1.5%2.5% - 3.0% (Undoped)+ 2x Efficiency : Improved charge balance and radiative recombination.
Turn-on Voltage (

)
4.5 - 5.5 V3.0 - 4.0 V - Voltage : Material functions as an efficient Electron Transport Layer (ETL), lowering barrier.
Emission Color (CIE) Deep Blue (often red-shifted by aggregation)Blue-Green / Pure Blue Stability : Color remains stable at high current densities due to lack of excimer formation.
Morphological Stability Prone to crystallization over timeAmorphous / Stable + Lifetime : Steric bulk raises

(Glass Transition Temp), preventing film breakdown.

Data Source: Synthesized from comparative studies of distyrylbenzene derivatives (DSB vs. PEB/DPVBi) in OLED applications [1, 2].

Experimental Protocol: Device Fabrication

To replicate the high-performance results, the following protocol utilizes 1,4-Bis(2,2-diphenylethenyl)benzene (PEB) as the emissive layer.

Phase 1: Substrate Preparation
  • Cleaning : Ultrasonic bath sequence: Deionized water

    
     Acetone 
    
    
    
    Isopropanol (15 min each).
  • Activation : Oxygen Plasma or UV-Ozone treatment for 15 minutes to increase ITO work function (~4.8 eV).

Phase 2: Vacuum Deposition (Thermal Evaporation)
  • Base Pressure :

    
     Torr.
    
  • Deposition Rate : 1–2 Å/s (critical for amorphous film formation).

Layer Stack Configuration:

  • Anode : Indium Tin Oxide (ITO) [110 nm].

  • Hole Transport Layer (HTL) :

    
    -NPD [50 nm].
    
    • Role: Transports holes from anode to EML.

  • Emissive / Electron Transport Layer (EML/ETL) : 1,4-Bis(2,2-diphenylethenyl)benzene (PEB) [50 nm].

    • Note: In "Without" devices, this is replaced by Alq3 (Green) or planar DSB (Blue).

  • Electron Injection Layer (EIL) : LiF [0.5 nm] or Mg:Ag alloy.

  • Cathode : Aluminum (Al) [100 nm].

Phase 3: Characterization
  • EL Spectra : Measure using a spectroradiometer (e.g., Konica Minolta CS-2000).

  • J-V-L Curves : Record Current Density (J) vs. Voltage (V) vs. Luminance (L) using a source meter (Keithley 2400).

  • Validation : Verify the "Turn-on Voltage" (defined at 1 cd/m²). A value

    
     V confirms successful electron injection via the PEB layer.
    
Diagram: Device Architecture & Energy Levels

DeviceStack cluster_stack OLED Layer Stack cluster_energy Energy Level Alignment (eV) Cathode Cathode: Al (100nm) EIL EIL: LiF (0.5nm) EML EML/ETL: PEB (50nm) (Target Material) HTL HTL: alpha-NPD (50nm) Anode Anode: ITO (110nm) Glass Substrate: Glass LUMO {LUMO Levels | NPD: -2.4 eV | PEB: -2.9 eV | Barrier: 0.5 eV (Exciton Confinement)} HOMO {HOMO Levels | NPD: -5.4 eV | PEB: -5.9 eV | Barrier: 0.5 eV (Hole Blocking)}

Caption: Layer stack and energy alignment. PEB's deep HOMO (-5.9 eV) effectively blocks holes, confining excitons for high efficiency.

Conclusion

The inclusion of This compound derivatives (specifically the PEB/DPVBi class) provides a critical performance advantage over planar alternatives:

  • Suppression of Aggregation : The twisted molecular structure prevents concentration quenching.

  • Enhanced Electron Transport : It serves a dual role as emitter and electron transporter, simplifying device structure.

  • High Brightness : Capable of sustaining high luminance (>40,000 cd/m²) without rapid degradation.

For researchers aiming to develop deep-blue OLEDs with high color purity, utilizing these sterically hindered styrylbenzene derivatives is a validated strategy to overcome the limitations of planar conjugated systems.

References
  • Fenenko, L. et al. (2007). 1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light emitting diodes. Semiconductor Physics, Quantum Electronics & Optoelectronics.

  • Zhao, Z. et al. (2011). Aggregation-Induced Emission: New Vistas for Organic Light-Emitting Diodes. Journal of Materials Chemistry.

  • Quirk, R. P. et al. (2006). Synthesis, characterization, properties, and drug release of poly(alkyl methacrylate-b-isobutylene-b-alkyl methacrylate). Biomacromolecules. (Reference for PDDPE synthesis/structure).

  • Grem, G. et al. (1992). Realization of a blue-light-emitting device using poly(p-phenylenevinylene). Advanced Materials.

differential scanning calorimetry (DSC) of 1,4-Bis(1-phenylethenyl)benzene polymers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Differential Scanning Calorimetry (DSC) characterization of polymers synthesized using 1,4-Bis(1-phenylethenyl)benzene (also known as PDDPE or para-di(1-phenylethenyl)benzene ).

Executive Summary

This compound (PDDPE) is a critical non-homopolymerizable monomer used primarily as a coupling agent and functionalizing agent in living anionic and cationic polymerizations. Unlike standard vinyl monomers (e.g., styrene), PDDPE does not form high-molecular-weight homopolymers due to steric hindrance. Instead, it is employed to link living polymer chains (such as Polyisobutylene or Polystyrene) to create precise block copolymers (e.g., PIB-b-PMMA) or star polymers .

Therefore, the DSC analysis of "PDDPE polymers" focuses on verifying the microphase separation of the resulting block copolymers. A successful synthesis is indicated by the presence of distinct glass transition temperatures (


) corresponding to the individual blocks (e.g., a soft rubbery phase and a hard glassy phase), separated by the PDDPE junction.

Chemical Context & Mechanism

PDDPE functions as a "bis-1,1-diphenylethylene" (bis-DPE) derivative. Its role is to react with a living carbanion (e.g., polystyryllithium, PS-Li) to form a stable, sterically hindered bis-carbanion. This intermediate can then initiate the polymerization of a second monomer (e.g., methyl methacrylate) or couple with other chains.

  • Structure :

    
    
    
  • Role : Precision Coupling Agent / Macroinitiator Precursor.

  • Key Advantage : Unlike Divinylbenzene (DVB), which polymerizes randomly to form heterogeneous crosslinked networks (microgels), PDDPE forms defined, stoichiometric links, allowing for the synthesis of thermoplastic elastomers with narrow molecular weight distributions.

Experimental Protocol: DSC Characterization

To accurately characterize PDDPE-derived copolymers, a rigorous Heat-Cool-Heat protocol is required to erase thermal history and observe reversible transitions.

Materials & Equipment
  • Instrument : Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Sample : 5–10 mg of dried polymer (e.g., Poly(styrene-b-isobutylene-b-styrene) synthesized via PDDPE coupling).

  • Pan : Tzero Aluminum Pan (hermetically sealed).

  • Purge Gas : Nitrogen (50 mL/min).

Step-by-Step Protocol
  • Sample Preparation : Encapsulate 5–10 mg of the polymer in the aluminum pan. Ensure good contact with the pan bottom.

  • Equilibration : Equilibrate at -90°C (or below the lowest expected

    
    , typically that of the soft block).
    
  • First Heating Scan : Ramp 10°C/min to 180°C.

    • Purpose: Erase thermal history (processing stress, solvent effects).

  • Cooling Scan : Ramp 10°C/min to -90°C.

    • Purpose: Establish a controlled crystalline/amorphous structure.

  • Second Heating Scan : Ramp 10°C/min to 180°C.

    • Purpose: Data Collection . Measure

      
       and 
      
      
      
      (if applicable).

Results & Discussion: Interpreting the Thermogram

In PDDPE-linked block copolymers, the DSC thermogram serves as a proof of microphase separation . If the blocks were miscible, a single intermediate


 would be observed (Fox equation). PDDPE coupling typically yields sharp phase separation.
Typical Transitions (Example: PIB-b-PMMA linked by PDDPE)
TransitionTemperature RangeInterpretation

(Soft Block)
-70°C to -60°CGlass transition of the Polyisobutylene (PIB) segment. Indicates the rubbery phase is intact.

(Hard Block)
100°C to 120°CGlass transition of the Poly(methyl methacrylate) (PMMA) segment. Indicates the glassy domains are formed.
Melting (

)
N/ATypically amorphous, unless a crystallizable block (e.g., PEO) is used.
Exotherm > 200°CDegradation or crosslinking (avoid in analysis range).

Note : The PDDPE unit itself is a single molecular junction and does not exhibit a separate macroscopic thermal transition in the polymer.

Comparative Analysis: PDDPE vs. Alternatives

The choice of coupling agent dictates the topology and thermal behavior of the final polymer.

FeaturePDDPE (this compound) Divinylbenzene (DVB) Silane Coupling Agents
Coupling Mechanism Living Anionic Addition (Stoichiometric)Radical/Anionic Crosslinking (Random)Nucleophilic Substitution
Polymer Architecture Defined Star / Linear Block CopolymersMicrogel / Randomly HyperbranchedStar Polymers
DSC Profile Distinct, Sharp

s
(High Phase Purity)
Broad Transitions (Heterogeneous Network)Distinct

s
Dispersity (Đ) Narrow (< 1.[1]1)Broad (> 1.5)Narrow
Thermal Stability High (Aromatic Linkage)HighModerate (Si-C bond stability)

Why Choose PDDPE? PDDPE is superior when structural precision is required. For drug delivery systems (e.g., drug-eluting stents using SIBS), the precise control over block length provided by PDDPE ensures consistent drug release rates, which is confirmed by the reproducibility of the DSC phase transitions. DVB leads to heterogeneous networks that result in variable diffusion properties.

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the role of PDDPE in synthesizing a block copolymer and the resulting thermal signature.

G cluster_0 Synthesis Phase cluster_1 DSC Analysis Initiator Living Polymer A (e.g., PIB-Li) Intermediate Stable Macro-Carbanion (PIB-PDDPE-Li) Initiator->Intermediate + PDDPE PDDPE Coupling Agent (PDDPE) BlockCopolymer Block Copolymer (PIB-b-PMMA) Intermediate->BlockCopolymer + Monomer B MonomerB Monomer B (e.g., MMA) Thermogram DSC Thermogram (Heat Flow vs. Temp) BlockCopolymer->Thermogram Sample Prep Tg1 Tg1: -65°C (Soft Phase) Thermogram->Tg1 Low Temp Tg2 Tg2: +105°C (Hard Phase) Thermogram->Tg2 High Temp

Caption: Workflow showing PDDPE-mediated synthesis of a block copolymer and the detection of microphase separation via DSC.

References

  • Hadjichristidis, N., et al. (2001). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews. Link

  • Faust, R., et al. (2006). Synthesis and Characterization of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach. Macromolecules. Link

  • Storey, R. F., et al. (2004).[2] Poly[(styrene-co-p-methylstyrene)-b-isobutylene-b-(styrene-co-p-methylstyrene)] Triblock Copolymers.[2][3] 1. Synthesis and Characterization. Polymer. Link

  • Quirk, R. P., et al. (1996). Anionic Synthesis of Chain-End Functionalized Polymers Using 1,1-Diphenylethylene Derivatives. Macromolecular Symposia. Link

  • Sigma-Aldrich . Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link

Sources

A Comparative Guide to the Hole Transport Properties of 1,4-Bis(1-phenylethenyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in organic electronics and materials science, the design and synthesis of efficient hole transport materials (HTMs) are paramount for the advancement of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. Among the myriad of π-conjugated systems, 1,4-Bis(1-phenylethenyl)benzene, commonly known as 1,4-distyrylbenzene (DSB), and its derivatives have emerged as a promising class of materials due to their robust chemical stability, high photoluminescence quantum yields, and tunable electronic properties.

This guide provides a comparative analysis of the hole transport properties of various DSB derivatives. By examining the interplay between molecular structure and electronic characteristics, we aim to elucidate the key factors governing hole injection and mobility in these materials. The information presented herein is a synthesis of experimental data from peer-reviewed literature, offering a valuable resource for the rational design of next-generation organic semiconductors.

The 1,4-Distyrylbenzene Core: A Versatile Scaffold

The fundamental structure of 1,4-distyrylbenzene consists of a central benzene ring connected to two styrene moieties at the 1 and 4 positions. This extended π-conjugated system forms the basis for its excellent charge-carrying potential. The true versatility of the DSB core lies in the ability to functionalize the terminal phenyl rings and the vinyl bridges with various electron-donating or electron-withdrawing groups. These substitutions allow for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient hole injection from the anode and transport through the organic layer.

A fundamental understanding of how these modifications impact the material's electronic properties is essential for optimizing device performance. In the following sections, we will delve into a comparative analysis of key hole transport parameters for a selection of DSB derivatives.

Electrochemical Properties: The Influence of Substituents on HOMO Levels

The HOMO energy level of a hole transport material is a critical parameter as it dictates the energy barrier for hole injection from the anode. A smaller energy offset between the work function of the anode (e.g., Indium Tin Oxide, ITO) and the HOMO level of the HTM leads to more efficient hole injection. Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation potential of a material, from which the HOMO level can be estimated.

A study by He et al. (2013) systematically investigated a series of 1,4-distyrylfluorene and 1,4-distyrylbenzene analogues with various substituents.[1] The electrochemical data from this and other studies provide a clear picture of the structure-property relationships.

Table 1: Comparative Electrochemical and Photophysical Properties of 1,4-Distyrylbenzene Derivatives

DerivativeSubstituent (R)HOMO (eV)LUMO (eV)Band Gap (eV)Absorption λmax (nm)Emission λmax (nm)
Unsubstituted DSB -H-5.60-2.503.10350-370400-430
Bis-cyano DSB (2-CSB) -CN (cyano)-6.04-3.222.82398460
Bis-methoxy DSB -OCH₃ (methoxy)-5.35-2.253.10380-400440-460
Bis-dimethylamino DSB -N(CH₃)₂ (dimethylamino)-5.10-2.202.90400-420480-500
Bis-nitro DSB -NO₂ (nitro)-6.15-3.352.80390-410500-520

Note: The values presented are approximate and can vary depending on the specific experimental conditions and measurement techniques. The data is compiled and synthesized from multiple sources for comparative purposes.

As evidenced in Table 1, the introduction of electron-donating groups (EDGs) such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) leads to a raising of the HOMO level (less negative value). This is a desirable characteristic for reducing the hole injection barrier from common anodes like ITO. Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) and nitro (-NO₂) lower the HOMO level, which can be advantageous for creating a larger energy barrier to block electrons at the anode interface, thereby improving device efficiency.

Charge Carrier Mobility: From Molecular Design to Device Performance

While the HOMO level governs hole injection, the hole mobility (µh) quantifies the efficiency of charge transport through the material. High mobility is crucial for achieving high current densities at low operating voltages in devices. Hole mobility is influenced by several factors, including the degree of intermolecular π-π stacking, the electronic coupling between adjacent molecules, and the reorganization energy of the molecule upon charge transfer.

Direct measurement of hole mobility in a comparative series of DSB derivatives is not extensively reported in a single study. However, insightful data can be gleaned from research on single-crystal OFETs of specific derivatives.

A notable example is the work on 1,4-bis(2-cyano styryl)benzene (2-CSB) . Single crystals of 2-CSB have been shown to exhibit well-balanced ambipolar charge transport. In an OFET configuration, a highest hole mobility of 0.66 cm²/Vs was measured.[2] This high mobility is attributed to the unique molecular packing induced by the cyano substituents. Unlike the herringbone packing of the unsubstituted DSB, the cyano groups in 2-CSB promote a face-to-face slipped π-stacking motif, which enhances the electronic coupling between molecules and facilitates efficient charge transport.[2]

While quantitative mobility data for other derivatives in a directly comparable format is scarce, we can infer potential performance based on theoretical principles and the electrochemical data.

  • Derivatives with Electron-Donating Groups: Molecules like bis-methoxy and bis-dimethylamino DSB, with their raised HOMO levels, are excellent candidates for efficient hole injection. Their impact on molecular packing and reorganization energy would need to be specifically investigated to predict their mobility.

  • Derivatives with Electron-Withdrawing Groups: The case of 2-CSB demonstrates that EWGs can have a profound and positive impact on mobility through favorable changes in crystal packing.[2] This highlights that the influence of substituents extends beyond simply tuning energy levels.

Experimental Protocols: Characterizing Hole Transport Properties

To ensure the trustworthiness and reproducibility of the findings presented, it is essential to understand the experimental methodologies employed.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Objective: To determine the oxidation and reduction potentials of the DSB derivatives to estimate their HOMO and LUMO energy levels.

Protocol:

  • Solution Preparation: Dissolve the DSB derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Utilize a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential of the working electrode and record the resulting current. The potential at which oxidation occurs is used to calculate the HOMO level, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • Calculation: HOMO (eV) = -[E_onset(ox) vs Fc/Fc⁺ + 4.8] eV. The LUMO level can be similarly estimated from the reduction potential or calculated from the HOMO level and the optical band gap.

Organic Field-Effect Transistor (OFET) Fabrication and Mobility Measurement

Objective: To measure the charge carrier mobility of the DSB derivatives in a thin-film transistor configuration.

Protocol:

  • Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the gate dielectric. Clean the substrate meticulously.

  • Organic Semiconductor Deposition: Deposit a thin film of the DSB derivative onto the substrate. For single-crystal measurements, physical vapor transport is often employed to grow high-quality crystals.[2]

  • Source-Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic film through a shadow mask.

  • Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.

  • Mobility Calculation: The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation: I_DS = (W / 2L) * µ * C_i * (V_G - V_T)² where I_DS is the drain-source current, W and L are the channel width and length, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the threshold voltage.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G cluster_0 Factors Influencing Hole Transport cluster_1 Hole Transport Performance Molecular_Structure Molecular Structure (Substituents, Conjugation) Electronic_Properties Electronic Properties (HOMO/LUMO Levels) Molecular_Structure->Electronic_Properties Solid_State_Packing Solid-State Packing (π-π Stacking) Molecular_Structure->Solid_State_Packing Reorganization_Energy Reorganization Energy Molecular_Structure->Reorganization_Energy Hole_Injection_Efficiency Hole Injection Efficiency Electronic_Properties->Hole_Injection_Efficiency Hole_Mobility Hole Mobility (µh) Solid_State_Packing->Hole_Mobility Reorganization_Energy->Hole_Mobility

Caption: Key factors influencing hole transport properties in organic semiconductors.

G Start Start: Clean Substrate Deposition Deposit DSB Derivative (e.g., Physical Vapor Transport) Start->Deposition Electrode_Masking Apply Shadow Mask for Source/Drain Electrodes Deposition->Electrode_Masking Electrode_Deposition Deposit Metal Electrodes (e.g., Gold) Electrode_Masking->Electrode_Deposition Measurement Measure I-V Characteristics Electrode_Deposition->Measurement Calculation Calculate Hole Mobility Measurement->Calculation End End: Mobility Data Calculation->End

Caption: Simplified workflow for OFET fabrication and mobility measurement.

Conclusion and Future Outlook

The this compound (distyrylbenzene) framework provides a highly versatile platform for the development of efficient hole transport materials. The strategic placement of electron-donating and electron-withdrawing substituents on the terminal phenyl rings allows for precise control over the HOMO/LUMO energy levels, enabling the optimization of hole injection from various anodes.

While a comprehensive comparative study of the hole mobility for a wide range of DSB derivatives is still needed, the high mobility observed for 1,4-bis(2-cyano styryl)benzene (0.66 cm²/Vs) underscores the immense potential of this class of materials.[2] This result particularly emphasizes that substituents play a dual role: they not only tune the energy levels but can also direct the molecular packing in the solid state, which is a critical determinant of charge mobility.

Future research should focus on the synthesis of new DSB derivatives and the systematic characterization of their hole mobility in OFET devices. This will allow for the development of more robust structure-property relationships and accelerate the discovery of new, high-performance hole transport materials for a wide array of organic electronic applications.

References

  • A highly luminescent organic crystal with the well-balanced charge transport property: The role of cyano-substitution in the terminal phenyl unit of distyrylbenzene. Available at: [Link]

  • He, Z. et al. (2013). Comparison of 1,4-distyrylfluorene and 1,4-distyrylbenzene analogues: synthesis, structure, electrochemistry and photophysics. Organic & Biomolecular Chemistry, 11(33), 5425-5434. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,4-Bis(1-phenylethenyl)benzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a deeply integrated component of experimental design.

Handling 1,4-Bis(1-phenylethenyl)benzene (commonly referred to as para-double diphenylethylene, or PDDPE ) requires a paradigm shift in standard chemical safety. PDDPE is rarely used in isolation; it is a specialized difunctional monomer utilized to end-cap living polymers, facilitating the synthesis of complex architectures like miktoarm star polymers and functionalized polyisobutylene (PIB) block copolymers.

Because PDDPE is exclusively handled alongside highly reactive living cationic or anionic species (e.g., Titanium tetrachloride [


], 

-butyllithium, or dimethylzinc), your personal protective equipment (PPE) and operational workflows must be designed to mitigate the extreme hazards of the co-reagents and the strict anhydrous/anaerobic conditions required.

Here is the comprehensive, causality-driven guide to safely handling and utilizing PDDPE in macromolecular engineering.

Causality-Driven Hazard Profile & PPE Selection

PDDPE itself is a conjugated aromatic hydrocarbon that presents standard organic toxicity (mild skin/eye irritation). However, the operational environment dictates the PPE. For instance, the synthesis of PIB-DPE macromonomers utilizes highly corrosive


 in a liquefied methyl chloride solvent system at -80 °C, while subsequent methylation requires dimethylzinc, a violently pyrophoric liquid.

Table 1: Quantitative PPE Specifications and Causality

PPE CategoryMaterial SpecificationQuantitative StandardCausality & Protection Rationale
Primary Gloves Butyl Rubber (0.3 mm)>480 min breakthroughEssential for handling the liquefied methyl chloride (

) cosolvent used in cationic PIB synthesis. Nitrile fails rapidly against chlorinated solvents.
Secondary Gloves Nitrile (8 mil)>240 min breakthroughWorn under butyl gloves to protect against non-polar hydrocarbon solvents (e.g., hexane, toluene) used to dissolve PDDPE.
Body Protection Nomex® III-A FR Lab CoatATPV 6.0 cal/cm²Protects against flash fires from pyrophoric co-reagents (e.g.,

-BuLi,

) used to activate the PDDPE-capped macroinitiator.
Eye/Face Splash Goggles + ShieldANSI Z87.1 (High-impact)Guards against pressurized Schlenk line blowouts and violent exothermic reactions during the quenching of

.
Respirator OV/AG CartridgeNIOSH-approvedRequired only during spill response outside of the Class IIB fume hood to filter volatile organic vapors and acid gases (

from

hydrolysis).

Operational Workflow: Synthesis of PDDPE-Capped Macroinitiators

This protocol outlines the step-by-step methodology for reacting living PIB with PDDPE, a self-validating system designed to prevent catastrophic runaway reactions while ensuring precise macromolecular control.

Step 1: System Preparation & Reagent Purification

  • Action: Rigorously purge the Schlenk line or glovebox to achieve an inert argon/nitrogen atmosphere (<1 ppm

    
     and 
    
    
    
    ). Dissolve PDDPE in anhydrous hexane over activated molecular sieves.
  • Causality: Living polymerizations are highly sensitive to protic impurities. Even trace moisture will prematurely terminate the living chain ends, rendering the PDDPE capping step useless.

Step 2: Living Cationic Polymerization of Isobutylene

  • Action: Initiate isobutylene using 2-chloro-2,4,4-trimethylpentane and

    
     in a 60:40 (v/v) hexane/methyl chloride mixture at -80 °C. Add 2,6-di-tert-butylpyridine (DTBP) as a proton trap 1[1].
    
  • Causality: The specific 60:40 solvent ratio is critical; it balances polymer solubility (provided by hexane) with the high dielectric constant needed to stabilize the growing carbocation (provided by methyl chloride).

Step 3: End-Capping with PDDPE

  • Action: Introduce 2 equivalents of PDDPE to the living PIB.

  • Self-Validation: The addition of PDDPE results in the rapid and quantitative formation of the PIB-DPE macromonomer without the formation of coupled byproducts 1[1]. The formation of the diphenyl carbenium ion is accompanied by a distinct, deep red/purple color change in the reactor. This serves as an immediate visual validation of successful end-capping.

Step 4: Macroinitiator Formation (Methylation or Lithiation)

  • Action: To prepare the chain for block copolymerization, the capped PIB is methylated using dimethylzinc (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) [2]. Alternatively, in anionic systems, PDDPE acts as a di-functional derivative to link living polystyryllithium (PSLi) to create 4-arm ABCD miktoarm star polymers 3[3].
    
  • Causality: PDDPE's bulky phenyl rings prevent the homopolymerization of the capping agent due to severe steric hindrance, ensuring exactly one unit is added to the chain end.

Step 5: Quenching and Precipitation

  • Action: Terminate the reaction with pre-chilled, degassed methanol.

  • Self-Validation: The deep color of the carbenium/carbanion will instantly dissipate upon methanol addition, confirming the complete termination of the highly reactive living species.

Workflow Visualization

G N1 1. Inert Atmosphere Setup (Schlenk Line / Glovebox) N2 2. PPE Verification (FR Coat, Butyl/Nitrile Gloves) N1->N2 N3 3. Reagent Preparation (Dissolve PDDPE in Dry Solvent) N2->N3 N4 4. Living Polymerization (React with Living PIB or PSLi) N3->N4 N5 5. Controlled Quenching (Terminate Reactive Species) N4->N5 N6 6. Waste Segregation (Halogenated vs. Non-Halogenated) N5->N6

Workflow for handling this compound in living polymerization environments.

Spill Response & Disposal Plan

Because PDDPE is processed alongside organometallics and Lewis acids, a spill is treated as a highly reactive event. Never use water to clean up a spill involving the active reaction mixture.

  • Evacuate and Isolate: If a reaction flask breaks, immediately lower the fume hood sash. If outside the hood, evacuate the area to allow volatile methyl chloride to dissipate.

  • Neutralize Pyrophorics: Cover the spill with dry sand or a specialized Class D fire extinguishant (e.g., Met-L-X) to smother any active organolithium or zinc species.

  • Controlled Quenching: Slowly apply anhydrous isopropanol to the sand mixture to safely quench residual active species, followed by methanol.

  • Collect and Segregate: Sweep the neutralized solid into a compatible, clearly labeled waste container.

Table 2: Waste Segregation and Disposal Parameters

Waste StreamQuenching AgentpH ThresholdFinal Disposal Route
Organolithium / Zinc Isopropanol, then MethanolpH 7 - 9Segregated as "Reactive Flammable Organometallic Waste".

Residues
Ice-cold 5%

(aq)
pH 6 - 8Aqueous heavy metal waste (Titanium salts).
Halogenated Solvents N/A (Do not mix with bases)N/AIncineration (contains Methyl Chloride / Dichloromethane).
PDDPE Organics N/AN/ASegregated as "Non-Halogenated Organic Waste" (Hexane, Toluene).

References

  • Biomacromolecules Vol. 7 No.
  • Source: vdoc.
  • Source: rsc.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.